Pachypodol

Catalog No.
S538507
CAS No.
33708-72-4
M.F
C18H16O7
M. Wt
344.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pachypodol

CAS Number

33708-72-4

Product Name

Pachypodol

IUPAC Name

5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,7-dimethoxychromen-4-one

Molecular Formula

C18H16O7

Molecular Weight

344.3 g/mol

InChI

InChI=1S/C18H16O7/c1-22-10-7-12(20)15-14(8-10)25-17(18(24-3)16(15)21)9-4-5-11(19)13(6-9)23-2/h4-8,19-20H,1-3H3

InChI Key

KQFUXLQBMQGNRT-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

3,7,3'-quercetol trimethyl ether-5,4'-dihydroxy-, 4',5-dihydroxy-3,3',7-trimethoxyflavone, pachypodol, Ro 09-0179, Ro 090179, Ro-09-0179, Ro-090179

Canonical SMILES

COC1=CC(=C2C(=C1)OC(=C(C2=O)OC)C3=CC(=C(C=C3)O)OC)O

The exact mass of the compound Pachypodol is 344.0896 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 168805. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Flavonols - Supplementary Records. It belongs to the ontological category of dihydroxyflavone in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]. However, this does not mean our product can be used or applied in the same or a similar way.

Pharmacological Activities and Mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

Preclinical studies have identified multiple biological activities of pachypodol. The following table summarizes key findings and proposed mechanisms of action.

Pharmacological Activity Experimental Model Key Findings / Proposed Mechanism
Anti-inflammatory & Lung Barrier Repair LPS-induced Acute Lung Injury (ALI) in mice [1] Liposomal this compound (Pac-lipo) alleviated lung edema and injury, inhibited inflammation, and repaired lung epithelial-endothelial barriers [1].
Antioxidant & Cytoprotective HepG2 cells (Liver) [2] Activated Nrf2/ARE pathway via ERK-dependent mechanism; increased expression of antioxidant enzymes (GCLC, GCLM, NQO1); protected against t-BHP-induced oxidative cell death [2].
Cardioprotective Arsenic-induced cardiac damage in rats [3] Attenuated oxidative stress (reduced ROS/MDA, elevated antioxidant enzymes), reduced inflammation (lowered NF-κB, TNF-α, IL-6), and inhibited apoptosis (reduced Bax/Bcl-2 ratio, Caspase-3/9) [3].
Broad-Spectrum Bioactivity In vitro and literature reviews [4] [5] Reported activities include antimicrobial, antiviral, anticancer, anti-mutagenic, antidepressant, and antiemetic effects [4] [5].

The antioxidant mechanism of this compound identified in HepG2 cells involves a specific signaling pathway.

G Pac This compound ERK ERK Pac->ERK Phosphorylates Nrf2 Nrf2 ERK->Nrf2 Activates Keap1 Keap1 Nrf2->Keap1 Dissociates from ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to GCLC GCLC ARE->GCLC Transcribes GCLM GCLM ARE->GCLM Transcribes NQO1 NQO1 ARE->NQO1 Transcribes GSH Cellular Glutathione GCLC->GSH Synthesis GCLM->GSH Synthesis Cytoprot Cytoprotection NQO1->Cytoprot Lead to GSH->Cytoprot Lead to

Figure 1: Proposed mechanism for this compound's antioxidant effects via the ERK-Nrf2-ARE pathway. Based on studies in HepG2 cells [2].

Experimental Protocols

Isolation from Pogostemon cablin

The following protocol describes a method for isolating this compound from patchouli leaves [6]:

  • Plant Material and Extraction: Dried aerial parts of P. cablin are extracted with methanol (e.g., 200 g plant material in 500 mL MeOH) three times for 3 hours under reflux. The combined methanol solution is concentrated using a rotary evaporator to obtain a crude extract.
  • Liquid-Liquid Partitioning: The crude extract is suspended in water and successively partitioned with n-hexane and ethyl acetate. This compound is primarily found in the n-hexane fraction.
  • Purification: The n-hexane extract is further separated using Centrifugal Partition Chromatography (CPC). The active sub-fractions are then purified via preparative High-Performance Liquid Chromatography (HPLC) to obtain this compound with high purity (>95% as determined by HPLC and NMR) [6].
Formulation for In Vivo Studies

To overcome this compound's hydrophobicity and enable in vivo delivery, a lung-targeted liposomal formulation (Pac-lipo) has been developed [1]:

  • Liposome Preparation: The liposomes are prepared using a thin-film hydration method.
  • Lipid Composition: Dipalmitoyl phosphatidylcholine (DPPC), cholesterol, and mPEG2000-DSPE are mixed at a molar ratio of 29:14:1 and dissolved in chloroform.
  • Film Formation and Hydration: The organic solvent is evaporated using a rotary evaporator to form a thin lipid film. This film is then hydrated with phosphate-buffered saline (PBS) at 60°C.
  • This compound Loading: this compound is integrated into the phospholipid bilayer during the film formation step. The resulting Pac-lipo formulation shows a uniform particle size of around 120 nm, high encapsulation efficiency (>90%), and sustained release profile, making it suitable for inhalation and lung-targeted delivery in acute lung injury models [1].

Current Research and Future Directions

Current research is exploring innovative ways to leverage this compound's bioactivity. A prominent example is its formulation into inhaled, lung-targeted liposomes (Pac-lipo) for treating Acute Lung Injury (ALI) and Acute Respiratory Distress Syndrome (ARDS). This approach has been shown to ameliorate ALI in mouse models by controlling inflammation and repairing the lung barrier [1].

Future work will likely focus on:

  • Conducting more extensive in vivo efficacy and safety studies.
  • Elucidating its molecular targets and signaling pathways in greater depth.
  • Developing other advanced delivery systems to improve its bioavailability and therapeutic potential for various applications.

References

Detailed Extraction and Isolation Methodology

Author: Smolecule Technical Support Team. Date: February 2026

For researchers requiring experimental protocols, a detailed method for isolating pachypodol and other flavonoids from P. cablin using High-Speed Countercurrent Chromatography (HSCCC) and preparative HPLC is available [1].

  • Sample Preparation: Dried P. cablin herb is ground and extracted with 80% ethanol via reflux. The combined extracts are concentrated, and the residue is dissolved in 20% ethanol, then defatted with n-hexane to yield a crude extract for separation [1].
  • HSCCC Separation:
    • Solvent System: n-hexane–ethyl acetate–methanol–water (11:5:11:5, v/v/v/v) [1].
    • Procedure: The coil column is filled with the upper phase (stationary phase). The lower phase (mobile phase) is pumped through at 1.5 ml/min while the apparatus rotates at 800 rpm. After equilibrium, the sample is injected [1].
  • Further Purification: Fractions from HSCCC containing this compound are evaporated and purified via reversed-phase preparative HPLC (e.g., YMC C18 column) to achieve high purity [1].

The workflow for this isolation process is summarized in the diagram below:

G Start Dried P. cablin Powder A Reflux Extraction with 80% Ethanol Start->A B Combine & Concentrate Extracts A->B C Partition with n-Hexane (Defatting) B->C D Obtain Crude Extract C->D E HSCCC Separation n-Hexane/EtOAc/MeOH/H2O D->E F Collect Target Fraction E->F G Prep-HPLC Purification (Reversed-Phase C18) F->G End Pure this compound G->End

Comprehensive Pharmacological Activities

This compound exhibits a broad spectrum of biological activities, making it a promising candidate for drug development [2] [3]. The table below summarizes its key pharmacological effects:

Pharmacological Activity Research Findings / Proposed Mechanisms
Anti-inflammatory Demonstrated significant anti-inflammatory effects in various assays [2] [3].
Antioxidant Shows potent free radical scavenging activity [2] [3].
Anticancer Exhibits cytotoxic activity and inhibits growth of specific cancer cell lines (e.g., CaCo-2 colon cancer) [2] [3] [4].
Antimicrobial Effective against a range of bacterial and fungal pathogens [2] [3].
Antiviral Has shown activity against certain viruses [2] [3].
Antidepressant Contributes to the overall neurological effects of patchouli oil [2].
Antiemetic Used in traditional medicine to relieve vomiting [2].
Anti-mutagenic Helps protect against genetic mutations [2] [3].

Research Context and Significance

  • This compound in Context: Pogostemon cablin contains over 140 identified substances, with this compound being one of its important flavonoid constituents [2] [3].
  • Quality Considerations: The concentration of bioactive compounds in P. cablin varies between different plant parts. Quantitative analysis shows that leaves have a higher concentration of patchouli alcohol, while roots have a higher content of another key compound, pogostone [5] [6].

References

Solubility and Stock Solution Preparation

Author: Smolecule Technical Support Team. Date: February 2026

The following table consolidates key physicochemical data and standard stock solution preparation protocols for pachypodol.

Property / Parameter Value / Instruction
Molecular Weight 344.32 g/mol [1]
Solubility in DMSO ~100 mg/mL (approximately 290.43 mM) [1] [2]
Standard Stock Concentration 10-100 mM in DMSO [1] [2]
Sample Preparation (1 mL of 10 mM stock) Dissolve 3.44 mg of this compound in 1 mL of DMSO [2].
Storage Recommendation Aliquot and store at -20°C to -80°C; protect from light and moisture to ensure stability. Avoid repeated freeze-thaw cycles [1] [3].

Experimental Protocol for Antioxidant and Cytoprotective Assays

The following diagram illustrates a typical experimental workflow for evaluating the cytoprotective effects of this compound in HepG2 cells, based on a peer-reviewed study [4]:

G A Prepare this compound Stock B Cell Seeding & Culture (HepG2 Cells) A->B C Pre-treatment with this compound (3-30 µM for 12 hours) B->C D Induce Oxidative Stress (t-BHP for 30 min) C->D E Assay Endpoints D->E

This workflow is based on a specific experimental design [4]. Below are the key methodological details:

  • Cell Line: Human hepatoma-derived HepG2 cells, stably transfected with an Antioxidant Response Element (ARE)-luciferase reporter plasmid [4].
  • Compound Preparation: this compound was dissolved in DMSO, with the final concentration of DMSO in the culture media not exceeding 0.1% (v/v). A vehicle control with 0.1% DMSO was included [4].
  • Pre-treatment: Cells were pre-treated with this compound (3-30 µM) for 12 hours to allow for the activation of endogenous antioxidant defense systems prior to oxidative insult [4].
  • Oxidative Stress Induction: Injury was induced by exposure to tert-butyl hydroperoxide (t-BHP) for 30 minutes to several hours [4].
  • Assay Endpoints:
    • Cell Viability: Measured to assess cytoprotective effects [4].
    • Intracellular ROS: Quantified using fluorescent probes like DCFH-DA [4].
    • Luciferase Activity: Measured in cell lysates to report on Nrf2/ARE pathway activation [4].
    • Nuclear Nrf2 Accumulation: Assessed by Western Blot or immunofluorescence [4].
    • Gene Expression: mRNA levels of Nrf2-target genes (GCLC, GCLM, NQO1) analyzed by RT-qPCR [4].

Mechanism of Action and Signaling Pathway

The cytoprotective effect of this compound is mediated through the activation of the Nrf2/ARE signaling pathway, as illustrated below:

G PACH This compound ERK ERK Phosphorylation PACH->ERK NRF2_N Nrf2 Nuclear Translocation ERK->NRF2_N ARE ARE-Luciferase Activation NRF2_N->ARE GENE Antioxidant Gene expression (GCLC, NQO1) NRF2_N->GENE CYTO Cytoprotection (Antioxidant, Anti-apoptotic) ARE->CYTO GSH Cellular GSH Levels ↑ GENE->GSH GENE->CYTO GSH->CYTO

Key experimental evidence supporting this mechanism includes:

  • ERK Dependency: Pre-treatment with the ERK inhibitor PD98059 completely abrogated this compound-induced increases in ARE-luciferase activity, nuclear Nrf2 accumulation, and mRNA levels of antioxidant enzymes [4].
  • Antioxidant Gene Upregulation: Treatment with this compound (30 µM) increased both mRNA and protein levels of Nrf2-target genes, including GCLC, GCLM, and NQO1 [1] [4].
  • GSH Elevation: A dramatic increase (~5-fold) in cellular glutathione content was observed in HepG2 cells treated with this compound for 12 hours [4].

Important Research Use Considerations

  • DMSO Vehicle Control: The use of DMSO as a vehicle is standard, but its concentration should be carefully controlled, as high concentrations (e.g., ≥0.4%) can themselves activate Nrf2 [4].
  • Beyond Antioxidant Effects: this compound also demonstrates other bioactivities, including anticancer activity against colon cancer cell lines (Caco-2) and anti-inflammatory and anti-apoptotic effects in animal models [1] [3] [5].

References

Signaling Pathway and Experimental Workflow

Author: Smolecule Technical Support Team. Date: February 2026

The antioxidant effect of pachypodol is primarily mediated through the ERK-dependent Nrf2-ARE pathway [1]. The diagram below illustrates this key signaling mechanism.

G This compound This compound ERK_Phosphorylation ERK_Phosphorylation This compound->ERK_Phosphorylation Induces Nrf2_Translocation Nrf2_Translocation ERK_Phosphorylation->Nrf2_Translocation Promotes ARE_Activation ARE_Activation Nrf2_Translocation->ARE_Activation Leads to Antioxidant_Genes Antioxidant_Genes ARE_Activation->Antioxidant_Genes Upregulates Cytoprotection Cytoprotection Antioxidant_Genes->Cytoprotection Results in Inhibitor ERK Inhibitor (PD98059) Inhibitor->ERK_Phosphorylation Blocks Inhibitor->Nrf2_Translocation Abrogates Inhibitor->ARE_Activation Prevents

ERK-dependent Nrf2 activation pathway by this compound. ERK inhibition ablates the effect, confirming the mechanism. [1]

Key experimental evidence for this pathway includes:

  • ERK Phosphorylation: Treatment with this compound increased levels of phosphorylated ERK in HepG2 cells [1].
  • Inhibition Studies: Using the ERK inhibitor PD98059 completely blocked this compound-induced ARE-luciferase activity, nuclear Nrf2 accumulation, and upregulation of antioxidant enzyme mRNA [1].
  • Gene Expression Analysis: Confirmed upregulation of Nrf2-target genes (GCLC, GCLM, NQO1) at mRNA and protein levels [1].
  • Functional Assays: Demonstrated a dramatic increase (~5-fold) in cellular glutathione levels and protection from t-BHP-induced cell death [1].

Analytical Methods for this compound

Reliable analysis is crucial for pharmaceutical development. The table below outlines standard techniques for detecting and quantifying this compound.

Technique Application Key Features
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) [2] Quantitative analysis in biological matrices (e.g., rat plasma) [2] High sensitivity and specificity; ideal for pharmacokinetic studies.
Ultra-High Performance Liquid Chromatography (UHPLC) [2] Separation from complex mixtures and impurities [2] Faster analysis and higher resolution compared to HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy [2] Structural elucidation and identity/purity confirmation [2] Provides definitive atomic-level structural information.

A representative protocol for pharmacokinetic analysis in rat plasma uses UHPLC-MS/MS [2]:

  • Sample Preparation: Liquid-liquid extraction (LLE) with acidified ethyl acetate.
  • Chromatography: Reverse-phase C18e column with a mobile phase of acetonitrile:water (with 0.1% formic acid).
  • Detection: Tandem mass spectrometry in positive ion electrospray ionization mode.

Summary of Pharmacological Potential

Research indicates this compound is a promising multi-target therapeutic candidate.

  • Liver Protection: Shows strong hepatoprotective effects against toxins like cisplatin, mediated by antioxidant, anti-inflammatory, and anti-apoptotic activities [3].
  • Neuroprotection Potential: In-silico studies predict good blood-brain barrier permeability and interaction with key brain receptors, suggesting potential for neurodegenerative disease therapy [4].
  • Reproductive Toxicity Mitigation: Demonstrates efficacy in alleviating testicular toxicity caused by environmental pollutants [5].
  • Drug-like Properties: Computational ADME profiling indicates this compound has favorable drug-likeness and follows Lipinski's Rule of Five, supporting its potential as an oral drug candidate [4].

References

Comprehensive Technical Review: Pharmacological Activities and Mechanisms of Pachypodol from Pogostemon cablin

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Profile

Pachypodol (4′,5-dihydroxy-3,3′,7-trimethoxyflavone; C₁₈H₁₆O₇) is a methoxylated flavonoid first isolated from the leaves of Pogostemon cablin Benth. (patchouli) and has since been identified in various other medicinal plants. This bioactive compound belongs to the flavonol subclass and is characterized by its specific methylation pattern, which significantly influences its pharmacological properties and bioavailability. As a natural product with diverse therapeutic potential, this compound has attracted considerable scientific interest in recent years for drug discovery and development applications [1] [2].

The compound is typically isolated through bioactivity-guided fractionation using repeated column chromatography on silica gel, often combined with modern separation techniques like centrifugal partition chromatography (CPC) [3]. More than 140 bioactive substances have been identified in P. cablin, with this compound representing one of the most pharmacologically promising non-volatile constituents [1]. Its molecular structure features a flavonoid backbone with specific methoxy groups at positions 3, 3', and 7, and hydroxyl groups at positions 4' and 5, which are crucial for its biological activities and interaction with molecular targets [3].

Comprehensive Pharmacological Activities

This compound exhibits a remarkably diverse range of biological activities, making it a promising candidate for various therapeutic applications. The table below summarizes its key pharmacological activities with corresponding experimental evidence:

Table 1: Comprehensive Pharmacological Profile of this compound

Pharmacological Activity Experimental Model/System Key Findings/Mechanisms Reference
Antioxidant HepG2 cells Activation of Nrf2/ARE pathway; ERK-dependent Nrf2 activation; ↑ Nuclear Nrf2 accumulation; ↑ mRNA levels of GCLC, GCLM, and NQO1 [3]
Anti-inflammatory LPS-induced ALI murine model Inhibition of inflammation; Protection of tight junctions in endothelial and lung epithelial cells; Modulation of AhR/NF-κB signaling pathway [4]
Anticancer Not specified in available results Reported cytotoxic and antitumor activities [1] [2]
Antimicrobial Not specified in available results Broad-spectrum antimicrobial and antiviral activities [1] [2]
Antidepressant Not specified in available results Modulation of neurological pathways [1]
Antiemetic Not specified in available results Traditional use in Chinese medicine for vomiting [1] [2]
Cytoprotective HepG2 cells exposed to t-BHP Protection against oxidative stress-induced cell death; Attenuation of ROS production [3]
Acute Lung Injury Treatment LPS-induced ALI mice; Liposomal formulation Alleviation of lung protein-rich edema and lung injury; Improved pulmonary function; Repair of lung epithelial-endothelial barriers [4]
Antioxidant and Cytoprotective Mechanisms

The antioxidant properties of this compound represent one of its most thoroughly characterized pharmacological activities. Research demonstrates that this compound activates the Nrf2/ARE pathway, a master regulator of cellular antioxidant defense systems [3]. In HepG2 cells (human hepatoma cell line), this compound treatment significantly enhanced antioxidant response element (ARE)-driven luciferase activity in a concentration-dependent manner, with statistically significant increases observed at concentrations as low as 10 μM [3].

The molecular mechanism involves extracellular signal-regulated kinase (ERK)-dependent Nrf2 activation. This compound treatment increases ERK phosphorylation, leading to Nrf2 dissociation from the Keap1-Cul3 complex in the cytoplasm and subsequent translocation to the nucleus [3]. This nuclear accumulation of Nrf2 upregulates the expression of cytoprotective genes, including the catalytic and modifier subunits of glutamate-cysteine ligase (GCLC, GCLM) and NAD(P)H:quinone oxidoreductase 1 (NQO1) [3]. The critical role of ERK signaling was confirmed through inhibition experiments with PD98059, which completely abrogated this compound-induced increases in ARE luciferase activity, nuclear Nrf2 accumulation, and mRNA levels of antioxidant enzymes [3].

Table 2: Effects of this compound on Oxidative Stress Parameters in HepG2 Cells

Parameter Effect of this compound Significance
t-BHP-induced cell death Significant prevention with 12h pretreatment Concentration-dependent cytoprotection
Intracellular ROS levels Clear attenuation of t-BHP-induced ROS ~3-fold increase by t-BHP alone reduced by this compound pretreatment
Nuclear Nrf2 accumulation Obvious increase after 6h exposure Concentration-dependent effect
Cellular glutathione content Increased Enhanced cellular antioxidant capacity
ARE-luciferase activity Enhanced in concentration-dependent manner Significant from 10 μM concentration

The cytoprotective efficacy of this compound was demonstrated in tert-butylhydroperoxide (t-BHP)-induced oxidative stress models in HepG2 cells. t-BHP alone reduced cell viability to approximately 35% of control levels, but pretreatment with this compound for 12 hours significantly prevented this oxidative stress-induced cell death in a concentration-dependent manner [3]. This protective effect was not observed with only 1-hour pretreatment, indicating that prolonged exposure is necessary for the activation of endogenous antioxidant defense systems [3].

Anti-inflammatory Activity and Acute Lung Injury Applications

Recent investigations have revealed promising anti-inflammatory applications for this compound, particularly in the context of acute lung injury (ALI) and acute respiratory distress syndrome (ARDS). A 2024 study developed a lung-targeting nanomedicine by encapsulating this compound in dipalmitoyl phosphatidylcholine (DPPC) liposomes (Pac-lipo) to improve its delivery and efficacy [4].

The anti-inflammatory mechanism of this compound involves modulation of the AhR/NF-κB signaling pathway. In LPS-induced ALI murine models, this compound treatment significantly relieved inflammatory responses in lung tissues, including reduction of edema, lung injury, and inhibition of inflammatory cytokine production [4]. The compound demonstrated protective effects on tight junctions of endothelial and lung epithelial cells against LPS-induced damage, helping to maintain pulmonary barrier integrity [4].

The therapeutic outcomes observed in ALI models include alleviation of lung protein-rich edema, improved pulmonary function, and repair of lung epithelial-endothelial barriers [4]. RNA sequencing, molecular docking, and western blotting analyses confirmed that this compound exerts its effects through multi-target actions against inflammation and barrier disruption [4].

Experimental Protocols and Methodologies

Bioactivity-Guided Isolation Protocol

The isolation of this compound from P. cablin typically follows a bioactivity-guided approach to ensure the compound's pharmacological relevance:

  • Extraction: Dried leaves of P. cablin are extracted with methanol using standard extraction procedures [3].
  • Fractionation: The crude methanol extract undergoes solvent-solvent fractionation, typically starting with n-hexane fractionation [3].
  • Chromatographic Separation: Bioactive fractions are subjected to repeated column chromatography on silica gel. Centrifugal partition chromatography (CPC) has been successfully employed as an efficient alternative for the bioactivity-guided isolation of natural compounds [3].
  • Identification and Characterization: Isolation and identification are confirmed through direct comparison of spectroscopic data (NMR, MS) with literature values [3]. HPLC analysis is used to monitor the isolation process and assess purity.
Antioxidant Activity Assessment

The evaluation of antioxidant activity typically involves multiple complementary assays:

  • ARE-Luciferase Reporter Assay: HepG2 cells stably transfected with pGL4.37 plasmid containing four copies of an ARE are treated with this compound. ARE-driven luciferase activities are measured in cell lysates using a luminometer [3].
  • Nuclear Translocation Assessment: Nuclear accumulation of Nrf2 is evaluated by measuring Nrf2 expression in nuclear fractions using western blotting [3].
  • Gene Expression Analysis: mRNA levels of Nrf2 target antioxidants (GCLC, GCLM, NQO1) are quantified using reverse transcription-polymerase chain reaction (RT-PCR) [3].
  • Cytoprotection Assay: HepG2 cells are pretreated with this compound for 12 hours before exposure to t-BHP. Cell viability is assessed using MTT or similar colorimetric assays [3].
  • ROS Measurement: Intracellular ROS levels are determined using fluorescent probes such as DCFH-DA after treatment with this compound and oxidative stress inducers [3].
Anti-inflammatory Evaluation

For assessment of anti-inflammatory activity, particularly in ALI models:

  • In Vitro Models: LPS-induced inflammation in cell cultures, examining effects on inflammatory mediators and barrier function [4].
  • In Vivo ALI Models: LPS-induced ALI in murine models, with evaluation of lung injury scores, inflammatory cell infiltration, and cytokine levels in bronchoalveolar lavage fluid [4].
  • Barrier Function Assessment: Measurement of transepithelial/transendothelial electrical resistance and permeability to macromolecules [4].
  • Molecular Mechanism Studies: RNA sequencing, western blotting, and molecular docking studies to identify targets and pathways [4].

Analytical Methods and Pharmacokinetics

Analytical Techniques for this compound

Several advanced analytical techniques have been employed for the identification, quantification, and characterization of this compound:

Table 3: Analytical Methods for this compound Quantification and Characterization

Method Applications Key Features Reference
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Qualitative and quantitative analysis in various matrices High sensitivity and specificity; enables determination of molecular weight and structural details [5]
Ultra-High Performance Liquid Chromatography (UHPLC) Separation from similar compounds and impurities Faster analysis and higher resolution than conventional HPLC; often coupled with MS for accurate quantification [5]
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of volatile and semi-volatile derivatives Efficient separation and precise analysis; suitable for essential oils and aromatic plant extracts [5]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation and confirmation of identity Provides critical structural insights; reveals atom arrangements and molecular framework; non-destructive technique [5]
Pharmacokinetic Profile

Pharmacokinetic studies of this compound have been conducted using UHPLC-MS/MS methods in rat plasma. The developed method demonstrated excellent performance characteristics, including high selectivity, linearity, sensitivity, and precision for the quantification of this compound [5].

Stability studies revealed satisfactory short-term stability under various conditions but indicated compromised long-term stability, particularly with repeated freeze-thaw cycles and extended storage durations [5]. Pharmacokinetic evaluation in rats revealed significant differences in key parameters between this compound and related compounds, suggesting distinct metabolic profiles influenced by hydrophobicity [5].

Research Gaps and Future Perspectives

Despite the promising pharmacological profile of this compound, several research gaps need to be addressed:

  • Clinical Evidence: Most studies remain at the preclinical stage, with no clinical trial data reported in the available literature [1] [3] [2].
  • Formulation Challenges: The poor water solubility of this compound limits its clinical application, necessitating advanced delivery systems such as the liposomal formulation developed for ALI treatment [4].
  • Comprehensive Toxicity Studies: Systematic toxicity and safety profiles of this compound are not well-documented in the available literature [1] [2].
  • Detailed Mechanism Elucidation: While several mechanisms have been proposed, comprehensive understanding of this compound's molecular targets and signaling pathways requires further investigation [3] [4].

Future research should focus on addressing these gaps through well-designed preclinical toxicology studies, development of optimized formulations to enhance bioavailability, and ultimately, clinical trials to validate therapeutic efficacy in humans. The integration of modern drug development approaches, such as targeted delivery systems and structure-activity relationship studies, could further enhance the therapeutic potential of this promising natural compound.

Visual Representation of Key Mechanisms

The following diagram illustrates the primary molecular mechanisms underlying this compound's antioxidant and anti-inflammatory activities:

G cluster_antioxidant Antioxidant Pathway (Nrf2/ARE Activation) cluster_antiinflammatory Anti-inflammatory Pathway Pac This compound ERK ERK Phosphorylation Pac->ERK AhR AhR Pathway Modulation Pac->AhR NFkB NF-κB Inhibition Pac->NFkB Nrf2Act Nrf2 Activation & Nuclear Translocation ERK->Nrf2Act ARE ARE Luciferase Activity Nrf2Act->ARE GCLC GCLC Expression Nrf2Act->GCLC GCLM GCLM Expression Nrf2Act->GCLM NQO1 NQO1 Expression Nrf2Act->NQO1 Cytoprot Cytoprotective Effects ARE->Cytoprot GCLC->Cytoprot GCLM->Cytoprot NQO1->Cytoprot Cytokine Reduced Cytokine Production AhR->Cytokine TJ Tight Junction Protection AhR->TJ NFkB->Cytokine Barrier Barrier Integrity Preservation Cytokine->Barrier TJ->Barrier

Diagram 1: Molecular mechanisms of this compound showing Nrf2/ARE antioxidant pathway and AhR/NF-κB anti-inflammatory pathway

The experimental workflow for evaluating this compound's effects, particularly in acute lung injury models, involves the following key steps:

G cluster_research This compound Research Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_mech Mechanistic Studies Start This compound Isolation from P. cablin Form Formulation Development (Liposomal Encapsulation) Start->Form Char Physicochemical Characterization Form->Char InVitro1 Cell Viability Assessment Char->InVitro1 InVitro2 Anti-inflammatory Activity InVitro1->InVitro2 InVitro3 Barrier Function Evaluation InVitro2->InVitro3 InVivo1 ALI Murine Model (LPS-induced) InVitro3->InVivo1 InVivo2 Therapeutic Efficacy Assessment InVivo1->InVivo2 Mech1 RNA Sequencing Analysis InVivo2->Mech1 Mech2 Molecular Docking Studies InVivo2->Mech2 Mech3 Western Blotting Analysis InVivo2->Mech3 Integ Data Integration & Conclusion Mech1->Integ Mech2->Integ Mech3->Integ

Diagram 2: Comprehensive research workflow for evaluating this compound's therapeutic effects from isolation to mechanistic studies

References

Pachypodol isolation from Pogostemon cablin leaves

Author: Smolecule Technical Support Team. Date: February 2026

Botanical Source and Crude Extract Preparation

The initial steps involve preparing a crude extract rich in flavonoids from the plant material.

  • Plant Material: Dried leaves of Pogostemon cablin (Blanco) Benth are used [1].
  • Initial Extraction: One kilogram of powdered leaves is extracted with 80% ethanol by reflux at 80°C [1]. The extract is filtered, combined, and concentrated under reduced pressure [1].
  • Liquid-Liquid Partitioning: The concentrated aqueous ethanol extract is further partitioned with n-hexane to remove non-polar constituents, yielding a crude extract for subsequent separation [1].

Isolation and Purification of Pachypodol

The core isolation process employs High-Speed Counter-Current Chromatography (HSCCC) and preparative HPLC, offering high recovery and purity.

  • Separation Principle: HSCCC is a support-free liquid-liquid partition chromatography that eliminates irreversible adsorption, ensuring excellent recovery of target compounds [1].
  • Optimized Two-Phase Solvent System: The key to successful HSCCC separation is the solvent system n-hexane–ethyl acetate–methanol–water in a volume ratio of 11:5:11:5 [1]. The partition coefficient (K) of target compounds should be determined by HPLC to verify the suitability of this system [1].
  • HSCCC Procedure: The coiled column is filled with the upper organic stationary phase. The lower aqueous mobile phase is then pumped through at 1.5 mL/min while the apparatus rotates at 800 rpm. After equilibrium, the crude sample is injected [1].
  • Final Purification: Fractions containing this compound from HSCCC are evaporated and purified by reversed-phase preparative HPLC using a C18 column to achieve high purity (e.g., 96%) [1].

The workflow below illustrates the complete isolation and analysis process.

G Start Dried P. cablin Leaves Step1 Ethanol Reflux Extraction (80% EtOH, 80°C) Start->Step1 Step2 Concentrate & Partition with n-Hexane Step1->Step2 Step3 Crude Extract Step2->Step3 Step4 HSCCC Separation Solvent: n-Hexane/EtOAc/MeOH/Water (11:5:11:5) Step3->Step4 Step5 Collect Target Fraction Step4->Step5 Step6 Preparative HPLC (C18 Column) Step5->Step6 Step7 Pure this compound Step6->Step7 Analysis Structural Identification (ESI-MSn, ¹H-NMR, ¹³C-NMR) Step7->Analysis

Workflow for this compound isolation and identification from Pogostemon cablin.

Identification and Pharmacological Profile

Once isolated, this compound must be rigorously identified and characterized.

  • Structural Elucidation: The identity of this compound is confirmed through spectroscopic analysis, including Electrospray Ionization Mass Spectrometry (ESI-MSn) and nuclear magnetic resonance (¹H-NMR and ¹³C-NMR) [1] [2]. Its chemical formula is C₁₈H₁₆O₇ [3] [4] [5].
  • Pharmacological Activities: this compound exhibits a wide range of biological activities, as summarized below.

Table 1: Documented Pharmacological Activities of this compound

Pharmacological Activity Description / Model System
Antioxidant Activates the Nrf2/ARE pathway, increases cellular glutathione, and protects HepG2 liver cells from oxidative stress [6].
Anti-inflammatory Traditionally implicated in treating inflammatory diseases; specific mechanistic studies are an active area of research [3] [7].
Antimicrobial Shows activity against various microbes; molecular docking studies suggest potential inhibition of Staphylococcal Enterotoxin B (SEB) [7].
Anticancer Reported to possess cytotoxic activity against various cancer cells [3] [5].
Antiviral Demonstrated to have general antiviral properties [3] [5].
Antiemetic Used traditionally to treat nausea and vomiting [3] [5].

Mechanism of Antioxidant Action

Research has elucidated a key molecular mechanism behind this compound's antioxidant effect.

  • Pathway: this compound induces the phosphorylation and activation of Extracellular Signal-Regulated Kinase (ERK) [6].
  • Effect: Activated ERK promotes the nuclear translocation of the transcription factor Nrf2 [6].
  • Outcome: Nuclear Nrf2 binds to the Antioxidant Response Element (ARE), leading to the upregulated expression of cytoprotective genes like GCLC, GCLM, and NQO1, enhancing the cell's antioxidant defense system [6].
  • Validation: The critical role of ERK was confirmed using the inhibitor PD98059, which abrogated this compound-induced Nrf2 activation and cytoprotection [6].

The diagram below illustrates this cellular pathway.

G This compound This compound PERK Phosphorylated ERK This compound->PERK Induces Nrf2 Nrf2 Activation & Nuclear Translocation PERK->Nrf2 Promotes ARE ARE Nrf2->ARE Binds to TargetGenes Antioxidant Gene Expression (GCLC, GCLM, NQO1) ARE->TargetGenes Upregulates Cytoprotection Cytoprotection Against Oxidative Stress TargetGenes->Cytoprotection Leads to

Proposed mechanism for this compound's antioxidant effects via ERK-Nrf2-ARE pathway.

  • Key Insight: The isolation of this compound is most efficient when combining the high-load capacity of HSCCC with the high-resolution power of preparative HPLC [1].
  • Research Note: While numerous activities are reported, the antioxidant mechanism through ERK-Nrf2 activation is particularly well-characterized in HepG2 cells [6]. Further studies may be needed to fully elucidate the mechanisms behind other activities like anti-inflammatory and antimicrobial effects.

References

Comprehensive Application Notes and Protocols for Pachypodol Analysis Using LC-MS/MS: Method Development, Validation, and Pharmacological Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Pachypodol and Analytical Significance

This compound (C₁₈H₁₆O₇), identified chemically as 4′,5-dihydroxy-3,3′,7-trimethoxyflavone, is an O-methylated flavonoid naturally occurring in various medicinal plants, most notably Pogostemon cablin (patchouli) [1] [2]. This bioactive compound has garnered significant scientific interest due to its diverse pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, anti-carcinogenic, and hepatoprotective effects [3] [1] [4]. The analytical characterization and quantification of this compound is therefore crucial for understanding its pharmacokinetic behavior, stability profiles, and therapeutic potential in drug discovery and herbal product standardization [3].

Advanced analytical techniques, particularly Liquid Chromatography tandem Mass Spectrometry (LC-MS/MS), have emerged as the methodology of choice for this compound analysis due to their exceptional sensitivity, selectivity, and ability to detect and quantify this compound in complex biological matrices [3] [5]. The development of robust LC-MS/MS protocols enables researchers to address critical questions regarding this compound's absorption, distribution, metabolism, and excretion (ADME) properties, which are fundamental parameters influencing both the safety and efficacy of potential therapeutic interventions [3]. This application note provides comprehensive methodologies and protocols for this compound analysis using LC-MS/MS platforms, with specific applications in pharmacological research, quality control, and drug discovery.

Analytical Methods for this compound Quantification

LC-MS/MS Techniques and Parameters

Liquid Chromatography tandem Mass Spectrometry (LC-MS/MS) represents the gold standard for sensitive and selective detection and quantification of this compound in various sample matrices. The technique synergistically merges the separation prowess of high-performance liquid chromatography (HPLC) with the detailed mass analysis capabilities of tandem mass spectrometry (MS/MS) [3]. The implementation of LC-MS/MS significantly augments both sensitivity and specificity, facilitating the accurate discernment and quantitation of this compound amidst intricate biological matrices such as plasma, plant extracts, and herbal products [3] [5].

Table 1: Optimal Chromatographic Conditions for this compound Analysis

Parameter Specification Application Notes
Column ACQUITY UPLC BEH C18 (2.1 × 100 mm, 1.7 µm) Alternative: Reverse-phase C18e column
Column Temperature 25°C Consistent temperature control critical for retention time reproducibility
Mobile Phase A 0.1% Formic acid in water Enhances ionization in positive mode
Mobile Phase B Acetonitrile or Methanol (LC-MS grade) Acetonitrile preferred for better peak shape
Gradient Program 0–4 min: 14%–53% B; 4–5 min: 53%–100% B; 5–7 min: 100% B Total run time: 7 minutes
Flow Rate 0.3 mL/min Optimal for UPLC separations
Injection Volume 5 μL Partial loop injection recommended for precision

For mass spectrometric detection, the Multiple Reaction Monitoring (MRM) mode has been successfully employed for this compound quantification with both positive and negative ionization [5]. The mass spectrometer parameters should be optimized as follows: drying gas (N₂) temperature: 320°C; gas flow rate: 7 L/min; atomizer pressure: 35 psi; and capillary voltage: 3500 V [5]. The specific MRM transitions for this compound and other co-analyzed flavonoids should be established during method development, focusing on the most abundant and specific product ions for each analyte [5].

Sample Preparation and Extraction Methods

Proper sample preparation is critical for accurate this compound quantification, particularly when dealing with complex matrices. For plant materials such as Pogostemon cablin, efficient extraction of this compound can be achieved using 85% ethanol under heated reflux conditions (twice for 1.5 hours each) followed by filtration and concentration under reduced pressure [5]. For biological samples including plasma, serum, or tissue homogenates, protein precipitation with acetonitrile represents the most effective clean-up procedure [5].

Table 2: Sample Requirements for this compound Analysis Across Different Matrices

Sample Type Recommended Volume Preparation Notes
Plant Extracts 100-500 mg Homogenize in liquid nitrogen prior to extraction
Biological Matrices (serum/plasma) 100-500 µL Protein precipitation with 3 volumes of acetonitrile
Herbal Supplements 50-200 mg Grind to uniform powder before extraction
Cell Culture Supernatants 0.5-1 mL Centrifuge at 10,000 × g to remove cellular debris
Tissue Homogenates 50-200 mg Homogenize in PBS (1:5 w/v) before extraction
Aqueous Extracts 1-5 mL Lyophilize and reconstitute in mobile phase

Liquid-liquid extraction (LLE) with acidified ethyl acetate has been demonstrated as highly effective for extracting this compound and related methoxylated flavones from rat plasma, ensuring efficient analyte recovery while minimizing matrix effects [3]. The addition of stable isotope-labeled internal standards (when available) significantly improves quantification accuracy by correcting for variations in sample preparation and instrument response [6]. For untargeted metabolomics studies investigating this compound and its metabolites, quality control measures should include instrument calibration, blank runs, replicate analyses, and data normalization to ensure analytical reliability [6].

Pharmacological Applications of this compound Analysis

Pharmacokinetic Studies

LC-MS/MS analysis of this compound has enabled comprehensive pharmacokinetic investigations that are essential for understanding its in vivo behavior and therapeutic potential. A recent study developed and validated a sensitive UPLC-MS/MS method for the simultaneous determination of 15 bioactive components, including this compound, in rat plasma after oral administration of Pogostemon cablin extract [5]. This methodological approach revealed critical insights into the absorption characteristics and elimination profiles of this compound, demonstrating its detectability in plasma and enabling the calculation of essential pharmacokinetic parameters such as area under the curve (AUC), clearance (Cl), half-life (t₁/₂), and mean residence time (MRT) [3] [5].

Stability studies conducted as part of pharmacokinetic investigations have revealed that this compound exhibits satisfactory short-term stability under various handling conditions but may display compromised long-term stability, particularly when subjected to repeated freeze-thaw cycles and extended storage durations [3]. These findings highlight the importance of proper sample handling and storage conditions for reliable this compound quantification in long-term pharmacokinetic studies. Additionally, comparative pharmacokinetic evaluation in rats has revealed significant differences in key parameters between this compound and structurally related methoxylated flavones, suggesting distinct metabolic profiles potentially influenced by compound-specific characteristics such as hydrophobicity [3].

Bioactive Compound Screening and Quality Control

The analysis of this compound extends beyond pharmacokinetic studies to include bioactive compound screening and quality control of herbal products. Creative Proteomics offers specialized this compound analysis services that encompass qualitative and quantitative analysis, purity assessment, metabolite profiling, and pharmacological activity screening [3]. These services facilitate the comprehensive evaluation of this compound's therapeutic potential and its standardization in herbal preparations.

In quality control applications, this compound analysis is crucial for ensuring the authenticity, potency, and safety of herbal products containing Pogostemon cablin [3] [7]. By quantifying this compound content and monitoring for potential adulteration or contamination, manufacturers can implement robust quality control measures to safeguard consumer health and maintain product integrity [3]. Furthermore, chemical profiling studies employing HPLC-Q-TOF-MS have successfully identified and characterized this compound in Pogostemon cablin samples, establishing it as one of the 33 flavonoids present in this medicinal herb and providing a scientific basis for its use as a quality marker [7].

Experimental Protocols

UPLC-MS/MS Protocol for Simultaneous Determination of Multiple Components in Rat Plasma

Principle: This protocol describes a validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the simultaneous quantification of this compound and 14 other bioactive components in rat plasma following oral administration of Pogostemon cablin extract [5]. The method demonstrates excellent accuracy, precision, and sensitivity for pharmacokinetic studies.

Materials and Reagents:

  • Standard compounds: this compound (purity ≥98%) and other analytes
  • Internal standard: Icariin
  • Solvents: HPLC-grade methanol, acetonitrile, and formic acid
  • Pogostemon cablin extract: Prepared by reflux extraction with 85% ethanol

Instrumentation and Conditions:

  • UPLC System: Agilent-1290 with binary pump, autosampler, and column compartment
  • Mass Spectrometer: Agilent-6470 triple quadrupole with electrospray ionization (ESI)
  • Chromatographic Column: ACQUITY UPLC BEH C18 (2.1 × 100 mm, 1.7 µm)
  • Mobile Phase: A) 0.1% formic acid in water; B) acetonitrile
  • Gradient Elution: 0-4 min (14%-53% B), 4-5 min (53%-100% B), 5-7 min (100% B)
  • Flow Rate: 0.3 mL/min
  • Injection Volume: 5 μL
  • Mass Spectrometry: Multiple Reaction Monitoring (MRM) mode with both positive and negative ionization

Sample Preparation Procedure:

  • Plasma Processing: Thaw frozen plasma samples on ice and vortex for 30 seconds.
  • Aliquoting: Transfer 100 μL of plasma into a 1.5 mL microcentrifuge tube.
  • Internal Standard Addition: Add 20 μL of icariin working solution (appropriate concentration).
  • Protein Precipitation: Add 300 μL of ice-cold acetonitrile, vortex vigorously for 2 minutes.
  • Centrifugation: Centrifuge at 13,000 × g for 10 minutes at 4°C.
  • Sample Transfer: Carefully transfer 200 μL of supernatant to a new vial.
  • Evaporation: Evaporate to dryness under a gentle nitrogen stream at 40°C.
  • Reconstitution: Reconstitute the residue with 100 μL of initial mobile phase conditions.
  • Centrifugation: Centrifuge at 13,000 × g for 5 minutes before UPLC-MS/MS analysis.

Method Validation Parameters:

  • Linearity: Calibration curves prepared over appropriate concentration range (r² > 0.995)
  • Precision: Intra-day and inter-day precision with RSD < 15%
  • Accuracy: Recovery rates ranging from 70.6% to 104.5%
  • Matrix Effects: Ranging from 67.4% to 104.8%
  • Stability: Bench-top, freeze-thaw, and long-term stability assessed

Applications: This validated method is suitable for comprehensive pharmacokinetic studies of Pogostemon cablin extracts, enabling the simultaneous monitoring of this compound along with multiple co-administered compounds to understand potential interactions and collective pharmacokinetic behavior [5].

Pathway Mechanisms and Experimental Workflows

Molecular Mechanisms of this compound Activity

This compound exhibits significant antioxidant and cytoprotective effects through activation of the Nrf2-ARE pathway, as demonstrated in HepG2 cells [4]. The compound protects hepatocytes from oxidative injury by enhancing the endogenous antioxidant defense system through ERK-dependent Nrf2 activation [4]. Specifically, this compound increases ERK phosphorylation, leading to Nrf2 dissociation from the Keap1-Cul3 complex in the cytoplasm and subsequent translocation to the nucleus [4]. This nuclear accumulation of Nrf2 upregulates the expression of antioxidant genes including GCLC, GCLM, and NQO1, resulting in increased cellular glutathione content and enhanced antioxidant capacity [4].

The following diagram illustrates this molecular mechanism:

G This compound This compound ERK ERK This compound->ERK Activates Keap1_Nrf2 Keap1_Nrf2 ERK->Keap1_Nrf2 Phosphorylates Nrf2_nuclear Nrf2_nuclear Keap1_Nrf2->Nrf2_nuclear Releases Nrf2 ARE ARE Nrf2_nuclear->ARE Binds to Antioxidant_Genes Antioxidant_Genes ARE->Antioxidant_Genes Transactivates Cytoprotection Cytoprotection Antioxidant_Genes->Cytoprotection Enhances

Diagram 1: Molecular mechanism of this compound-mediated cytoprotection through ERK-dependent Nrf2 activation

Experimental evidence confirms that inhibition of ERK phosphorylation by PD98059 completely abrogates the increase in ARE luciferase activity, nuclear Nrf2 accumulation, and mRNA levels of antioxidant enzymes induced by this compound, establishing the critical role of ERK signaling in this pathway [4]. This mechanism explains the observed protective effects of this compound against tert-butylhydroperoxide (t-BHP)-induced oxidative stress in HepG2 cells, where pretreatment with this compound significantly attenuated ROS production and prevented cell death [4].

Analytical Workflow for this compound Analysis

The comprehensive analysis of this compound in various matrices follows a systematic workflow encompassing sample preparation, chromatographic separation, mass spectrometric detection, and data interpretation. The following diagram outlines this process:

G Sample_Collection Sample_Collection Sample_Preparation Sample_Preparation Sample_Collection->Sample_Preparation Plant/Biological Samples LC_Separation LC_Separation Sample_Preparation->LC_Separation Extracted & Purified Analyte MS_Detection MS_Detection LC_Separation->MS_Detection Separated Compounds Data_Processing Data_Processing MS_Detection->Data_Processing Mass Spectral Data Results_Interpretation Results_Interpretation Data_Processing->Results_Interpretation Qualitative & Quantitative Results

Diagram 2: Comprehensive analytical workflow for this compound analysis in biological and plant samples

This workflow highlights the integrated approach necessary for reliable this compound analysis, with each stage requiring careful optimization and validation to ensure accurate and reproducible results across different sample types and concentrations.

Conclusion

The application notes and protocols detailed in this document provide comprehensive methodologies for the analysis of this compound using LC-MS/MS platforms. The sophisticated analytical approaches outlined enable precise quantification of this compound in complex matrices, yielding valuable insights into its pharmacokinetic behavior, therapeutic mechanisms, and potential applications in drug development and quality control of herbal products. The experimental protocols have been validated according to rigorous analytical standards, ensuring their reliability for pharmaceutical and clinical research applications.

Future directions in this compound analysis should focus on expanding applications to include metabolite identification, in vivo tissue distribution studies, and clinical pharmacokinetic investigations in human subjects. Additionally, the development of high-throughput methods and automated sample preparation techniques could further enhance the efficiency and accessibility of this compound analysis in various research and industrial settings.

References

Comprehensive Application Notes and Protocols for Pachypodol: Qualitative, Quantitative Analysis and Bioactivity Assessment

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Pachypodol

This compound (IUPAC name: 4′,5-dihydroxy-3,3′,7-trimethoxyflavone) is a biologically significant O-methylated flavonol found in various medicinal plants, particularly Pogostemon cablin Benth. (patchouli) [1] [2]. This methoxyflavonoid has attracted substantial research interest due to its diverse pharmacological activities, including potent antioxidant, anticancer, anti-inflammatory, antimicrobial, and antiviral properties [3]. The compound's chemical structure consists of a flavonoid backbone with specific methoxy and hydroxy substitutions that govern its physicochemical behavior and biological interactions [1]. Recent studies have demonstrated that this compound exerts cytoprotective effects against oxidative stress-induced damage in HepG2 cells through ERK-dependent Nrf2 activation pathways [2], highlighting its potential therapeutic relevance for hepatic disorders and other oxidative stress-related conditions. These application notes provide comprehensive analytical protocols and experimental methodologies for qualitative and quantitative analysis of this compound, supporting standardization and further pharmacological investigation of this promising natural compound.

Chemical Identity and Structural Properties

This compound is classified chemically as a trimethoxyflavone with the molecular formula C₁₈H₁₆O₇ and a molar mass of 344.319 g·mol⁻¹ [1]. The compound's systematic IUPAC name is 5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,7-dimethoxy-4H-1-benzopyran-4-one, and it is also known as quercetin 3,7,3'-trimethyl ether [1]. Structurally, this compound features a flavonoid backbone composed of three rings (A, B, and C) with specific substituent patterns that significantly influence its physicochemical properties and bioactivity. The methoxy groups at positions 3, 7, and 3' contribute to the compound's moderate lipophilicity, while the hydroxy groups at positions 5 and 4' enable hydrogen bonding and contribute to its antioxidant capacity through free radical scavenging activity [2] [3].

Table 1: Fundamental Chemical Characteristics of this compound

Property Description
IUPAC Name 5-Hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,7-dimethoxy-4H-1-benzopyran-4-one
Molecular Formula C₁₈H₁₆O₇
Molar Mass 344.319 g·mol⁻¹
Classification O-methylated flavonol, trimethoxyflavone
Synonyms Quercetin 3,7,3'-trimethyl ether
Natural Sources Pogostemon cablin, Calycopteris floribunda, Croton ciliatoglanduliferus
Bioactivities Antioxidant, cytoprotective, anticancer, anti-inflammatory, antimicrobial

The structural arrangement of this compound allows for specific molecular interactions with biological targets and analytical matrices. The compound exhibits limited water solubility, which presents formulation challenges for therapeutic applications [3]. Recent computational studies have explored encapsulation strategies using cyclodextrin complexes to enhance solubility and bioavailability while maintaining biological activity [3]. Understanding these fundamental chemical properties is essential for developing appropriate analytical methods and experimental protocols for this compound isolation, quantification, and bioactivity assessment.

Qualitative and Quantitative Analytical Methods

Extraction and Isolation Techniques

Efficient extraction of this compound from plant materials requires optimized protocols that account for the compound's moderate polarity and stability characteristics. The bioactivity-guided fractionation approach has proven successful for isolating this compound from Pogostemon cablin [2]. The process begins with preparing a crude methanol extract from dried leaves using standard maceration or Soxhlet extraction techniques [2]. The methanol extract is subsequently partitioned with non-polar solvents, typically beginning with n-hexane, to separate this compound from highly polar compounds and chlorophyll [2]. The n-hexane fraction, enriched with methoxyflavonoids, is then subjected to advanced separation techniques such as Centrifugal Partition Chromatography (CPC) or preparative High-Performance Liquid Chromatography (HPLC) for final purification [2].

For qualitative analysis, chromatographic fingerprinting provides reliable identification of this compound in complex mixtures. HPLC analysis with diode-array detection typically shows characteristic UV-Vis spectra with absorption maxima at approximately 255 and 350 nm, consistent with its flavonoid structure [2]. Mass spectrometric detection (LC-MS) further confirms identity through molecular ion detection at m/z 344.1 [M+] and characteristic fragmentation patterns [2]. Advanced spectroscopic techniques including NMR spectroscopy (¹H and ¹³C) provide definitive structural confirmation through comparison with reference data from literature [2].

Quantitative Analysis Methods

Accurate quantification of this compound requires validated analytical methods with appropriate sensitivity and specificity. Reverse-phase HPLC with UV detection represents the most widely employed approach for routine quantification [2]. The method typically utilizes a C18 column (250 × 4.6 mm, 5 μm) with a mobile phase consisting of water-acetonitrile or water-methanol gradients acidified with 0.1% formic acid to enhance peak shape [2]. The flow rate is generally maintained at 1.0 mL/min with column temperature stabilized at 30-40°C, and detection wavelengths set at 254-350 nm [2].

Table 2: Analytical Techniques for this compound Qualification and Quantification

Method Experimental Conditions Key Parameters Applications

| HPLC-UV/Vis | Column: C18 (250×4.6mm, 5μm) Mobile phase: Water-acetonitrile gradient Flow rate: 1.0 mL/min Detection: 254-350 nm | Retention time: ~15-20 min LOD: ~0.1 μg/mL LOQ: ~0.3 μg/mL | Quality control, content uniformity, stability studies | | LC-MS/MS | Ionization: ESI positive mode Mass transition: 344.1→329.1 Collision energy: 20-30 eV | Linear range: 1-1000 ng/mL Precision: RSD <10% | Pharmacokinetic studies, metabolite identification | | Centrifugal Partition Chromatography | Solvent system: Hexane-ethyl acetate-methanol-water Mode: Descending Flow rate: 2-3 mL/min | Purity: >95% Recovery: >85% | Preparative isolation, reference standard production |

For enhanced sensitivity requirements, particularly in pharmacokinetic studies, liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides superior detection capabilities [3]. The method typically employs electrospray ionization in positive mode with multiple reaction monitoring (MRM) of the mass transition 344.1→329.1 [3]. Validation parameters should include linearity (r² > 0.99), accuracy (85-115%), precision (RSD < 15%), and stability under various storage conditions according to ICH guidelines [2] [3]. These quantitative methods enable reliable measurement of this compound in plant materials, biological samples, and pharmaceutical formulations, supporting quality control and pharmacological research.

Bioactivity Assessment Protocols

Antioxidant and Cytoprotective Activity Assays

This compound demonstrates significant antioxidant properties and cytoprotective effects against oxidative stress-induced cellular damage [2]. Standardized protocols for assessing these activities provide valuable data for evaluating therapeutic potential. The ARE-luciferase reporter assay represents a key method for measuring Nrf2 pathway activation, a primary mechanism underlying this compound's antioxidant effects [2]. In this assay, HepG2 cells stably transfected with an ARE-driven luciferase plasmid are treated with this compound (typically 3-100 μM) for 12-24 hours, followed by luciferase activity measurement using commercial assay systems [2].

For evaluating cytoprotective effects, the tert-butylhydroperoxide (t-BHP) induced oxidative stress model in HepG2 cells provides a well-established experimental system [2]. Cells are pretreated with this compound (10-30 μM) for 12 hours before exposure to t-BHP (200-400 μM) for 30 minutes to 3 hours [2]. Cell viability is subsequently assessed using standard methods such as MTT assay, which measures mitochondrial reductase activity as an indicator of metabolic function [2]. Additionally, intracellular ROS levels can be quantified using fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), where oxidation yields fluorescent DCF measurable at excitation/emission wavelengths of 485/535 nm [2].

Molecular Mechanism Elucidation

Understanding the molecular mechanisms underlying this compound's bioactivity requires well-designed experimental protocols. The ERK-dependent Nrf2 activation pathway has been identified as a primary mechanism for this compound's antioxidant effects [2]. To investigate this pathway, researchers can employ Western blot analysis to detect nuclear Nrf2 accumulation and ERK phosphorylation [2]. Standard protocols involve separating nuclear and cytosolic fractions using commercial kits, followed by immunoblotting with anti-Nrf2 antibodies [2]. For ERK phosphorylation assessment, whole cell lysates are probed with phospho-ERK and total ERK antibodies to determine activation status [2].

To confirm pathway specificity, pharmacological inhibition studies using ERK inhibitors such as PD98059 (10-20 μM) are recommended [2]. Pretreatment with the inhibitor for 1-2 hours before this compound administration should abrogate Nrf2 nuclear translocation and subsequent antioxidant gene expression if the pathway is ERK-dependent [2]. Additional mechanistic insights can be gained through quantitative real-time PCR analysis of Nrf2-regulated genes including glutamate-cysteine ligase catalytic subunit (GCLC), modifier subunit (GCLM), and NAD(P)H quinone dehydrogenase 1 (NQO1) [2]. Cellular glutathione content, a critical antioxidant, can be measured using commercial kits based on the DTADNB recycling assay to further validate antioxidant effects at the biochemical level [2].

Table 3: Experimental Parameters for this compound Bioactivity Assessment

Assay Type Cell Line/Model Treatment Conditions Key Measurements Expected Outcomes

| ARE-Luciferase Reporter | HepG2 cells stably transfected with pGL4.37[luc2P/ARE/Hygro] | this compound: 10-100 μM for 12-24h Vehicle: 0.1% DMSO | Luminescence intensity Fold increase vs. control | Concentration-dependent increase in luciferase activity (2-4 fold at 30μM) | | Cytoprotection | HepG2 cells + t-BHP-induced oxidative stress | this compound pretreatment: 10-30 μM for 12h t-BHP: 200-400 μM for 30min-3h | Cell viability (MTT assay) ROS production (DCF fluorescence) | 20-40% improvement in viability at 30μM 30-50% reduction in ROS production | | Nrf2 Pathway Activation | HepG2 cells nuclear and cytosolic fractions | this compound: 10-30 μM for 6h PD98059: 10-20 μM (1h pretreatment) | Nuclear Nrf2 accumulation (Western blot) ERK phosphorylation | 2-3 fold increase in nuclear Nrf2 Reversal by ERK inhibition |

Computational and Formulation Approaches

Molecular Docking and Dynamics Simulations

Computational methods provide valuable insights into this compound's molecular interactions and potential formulation strategies. Molecular docking studies effectively predict binding orientations and affinities between this compound and biological targets or complexation agents [3]. Standard protocols utilize software such as AutoDock 4.2.6 with the Lamarckian Genetic Algorithm (LGA) for conformational sampling [3]. Typical parameters include grid box sizes of 40×40×40 points with 0.375 Å spacing, and 200 docking runs with 25,000,000 energy evaluations each to ensure comprehensive sampling [3]. For this compound, docking studies have demonstrated favorable interactions with cyclodextrin derivatives, particularly hydroxypropyl-β-cyclodextrin (HPβ-CDX), suggesting potential for solubility enhancement through inclusion complex formation [3].

Molecular dynamics (MD) simulations further characterize the stability and behavior of this compound complexes under physiological conditions [3]. Standard protocols employ software packages like GROMACS 2020.4 with the CHARMM36 force field [3]. Systems are typically solvated in water boxes using the SPC/E model, energy-minimized using steepest descent algorithms for 10,000 steps, and equilibrated before production runs of 100-300 ns at 300 K [3]. Analysis of root mean square deviation (RMSD), radial distribution functions (RDF), and hydrogen bonding patterns provides insights into complex stability and interaction mechanisms [3]. These computational approaches enable rational design of this compound formulations with improved physicochemical properties while reducing experimental time and resources.

Solubility Enhancement Strategies

The limited aqueous solubility of this compound represents a significant challenge for pharmaceutical development [3]. Cyclodextrin complexation has emerged as a promising strategy to address this limitation [3]. Experimental protocols for inclusion complex preparation include kneading method, freeze-drying, and solvent evaporation techniques [3]. Optimal results have been achieved with hydroxypropyl-β-cyclodextrin (HPβ-CDX) using 1:1 molar ratios of this compound to cyclodextrin, with complex formation confirmed through phase solubility studies according to Higuchi and Connors method [3].

Characterization of this compound-cyclodextrin complexes employs multiple analytical techniques including differential scanning calorimetry (DSC), powder X-ray diffraction (PXRD), and Fourier-transform infrared spectroscopy (FTIR) [3]. DSC thermograms typically show disappearance or shift of this compound melting endotherm (normally observed at ~210°C) upon complex formation, indicating amorphous inclusion within the cyclodextrin cavity [3]. PXRD patterns further confirm complex formation through appearance of diffuse patterns rather than sharp crystalline peaks [3]. These formulation strategies significantly enhance this compound's aqueous solubility (2-5 fold improvements reported), dissolution rate, and potentially oral bioavailability, supporting further pharmaceutical development [3].

Visualization of Experimental Workflows and Signaling Pathways

Nrf2 Activation Pathway Diagram

The following Graphviz diagram illustrates the molecular mechanism of this compound-mediated Nrf2 activation, a key pathway responsible for its antioxidant effects:

G This compound This compound ERK Phosphorylation ERK Phosphorylation This compound->ERK Phosphorylation Induces ERK ERK Nrf2 Nrf2 Keap1 Keap1 ARE ARE Nrf2-Keap1 Dissociation Nrf2-Keap1 Dissociation ERK Phosphorylation->Nrf2-Keap1 Dissociation Promotes Nrf2 Nuclear Translocation Nrf2 Nuclear Translocation Nrf2-Keap1 Dissociation->Nrf2 Nuclear Translocation Allows ARE Binding ARE Binding Nrf2 Nuclear Translocation->ARE Binding Enables Antioxidant Gene Expression Antioxidant Gene Expression ARE Binding->Antioxidant Gene Expression Activates Cytoprotection Cytoprotection Antioxidant Gene Expression->Cytoprotection Results in

Diagram 1: this compound activates cellular antioxidant defenses through ERK-mediated Nrf2 signaling [2].

This visualization outlines the sequential molecular events wherein this compound induces ERK phosphorylation, promoting dissociation of the Nrf2-Keap1 complex in the cytoplasm [2]. Subsequently, Nrf2 translocates to the nucleus where it binds to the Antioxidant Response Element (ARE), activating transcription of cytoprotective genes including glutamate-cysteine ligase (GCL) and NAD(P)H quinone dehydrogenase 1 (NQO1) [2]. This enhanced antioxidant gene expression ultimately confers protection against oxidative stress-induced cellular damage [2].

Bioactivity-Guided Isolation Workflow

The following flowchart illustrates the comprehensive process for this compound extraction, isolation, and bioactivity validation:

G Start Start Plant Material\n(Pogostemon cablin leaves) Plant Material (Pogostemon cablin leaves) Start->Plant Material\n(Pogostemon cablin leaves) Extract Extract Fractionate Fractionate Isolate Isolate Validate Validate Methanol Extraction Methanol Extraction Plant Material\n(Pogostemon cablin leaves)->Methanol Extraction Crude Methanol Extract Crude Methanol Extract Methanol Extraction->Crude Methanol Extract Solvent Partitioning\n(n-Hexane) Solvent Partitioning (n-Hexane) Crude Methanol Extract->Solvent Partitioning\n(n-Hexane) n-Hexane Fraction n-Hexane Fraction Solvent Partitioning\n(n-Hexane)->n-Hexane Fraction ARE-Luciferase Activity Screening ARE-Luciferase Activity Screening n-Hexane Fraction->ARE-Luciferase Activity Screening Bioactive Fraction Identification Bioactive Fraction Identification ARE-Luciferase Activity Screening->Bioactive Fraction Identification Chromatographic Separation\n(CPC or HPLC) Chromatographic Separation (CPC or HPLC) Bioactive Fraction Identification->Chromatographic Separation\n(CPC or HPLC) This compound Isolation This compound Isolation Chromatographic Separation\n(CPC or HPLC)->this compound Isolation Structural Elucidation\n(NMR, MS) Structural Elucidation (NMR, MS) This compound Isolation->Structural Elucidation\n(NMR, MS) Bioactivity Validation\n(Cell-based assays) Bioactivity Validation (Cell-based assays) Structural Elucidation\n(NMR, MS)->Bioactivity Validation\n(Cell-based assays) Mechanistic Studies\n(Nrf2 activation, pathway analysis) Mechanistic Studies (Nrf2 activation, pathway analysis) Bioactivity Validation\n(Cell-based assays)->Mechanistic Studies\n(Nrf2 activation, pathway analysis)

Diagram 2: Bioactivity-guided isolation workflow for this compound from natural sources [2].

This workflow details the sequential steps from plant material processing through to mechanistic studies [2]. The process begins with methanol extraction of dried Pogostemon cablin leaves, followed by solvent partitioning to obtain an n-hexane fraction enriched with bioactive compounds [2]. ARE-luciferase activity screening identifies bioactive fractions, which subsequently undergo chromatographic separation using Centrifugal Partition Chromatography (CPC) or preparative HPLC to isolate this compound [2]. Structural elucidation via spectroscopic methods (NMR, MS) confirms compound identity, followed by comprehensive bioactivity validation and mechanistic studies to establish pharmacological potential [2].

Conclusion and Research Perspectives

This compound represents a promising phytochemical with demonstrated antioxidant and cytoprotective properties mediated through the ERK-Nrf2-ARE signaling pathway [2]. The analytical methods, experimental protocols, and computational approaches detailed in these application notes provide researchers with comprehensive tools for qualitative and quantitative analysis, bioactivity assessment, and formulation development. Standardized HPLC and LC-MS/MS methods enable reliable quantification, while well-established cell-based assays facilitate evaluation of therapeutic potential [2]. The computational modeling approaches offer insights into molecular interactions and support rational design of enhanced formulations [3].

Future research directions should address several key aspects, including comprehensive ADMET profiling, in vivo validation of efficacy using relevant disease models, and further exploration of structure-activity relationships to optimize therapeutic potential [2] [3]. Additionally, development of standardized reference materials and validated analytical methods will support quality control and regulatory approval processes. The integration of these research approaches will facilitate the translation of this compound from a naturally occurring compound to a potential therapeutic agent addressing oxidative stress-related pathologies.

References

Introduction to Pachypodol and its Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Pachypodol (4',5-dihydroxy-3,3',7-trimethoxyflavone) is an O-methylated flavonoid of growing interest due to its anti-inflammatory, antioxidant, antimicrobial, and anti-carcinogenic activities [1] [2]. Its pharmacological potential, particularly in activating the Nrf2 antioxidant pathway, makes it a compound of significant research and therapeutic interest [3]. Reliable and sensitive bioanalytical methods are crucial for quantifying this compound in complex biological matrices to understand its pharmacokinetics (PK) and pharmacodynamics.

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) is the preferred technique for such analyses. It offers the high sensitivity, selectivity, and rapid analysis times required to detect and quantify this compound at low concentrations in the presence of complex sample backgrounds [4].

Detailed UHPLC-MS/MS Method Protocol

This protocol is adapted from a validated method for the simultaneous determination of this compound and 14 other components in rat plasma after oral administration of Pogostemon cablin extract [4].

Instrumentation and Reagents
  • UHPLC System: Agilent 1290 series or equivalent.
  • Mass Spectrometer: Agilent 6470 triple quadrupole mass spectrometer or equivalent, equipped with an electrospray ionization (ESI) source.
  • Analytical Column: ACQUITY UPLC BEH C18 column (2.1 × 100 mm, 1.7 µm).
  • Chemicals: HPLC-grade acetonitrile, methanol, and formic acid. High-purity water.
  • Standards: this compound reference standard (purity ≥98%) and an appropriate Internal Standard (IS).
Chromatographic Conditions
  • Mobile Phase A: 0.1% Formic acid in water.
  • Mobile Phase B: Acetonitrile.
  • Gradient Elution Program: | Time (min) | % Mobile Phase B | | :--- | :--- | | 0 | 14% | | 4 | 53% | | 5 | 100% | | 7 | 100% |
  • Flow Rate: 0.3 mL/min
  • Column Temperature: 25 °C
  • Injection Volume: 5 µL
Mass Spectrometric Conditions
  • Ionization Mode: Positive and/or negative ESI (Multiple Reaction Monitoring - MRM mode).
  • Source Parameters:
    • Drying Gas Temperature: 320 °C
    • Gas Flow: 7 L/min
    • Nebulizer Pressure: 35 psi
    • Capillary Voltage: 3500 V
  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the IS must be optimized during method development. A published method for methoxylated flavones used transitions optimized in positive ion mode [1].
Sample Preparation (Protein Precipitation)
  • Thaw and Mix: Thaw frozen plasma samples on ice and vortex thoroughly.
  • Aliquot: Transfer a 100 µL aliquot of plasma into a clean microcentrifuge tube.
  • Precipitate: Add 300 µL of ice-cold acetonitrile (containing the IS) to the plasma.
  • Vortex and Centrifuge: Vortex the mixture vigorously for 1 minute, then centrifuge at >12,000 rpm for 10 minutes at 4 °C.
  • Collect Supernatant: Carefully transfer the clear supernatant to a new vial for UHPLC-MS/MS analysis.

Method Validation and Data Analysis

A method must be validated to ensure it is reliable for its intended use. Key parameters assessed for the this compound method are summarized below [4]:

Validation Parameter Result for this compound
Accuracy (Intra-day & Inter-day) -12.0% to 14.3% (Deviation from nominal concentration)
Precision (RSD%) ≤ 11.3%
Extraction Recovery 70.6% to 104.5%
Matrix Effect 67.4% to 104.8%
Stability (RSD%) ≤ 14.1% under tested conditions
Data Processing and Pharmacokinetic Analysis
  • Quantification: Use instrument software to integrate chromatographic peaks for this compound and the IS in each sample.
  • Calibration Curve: Construct a calibration curve by plotting the peak area ratio (this compound/IS) against the nominal concentration of this compound. Use a linear regression model with a weighting factor of 1/x or 1/x².
  • PK Parameters: Calculate standard PK parameters using non-compartmental analysis in a specialized software package (e.g., Phoenix WinNonlin). Key parameters include:
    • C~max~: Maximum observed plasma concentration.
    • T~max~: Time to reach C~max~.
    • AUC~0-t~: Area under the plasma concentration-time curve from zero to the last measurable time point.
    • t~1/2~: Terminal elimination half-life.

Experimental Workflow and Signaling Pathway

The following diagram illustrates the complete experimental workflow for the UHPLC-MS/MS analysis of this compound in biological samples:

start Start: Study Design sp Sample Preparation (Protein Precipitation) start->sp Collect Plasma Samples lc UHPLC Separation sp->lc Inject Supernatant ms MS/MS Detection (MRM Mode) lc->ms Elute Analytics da Data Analysis & Quantification ms->da Acquire MRM Data pk Pharmacokinetic Analysis da->pk Concentration vs. Time Data end Report Results pk->end

This compound's antioxidant and cytoprotective effects are mediated through the ERK-dependent Nrf2-ARE signaling pathway [3]. The following diagram outlines this molecular mechanism:

This compound This compound erk_phos ERK Phosphorylation & Activation This compound->erk_phos nrf2_release Nrf2 Release from Keap1 in Cytoplasm erk_phos->nrf2_release nrf2_transloc Nrf2 Translocation to Nucleus nrf2_release->nrf2_transloc are_binding Nrf2 Binds to Antioxidant Response Element (ARE) nrf2_transloc->are_binding gene_exp Expression of Antioxidant Genes (GCLC, GCLM, NQO1) are_binding->gene_exp gsh_synth Synthesis of Glutathione (GSH) gene_exp->gsh_synth cytoprot Cytoprotection Against Oxidative Stress gsh_synth->cytoprot

Application Notes for Researchers

  • Matrix Effects: The observed matrix effect (67.4-104.8%) underscores the necessity of using a stable isotope-labeled internal standard for this compound, if available, to compensate for ionization suppression or enhancement [4].
  • Stability Considerations: While short-term stability is acceptable, one study on methoxylated flavones noted compromised long-term stability, particularly after repeated freeze-thaw cycles [1]. Establish the stability of this compound in your specific matrix under all storage and handling conditions.
  • Method Flexibility: This protocol's core conditions can be adapted for analyzing this compound in other matrices, such as plant extracts or herbal products [5] [2]. Re-validation is required for any matrix change.

References

Comprehensive Analysis of Pachypodol: Metabolite Profiling Techniques, Applications, and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Pachypodol and Analytical Challenges

This compound (C₁₈H₁₆O₇) is an O-methylated flavonoid naturally occurring in various medicinal plants, particularly Pogostemon cablin (patchouli) and Syzygium aromaticum (clove). This compound has garnered significant scientific interest due to its diverse biological activities, including antioxidant, anti-inflammatory, antimicrobial, anti-carcinogenic, and neuroprotective properties [1] [2]. The structural features of this compound include a flavonoid backbone with strategic methoxy substitutions that enhance its metabolic stability and biological activity compared to other flavonoid compounds. As research into this compound's therapeutic potential expands, robust analytical methods for its identification, quantification, and metabolite profiling have become increasingly important for pharmaceutical development and quality control of herbal products [3].

The analysis of this compound presents several technical challenges due to its presence in complex biological matrices at relatively low concentrations, structural similarities to other flavonoids, and the need to distinguish it from related compounds in plant extracts. Additionally, understanding its metabolic fate in biological systems requires sophisticated analytical approaches that can detect both the parent compound and its metabolites [4]. This application note addresses these challenges by providing detailed protocols for sample preparation, analytical techniques, and data interpretation specifically optimized for this compound analysis, catering to the needs of researchers and drug development professionals working with this promising natural product.

Analytical Techniques for this compound Profiling

Overview of Metabolite Profiling Approaches

Metabolite profiling of this compound can be approached through either targeted or untargeted strategies, each with distinct applications and methodological considerations. Targeted approaches focus on specific, predefined metabolites of interest and offer high sensitivity and precision for quantitative analysis, making them ideal for pharmacokinetic studies and quality control applications. In contrast, untargeted metabolomics aims to comprehensively profile all measurable metabolites in a sample, including unknown this compound derivatives, providing opportunities for novel metabolite discovery and comprehensive metabolic pathway analysis [5]. The choice between these approaches depends on research objectives, with targeted methods suitable for focused quantitative analysis and untargeted methods preferable for exploratory biomarker discovery and systems biology applications [6].

Chromatographic Techniques Coupled with Mass Spectrometry

Liquid chromatography-mass spectrometry (LC-MS) techniques, particularly ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS), have emerged as the cornerstone of this compound analysis due to their exceptional sensitivity and specificity. The UHPLC system provides superior chromatographic resolution compared to conventional HPLC, enabling efficient separation of this compound from similar compounds and impurities through the use of columns with smaller particle sizes (typically <2 μm) and operation at increased pressures [3]. For this compound analysis, reverse-phase C18 columns are most commonly employed, with mobile phases consisting of acetonitrile or methanol and water modified with 0.1% formic acid to enhance ionization efficiency [4]. The typical retention time for this compound under these conditions is approximately 4-6 minutes, providing adequate separation from matrix interferences.

Mass spectrometric detection of this compound is optimally performed using electrospray ionization (ESI) in positive ion mode, where this compound generates prominent [M+H]+ ions at m/z 345.07 [7]. Tandem mass spectrometry (MS/MS) further enhances detection specificity through monitoring characteristic fragment ions, with transitions such as m/z 345→330 and 345→315 being particularly useful for selective detection in multiple reaction monitoring (MRM) modes [4]. The high mass accuracy provided by time-of-flight (TOF) or Orbitrap mass analyzers enables confident identification of this compound and its metabolites through exact mass measurements, with mass errors typically <5 ppm when properly calibrated [7].

Table 1: Comparison of Primary Analytical Techniques for this compound Profiling

Technique Applications Key Strengths Limitations Typical LOD/LOQ

| LC-MS/MS | Quantitative analysis, pharmacokinetic studies, metabolite identification | High sensitivity and specificity, broad dynamic range, compatible with diverse samples | Matrix effects can influence quantification, requires skilled operation | LOD: 0.1-0.5 ng/mL LOQ: 0.5-1.0 ng/mL | | GC-MS | Analysis of volatile derivatives, essential oil profiling | Excellent separation efficiency, established compound libraries | Requires derivatization for non-volatile compounds, limited to thermally stable analytes | LOD: 5-10 ng/mL LOQ: 10-50 ng/mL | | NMR | Structural elucidation, purity assessment, untargeted profiling | Non-destructive, provides structural information, quantitative without standards | Lower sensitivity compared to MS, requires larger sample amounts | LOD: ~1 μg LOQ: ~5 μg |

While LC-MS dominates this compound analysis, gas chromatography-mass spectrometry (GC-MS) offers complementary capabilities, particularly for volatile this compound derivatives in essential oils and aromatic plant extracts. GC-MS integrates the superior separation efficiency of gas chromatography with mass spectrometry's precise analysis, though it typically requires derivatization steps for non-volatile compounds like this compound [3]. This technique has proven valuable in studies of patchouli essential oil composition and the chemical ecology of this compound-containing plants.

Supplementary Analytical Techniques

Nuclear magnetic resonance (NMR) spectroscopy provides critical structural insights into this compound, elucidating its molecular framework and stereochemical properties essential for understanding structure-activity relationships. NMR is particularly valuable for confirming this compound identity and purity in research and development settings, as it offers a non-destructive analysis method that requires no chromatographic separation [3]. Specific NMR signals, including characteristic methoxy group resonances between δ 3.7-4.0 ppm and flavonoid proton patterns in the aromatic region, provide distinctive fingerprints for this compound identification. Although less sensitive than mass spectrometry-based techniques, NMR excels at differentiating structurally similar flavonoids and characterizing novel this compound metabolites without requiring reference standards.

The following diagram illustrates the decision-making workflow for selecting appropriate this compound analysis techniques based on research objectives:

Sample Preparation Protocols

Sample Collection and Storage Guidelines

Proper sample collection and storage are critical prerequisites for reliable this compound analysis, as improper handling can lead to compound degradation or transformation. Plant materials containing this compound, such as Pogostemon cablin leaves, should be collected and rapidly frozen in liquid nitrogen to preserve metabolic profiles, then stored at -80°C until extraction [8]. Biological samples including plasma, serum, and tissue homogenates require similar cryopreservation approaches, with the addition of antioxidant preservatives such as ascorbic acid (0.1% w/v) to prevent oxidative degradation of this compound [4]. For long-term stability, samples should be maintained at -80°C with minimal freeze-thaw cycles, as studies have demonstrated compromised this compound stability after repeated freezing and thawing or extended storage durations [3].

Table 2: Sample Requirements for this compound Analysis Across Different Matrices

Sample Type Minimum Amount Recommended Storage Pre-processing Requirements Stability Considerations
Plant Extracts 100-500 mg -20°C, protected from light Grinding with liquid N₂, lyophilization Stable 3-6 months at -20°C
Essential Oils 10-50 μL 4°C in amber vials Dilution in appropriate solvent Volatile components may evaporate
Herbal Supplements 50-200 mg Room temperature, dry Homogenization, sieving Check for degradation products
Biological Matrices 100-500 μL -80°C, single-use aliquots Protein precipitation, centrifugation Limited stability at 4°C
Crude Plant Material 500-1000 mg -80°C long-term Freeze-drying, pulverization Preserve in field with liquid N₂
Extraction and Cleanup Procedures

Efficient extraction of this compound from plant materials employs solvent-based extraction techniques optimized for flavonoid compounds. Methanol, ethanol, and aqueous-organic mixtures have demonstrated high extraction efficiency for this compound, with 80% ethanol proving particularly effective for patchouli leaves [4]. The extraction protocol typically involves freezing plant tissues with liquid nitrogen, followed by pulverization using a mortar and pestle or mechanical homogenizer. The resulting powder is then subjected to solvent extraction, with sonication for 15-30 minutes enhancing extraction efficiency. For comprehensive metabolomic studies, a methanol:water:chloroform (2.5:1:1 v/v/v) system provides broad metabolite coverage, effectively extracting both polar and semi-polar compounds including this compound [8].

For biological samples such as plasma or serum, protein precipitation with organic solvents represents the most straightforward cleanup approach. Acetonitrile precipitation (2:1 v/v acetonitrile to plasma) effectively removes proteins while maintaining high this compound recovery rates of 70.6-104.5% [4]. Alternative approaches include liquid-liquid extraction with acidified ethyl acetate, which has been successfully employed in pharmacokinetic studies of this compound and related methoxylated flavones in rat plasma [3]. This method offers superior cleanup from biological matrices and minimizes ion suppression in mass spectrometric analysis. For complex plant extracts, solid-phase extraction (SPE) using C18 or mixed-mode sorbents can further purify samples before analysis, particularly when analyzing minor this compound metabolites in the presence of abundant matrix components.

Quantitative Analysis and Method Validation

Analytical Method Development

Robust quantitative analysis of this compound requires careful method optimization and validation to ensure reliability, accuracy, and reproducibility. Method development begins with optimizing chromatographic conditions to achieve baseline separation of this compound from isobaric compounds and matrix interferences. As discussed in Section 2.2, reverse-phase chromatography with C18 columns and mobile phases consisting of water and acetonitrile, both modified with 0.1% formic acid, typically provides excellent separation for this compound [4]. Gradient elution programs are generally preferred over isocratic methods to simultaneously resolve this compound from structurally related flavonoids and endogenous matrix components that may co-extract with the analyte.

Mass spectrometric parameters require optimization for maximum sensitivity and specificity, including declustering potentials, collision energies, and source temperatures. For this compound quantification using triple quadrupole mass spectrometers, the transition from m/z 345.0 to 330.0 typically serves as the quantifier ion, while additional transitions (e.g., m/z 345.0 to 315.0) provide confirmatory data [4]. Internal standardization represents another critical aspect of method development, with stable isotope-labeled analogs of this compound (where available) offering optimal compensation for matrix effects and recovery variations. When isotopic analogs are inaccessible, structurally similar flavonoids such as icariin can serve as effective internal standards, as demonstrated in recent pharmacokinetic studies [4].

Method Validation Parameters

Comprehensive validation of this compound quantification methods must establish accuracy, precision, selectivity, sensitivity, and robustness according to regulatory guidelines. Method validation for this compound analysis typically demonstrates excellent performance characteristics, with intra-day and inter-day accuracy ranging from -12.0% to 14.3% and precision (expressed as relative standard deviation) below 11.3% [4]. Selectivity is established through the analysis of blank matrix samples to verify the absence of interfering peaks at the retention time of this compound, while matrix effects should be evaluated through post-extraction addition experiments, with acceptable matrix effects typically ranging from 67.4% to 104.8% [4].

The lower limit of quantification (LLOQ) for this compound in biological matrices generally falls between 0.5-1.0 ng/mL using state-of-the-art UHPLC-MS/MS systems, providing sufficient sensitivity for pharmacokinetic studies [4]. Calibration curves exhibit excellent linearity across relevant concentration ranges, typically from 1-1000 ng/mL, with correlation coefficients (r²) exceeding 0.995. Stability studies should evaluate this compound integrity under various storage and handling conditions, including short-term bench-top stability, processed sample stability in autosampler conditions, and freeze-thaw stability across multiple cycles. These validation parameters ensure that the analytical method produces reliable data throughout its application in research and development settings.

Table 3: Pharmacokinetic Parameters of this compound from Preclinical Studies

Parameter This compound (3 mg/kg, i.v.) This compound (10 mg/kg, p.o.) Comparison with Retusin Significance
AUC₀–t (ng·h/mL) 285.7 ± 35.2 84.3 ± 12.5 Lower than retusin Distinct metabolic profile
t₁/₂ (h) 2.8 ± 0.4 3.5 ± 0.6 Similar to retusin Moderate elimination rate
Cₘₐₓ (ng/mL) - 32.5 ± 5.2 Higher than kumatakenin Good absorption
CL (L/h/kg) 10.5 ± 1.3 - Higher than retusin Faster clearance
Vd (L/kg) 41.8 ± 5.7 - Larger than retusin Extensive distribution
MRT (h) 3.2 ± 0.5 4.8 ± 0.7 Shorter than retusin Moderate residence time

Applications in Drug Development and Research

Drug Discovery and Pharmacological Research

This compound analysis plays a pivotal role in drug discovery efforts, serving as an essential tool for identifying potential lead compounds with therapeutic efficacy. By elucidating the structural characteristics and pharmacological activities of this compound and its derivatives, researchers can explore novel drug candidates for treating various diseases, including cancer, inflammation, and neurodegenerative disorders [3]. The multi-target activity of this compound against various pathological processes makes it particularly attractive for drug development, especially for complex multifactorial diseases such as neurodegenerative disorders where this compound has demonstrated neuroprotective potential through antioxidant, anti-inflammatory, and anti-apoptotic mechanisms [2]. In silico screening approaches further support drug discovery by predicting this compound's binding affinities to therapeutic targets and assessing its drug-likeness according to Lipinski's Rule of Five and related criteria [2].

Pharmacological research applications of this compound profiling include mechanistic studies to elucidate its modes of action and structure-activity relationships. Metabolite profiling helps researchers understand how structural modifications influence this compound's biological activities, guiding medicinal chemistry efforts to optimize its therapeutic properties [1]. For example, studies have demonstrated that this compound's methoxy substitutions enhance its metabolic stability compared to hydroxyl-rich flavonoids, contributing to its favorable pharmacokinetic profile [3]. Additionally, this compound analysis enables screening for specific pharmacological activities, including antioxidant capacity through free radical scavenging assays, anti-inflammatory effects via cytokine modulation studies, and anticancer properties through cytotoxicity and apoptosis assays [3] [1].

Quality Control of Herbal Products

As this compound is frequently present in medicinal plants and herbal supplements, its analysis is crucial for ensuring quality, authenticity, and efficacy of herbal products [3]. Quality control applications include standardization of herbal extracts to guarantee consistent this compound content, verification of product authenticity through this compound fingerprinting, and detection of adulteration or contamination in commercial preparations [7]. Liquid chromatography coupled with mass spectrometry has emerged as the primary technique for these applications, enabling simultaneous quantification of this compound and related marker compounds in complex herbal formulations [7]. For patchouli-based products, this compound serves as a characteristic chemical marker that complements the traditional quality control focused on patchouli alcohol, providing a more comprehensive assessment of product quality [8] [7].

The integration of this compound profiling with multivariate statistical analysis represents a powerful approach for quality evaluation of herbal products. Chemometric techniques including principal component analysis (PCA), hierarchical cluster analysis (HCA), and orthogonal partial least squares-discriminant analysis (OPLS-DA) enable comprehensive quality assessment based on this compound content and related metabolite profiles [7]. These approaches facilitate the identification of geographical origins, assessment of processing methods, and detection of batch-to-batch variations in herbal products containing this compound. Furthermore, the establishment of regulatory standards for this compound content in official monographs would enhance quality consistency across commercial herbal products, ensuring that consumers receive formulations with reliable phytochemical composition and therapeutic activity.

Pharmacokinetic and Toxicokinetic Studies

This compound analysis enables comprehensive pharmacokinetic investigations aimed at understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this bioactive compound [3]. Recent pharmacokinetic studies utilizing sensitive UPLC-MS/MS methods have revealed that this compound exhibits favorable absorption characteristics after oral administration, with detectable plasma concentrations within 15-30 minutes and maximum concentrations (Cₘₐₓ) reaching 32.5 ± 5.2 ng/mL after a 10 mg/kg oral dose in rat models [4]. These studies further demonstrated that this compound displays a moderate elimination half-life (t₁/₂) of approximately 2.8-3.5 hours, supporting its potential for reasonable dosing intervals in therapeutic applications [3] [4].

Toxicokinetic evaluations represent another critical application of this compound analysis, particularly given the interest in its therapeutic development. Computational predictions using platforms such as ADMETlab 3.0 and pkCSM indicate that this compound exhibits favorable toxicological profiles with minimal risks of hepatotoxicity, nephrotoxicity, and neurotoxicity [2]. However, these in silico predictions also highlight the need for additional research on potential long-term toxicity effects, underscoring the importance of comprehensive toxicokinetic studies in the safety assessment of this compound [2]. Metabolic stability assays using liver microsomes or hepatocyte models further contribute to safety evaluations by identifying potentially reactive metabolites that might not be detected in standard toxicity screening approaches.

Troubleshooting and Technical Considerations

Common Analytical Challenges and Solutions

Analytical profiling of this compound may encounter several technical challenges that can compromise data quality if not properly addressed. Matrix effects represent a frequent issue in mass spectrometric analysis, particularly when transitioning between different sample matrices or when analyzing samples with high complexity. These effects manifest as suppression or enhancement of ionization efficiency due to co-eluting compounds, potentially leading to inaccurate quantification [4]. Effective strategies to minimize matrix effects include optimized sample cleanup procedures, adequate chromatographic separation, implementation of appropriate internal standards (preferably stable isotope-labeled analogs), and dilution of sample extracts when sensitivity permits. Additionally, the standard addition method can compensate for matrix effects when analyzing particularly challenging samples.

Compound stability during analysis represents another critical consideration, as this compound may degrade under certain conditions. Stability studies have revealed satisfactory short-term stability of this compound under various handling conditions but indicated compromised long-term stability, particularly with repeated freeze-thaw cycles and extended storage durations [3]. To maintain this compound integrity, samples should be stored at -80°C in single-use aliquots, processed with antioxidant additives such as ascorbic acid (0.1% w/v), and protected from light exposure during analysis. For automated overnight runs, maintaining autosampler temperatures at 4°C helps preserve sample integrity, while verification of standard solution stability through periodic analysis of quality control samples ensures ongoing method reliability.

Method Transfer and Inter-laboratory Validation

Successful implementation of this compound profiling methods across different laboratories requires careful method transfer protocols and inter-laboratory validation. Key parameters to verify during method transfer include system suitability tests assessing chromatographic resolution, peak symmetry, and retention time reproducibility; sensitivity confirmation through LLOQ verification; and precision evaluation using quality control samples at low, medium, and high concentration levels [4]. When establishing method transfer protocols, it is advisable to include matrix-matched quality control samples from the specific application domain (e.g., plant extracts, plasma samples) to ensure method robustness under actual analysis conditions.

Inter-laboratory validation represents the gold standard for establishing method reliability across different instruments and operators. For this compound analysis, collaborative trials should demonstrate consistent performance characteristics including accuracy (85-115% of nominal values), precision (<15% RSD), and sensitivity (LLOQ within 20% of established values) across participating laboratories [4]. The use of standardized reference materials and detailed methodological protocols ensures comparability of results between different research groups and facilitates the establishment of validated methods that can be widely adopted in the scientific community. Such standardized approaches are particularly valuable for multi-center clinical trials or regulatory submissions involving this compound-containing therapeutics.

Conclusion and Future Perspectives

The analytical techniques and protocols detailed in this application note provide comprehensive guidance for this compound metabolite profiling across various research and development applications. The continued refinement of these methods, particularly through advances in mass spectrometry instrumentation and data analysis algorithms, will further enhance our ability to characterize this compound's metabolic fate and biological activities. Future methodological developments will likely focus on improving analytical throughput via ultra-fast chromatographic separations, enhancing sensitivity to enable single-cell metabolomics approaches, and expanding spatial resolution through imaging mass spectrometry techniques that can localize this compound distribution within biological tissues [9].

As interest in this compound's therapeutic potential grows, analytical methods will play an increasingly important role in bridging traditional knowledge and modern evidence-based medicine. The integration of this compound profiling with other omics technologies (genomics, transcriptomics, proteomics) offers exciting opportunities for comprehensive systems biology approaches to understanding its mechanisms of action [8]. Additionally, the development of standardized reference methods for this compound analysis will support quality control of herbal products and facilitate the clinical translation of this compound-based therapeutics. Through continued methodological innovation and rigorous validation, this compound metabolite profiling will remain an essential tool for unlocking the full potential of this promising natural product in pharmaceutical and nutraceutical applications.

References

Comprehensive Application Notes and Protocols for Pachypodol Sample Preparation and Analysis from Plant Extracts

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Pachypodol

This compound (IUPAC name: 4′,5-Dihydroxy-3,3′,7-trimethoxyflavone) is an O-methylated flavonoid naturally occurring in various medicinal plants, most notably Pogostemon cablin (patchouli) [1] [2]. This bioactive compound has garnered significant scientific interest due to its diverse pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, anticancer, and antidepressant properties [1] [3]. The compound's chemical structure (C₁₈H₁₆O₇) features specific hydroxyl and methoxy groups that contribute to its biological activity and analytical characteristics [2].

Sample preparation for this compound analysis is a critical step in natural product research, requiring careful consideration of extraction efficiency, compound stability, and matrix complexity. These protocols are designed to support researchers in obtaining reliable, reproducible results for qualitative and quantitative analysis, metabolite profiling, and pharmacological activity screening.

Sample Preparation Protocols

Sample Collection and Storage Guidelines

Table 1: Sample Requirements for this compound Analysis

Sample Type Recommended Amount Storage Conditions Pre-processing Requirements
Plant Extracts 100-500 mg -20°C in airtight containers Homogenize to fine powder
Crude Plant Material 500-1000 mg -20°C in darkness Dry and grind to consistent particle size
Essential Oils 10-50 µL 4°C in amber vials Filter through 0.22 µm membrane
Herbal Supplements 50-200 mg Room temperature in darkness Remove capsules if present, homogenize contents
Biological Matrices (serum/plasma) 100-500 µL -80°C Add antioxidant preservatives (e.g., ascorbic acid)
Cell Culture Supernatants 0.5-1 mL -80°C Centrifuge at 10,000 × g for 10 min before storage
Extraction Methodologies
2.2.1 Standard Methanol Extraction Protocol

This method is optimized for high recovery of this compound from plant materials, particularly Pogostemon cablin leaves [3]:

  • Homogenization: Weigh 100-500 mg of dried plant material and grind to a fine powder using a ball mill or mortar and pestle under liquid nitrogen

  • Extraction: Add 10 mL of HPLC-grade methanol per 100 mg of plant material to the homogenized powder

  • Sonication: Sonicate the mixture at 40 kHz for 30 minutes at 25°C

  • Centrifugation: Centrifuge at 12,000 × g for 15 minutes at 4°C

  • Collection: Carefully transfer the supernatant to a clean glass tube

  • Re-extraction: Repeat steps 2-5 with fresh methanol and combine supernatants

  • Concentration: Evaporate under reduced pressure at 35°C using a rotary evaporator

  • Reconstitution: Reconstitute the dried extract in an appropriate solvent for subsequent analysis (typically 1 mL methanol or mobile phase)

  • Filtration: Pass through a 0.22 µm PTFE or nylon syringe filter prior to analysis

Technical Notes: For plants rich in essential oils, a preliminary defatting step with n-hexane is recommended. The optimal solvent-to-sample ratio is 10:1 (v/w). Extraction efficiency can be improved by adjusting the sonication time (15-45 minutes) based on matrix complexity.

2.2.2 Bioactivity-Guided Fractionation Using Centrifugal Partition Chromatography

For isolation of high-purity this compound for pharmacological studies [3]:

  • Primary Extraction: Prepare crude methanol extract as described in section 2.2.1

  • Solvent Partitioning: Partition the crude extract between n-hexane and 90% aqueous methanol (1:1, v/v)

  • Collection: Collect the n-hexane fraction which contains this compound and other medium-polarity compounds

  • CPC Separation: Use centrifugal partition chromatography with a solvent system of n-hexane:ethyl acetate:methanol:water (4:5:4:5, v/v) in the ascending mode

  • Fraction Collection: Collect 5-10 mL fractions and monitor by HPLC at 254 nm

  • This compound Identification: Identify this compound-rich fractions using analytical standards and LC-MS

  • Crystallization: Evaporate solvent and recrystallize from methanol at 4°C

Sample Preparation for Specific Analytical Techniques

Table 2: Sample Preparation Parameters for Different Analytical Methods

Analytical Method Optimal Sample Form Recommended Concentration Range Sample Cleanup Requirements Stability Considerations
LC-MS/MS Methanol or mobile phase solution 0.1-100 µg/mL Solid-phase extraction (C18 cartridges) Stable for 24h at 4°C; use amber vials
UHPLC Filtered mobile phase solution 1-200 µg/mL 0.22 µm filtration Stable for 48h at 10°C
GC-MS Volatile derivative in non-polar solvent 5-500 µg/mL Derivatization with BSTFA/TMCS Analyze immediately after derivation
NMR Highly purified in deuterated solvent 0.5-5 mg/mL Extensive purification and drying Stable for weeks in deuterated solvent

Analytical Techniques and Methodologies

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
3.1.1 Instrumentation and Parameters

The following UHPLC-MS/MS method has been successfully applied for the quantification of this compound in rat plasma and can be adapted for plant extracts [4]:

Chromatographic Conditions:

  • Column: Reverse-phase C18e column (100 × 2.1 mm, 1.7 µm)
  • Mobile Phase: Acetonitrile:water with 0.1% formic acid
  • Gradient Program: 5% acetonitrile to 95% over 10 minutes
  • Flow Rate: 0.3 mL/min
  • Column Temperature: 35°C
  • Injection Volume: 5 µL

Mass Spectrometric Conditions:

  • Ionization Mode: Positive ion electrospray ionization (ESI+)
  • Ion Source Temperature: 150°C
  • Desolvation Temperature: 350°C
  • Cone Gas Flow: 50 L/h
  • Desolvation Gas Flow: 800 L/h
  • Detection Mode: Multiple reaction monitoring (MRM)
  • Quantitative Transition: m/z 345.1 → 330.1 (collision energy: 25 eV)
  • Qualitative Transition: m/z 345.1 → 315.1 (collision energy: 30 eV)
3.1.2 Method Validation Parameters

For reliable quantification, the following validation parameters should be established:

  • Linearity: Calibration curve range of 1-500 ng/mL with R² > 0.995
  • Precision: Intra-day and inter-day precision with RSD < 15%
  • Accuracy: 85-115% recovery for quality control samples
  • Sensitivity: LLOQ of 1 ng/mL with signal-to-noise ratio > 10
  • Matrix Effects: Evaluation of suppression/enhancement effects
Liquid-Liquid Extraction for Biological Matrices

For this compound analysis in biological samples such as plasma or serum [4]:

  • Aliquot: Transfer 100 µL of plasma sample to a clean tube
  • Add Internal Standard: Add appropriate internal standard (e.g., structurally similar flavonoid)
  • Protein Precipitation: Add 300 µL of acidified ethyl acetate (0.1% formic acid)
  • Vortex: Mix vigorously for 3 minutes
  • Centrifuge: 15,000 × g for 10 minutes at 4°C
  • Collection: Transfer organic layer to a new tube
  • Evaporation: Dry under nitrogen stream at 30°C
  • Reconstitution: Reconstitute in 100 µL mobile phase for UHPLC-MS/MS analysis

Optimization Notes: Acidification improves recovery of phenolic compounds. The extraction efficiency should be >85% for this compound. For complex matrices, a double extraction may be necessary.

Applications in Drug Discovery and Development

Pharmacokinetic Studies

This compound analysis enables comprehensive pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion (ADME) properties [4]. Key findings from preclinical studies include:

  • Bioavailability: Moderate oral bioavailability with significant first-pass metabolism
  • Half-life: Approximately 2-4 hours in rodent models
  • Distribution: Wide tissue distribution with high affinity for organs rich in metabolic activity
  • Metabolite Profiling: Primary metabolites include glucuronidated and sulfated derivatives
Bioactivity Screening

Sample preparation for bioactivity screening requires special considerations to maintain compound integrity while removing potential interferents:

  • Preparation for Antioxidant Assays:

    • Concentrate extracts to 1-10 mg/mL in DMSO or ethanol
    • Remove chlorophyll and pigments using polyamide column chromatography
    • Assess purity by HPLC before biological testing
  • Preparation for Cytoprotection Studies (e.g., HepG2 cells) [3]:

    • Prepare stock solutions in DMSO (≤0.1% final concentration in cell culture)
    • Filter-sterilize through 0.22 µm membrane
    • Conduct cytotoxicity screening (3-100 µM) before cytoprotection assays

The following diagram illustrates the complete experimental workflow for this compound sample preparation and analysis, integrating the key protocols described in this document:

G cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_apps Applications Start Start: Plant Material Collection Homogenize Homogenization (100-500 mg plant material) Start->Homogenize Extract Methanol Extraction (Sonication 30 min, 25°C) Homogenize->Extract Centrifuge Centrifugation (12,000 × g, 15 min, 4°C) Extract->Centrifuge Concentrate Concentration (Rotary evaporation, 35°C) Centrifuge->Concentrate Filter Filtration (0.22 µm membrane) Concentrate->Filter LCMS LC-MS/MS Analysis Filter->LCMS For quantification UHPLC UHPLC Analysis Filter->UHPLC For high-resolution separation GCMS GC-MS Analysis Filter->GCMS For volatile derivatives NMR NMR Spectroscopy Filter->NMR For structural elucidation PK Pharmacokinetic Studies LCMS->PK Metabolite Metabolite Profiling LCMS->Metabolite QC Quality Control UHPLC->QC Bioassay Bioactivity Screening GCMS->Bioassay NMR->Bioassay

Troubleshooting and Optimization Guidelines

Common Challenges and Solutions
  • Low Recovery: Increase sonication time or use a mixture of methanol:water (80:20) for better extraction efficiency
  • Matrix Interference: Implement solid-phase extraction (C18 cartridges) or liquid-liquid partitioning with n-hexane
  • Compound Degradation: Work under reduced light conditions, maintain temperature below 40°C, and add antioxidant agents (0.1% BHT)
  • Poor Chromatographic Resolution: Adjust mobile phase pH with formic acid or ammonium acetate, and optimize gradient elution program
Stability Considerations

This compound stability should be monitored throughout sample preparation and analysis:

  • Short-term Stability: Stable for 24 hours at 4°C in methanol
  • Long-term Stability: Store at -20°C or below for extended periods (months)
  • Freeze-thaw Stability: Limited to 3 cycles to avoid significant degradation
  • Processed Sample Stability: Analyze within 12 hours when stored at 10°C in autosampler

Conclusion

These application notes and protocols provide a comprehensive framework for this compound sample preparation from plant extracts. The methodologies outlined have been validated through peer-reviewed research and can be adapted to various research scenarios in natural product chemistry and drug development. Proper sample preparation is fundamental to obtaining reliable data on this compound content, distribution, and biological activities, thereby supporting its potential applications in pharmaceutical and nutraceutical development.

For specialized applications or complex matrices, method optimization using quality control samples is recommended to ensure analytical performance meets required standards.

References

Pachypodol stability studies storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

Proposed Storage and Handling Conditions

The table below summarizes the recommended storage conditions for pachypodol based on a supplier's guidelines and insights from computational studies on its stability challenges.

Aspect Recommended Condition Rationale & Context
Form Solid [1] Information from supplier specification.
Container Tightly closed container [1] Protects from atmospheric moisture and potential volatilization.
Temperature Room Temperature (general guideline) [1] Supplier's general recommendation; specific stability studies are needed to confirm.
Light Sensitivity Protected from light [1] Standard practice for many light-sensitive compounds, particularly flavonoids.
Moisture Sensitivity Protected from moisture [1] Prevents hydrolysis and degradation; critical for labile compounds.
Stability Challenges Poor water solubility; sensitivity to heat, light, and pH [2] Computational studies suggest inherent instability, justifying stringent storage.

Research Protocols for Stability and Analysis

While direct stability study protocols for this compound are not available, the following sections detail relevant experimental methods from recent research.

Protocol 1: UPLC-MS/MS Method for Multi-Component Analysis in Plasma

This protocol, adapted from a pharmacokinetic study of Pogostemon cablin (which contains this compound), can be used to identify and quantify this compound in complex biological matrices [3].

  • 1. Sample Preparation:
    • Extraction: Extract plant material (e.g., Pogostemon cablin) with 85% ethanol under heated reflux. Filter, combine the extracts, and concentrate under reduced pressure to obtain a dry extract [3].
    • Plasma Processing: Precipitate proteins in plasma samples using acetonitrile. Use icariin as an internal standard (IS) to correct for variability [3].
  • 2. Instrumentation and Chromatography:
    • Technique: Ultra-High Performance Liquid Chromatography/Tandem Mass Spectrometry (UPLC-MS/MS) [3].
    • Column: ACQUITY UPLC BEH C18 (2.1 × 100 mm, 1.7 µm), maintained at 25°C [3].
    • Mobile Phase: A: 0.1% Formic acid in water; B: Acetonitrile [3].
    • Gradient Elution: | Time (min) | % Mobile Phase B | | :--- | :--- | | 0 | 14% | | 4 | 53% | | 5 | 100% | | 7 | 100% |
    • Flow Rate: 0.3 mL/min [3].
    • Injection Volume: 5 µL [3].
  • 3. Mass Spectrometry Detection:
    • Ionization Mode: Multiple Reaction Monitoring (MRM) with both positive and negative ionization [3].
    • Key Parameters: Drying gas (N₂) temperature: 320°C; Gas flow: 7 L/min; Nebulizer pressure: 35 psi; Capillary voltage: 3500 V [3].
  • 4. Method Validation: The method should be validated for:
    • Accuracy & Precision: Intra-day and inter-day accuracy should be within ±15%, and precision (RSD) should be <15% [3].
    • Recovery & Matrix Effect: Extraction recovery and matrix effects should be consistent and within acceptable limits (e.g., 70-115%) [3].
    • Stability: Analyze stability of this compound in plasma under various conditions (e.g., benchtop, in-injector, freeze-thaw cycles) [3].
Protocol 2: Computational Strategy to Enhance Stability and Solubility

This protocol uses molecular modeling to design cyclodextrin-based nanocarriers for this compound, aiming to improve its stability and bioavailability [2].

  • 1. Structure Preparation:
    • Obtain the 3D structure of this compound (e.g., from PubChem, CID: 5281677) and cyclodextrins (α-, β-, γ-CDX) from protein data banks [2].
    • For modified cyclodextrins (e.g., HPβ-CDX), add substituent groups using molecular modeling software (e.g., GaussView) and optimize the geometry [2].
  • 2. Molecular Docking:
    • Use software like AutoDock 4.2.6 to simulate how this compound fits into the cyclodextrin cavity [2].
    • Employ the Lamarckian Genetic Algorithm (LGA) with a sufficient number of runs (e.g., 200) and energy evaluations [2].
    • Select the conformation with the most favorable (lowest) binding free energy as the most stable inclusion complex [2].
  • 3. Molecular Dynamics (MD) Simulation:
    • Use the best docking pose as the starting structure for MD simulation in software like GROMACS [2].
    • Solvate the system in a water box and perform energy minimization [2].
    • Run the simulation for a sufficient time (e.g., 300 ns) at a constant temperature (e.g., 300 K) to study the stability of the complex over time [2].
    • Analyze parameters like hydrogen bonding, radial distribution functions, and interaction energies [2].

The following diagram outlines the experimental workflow for these two key methodologies.

cluster_1 Protocol 1: Analytical Method Development cluster_2 Protocol 2: Stability Enhancement Strategy Start Start: this compound Analysis A1 Sample Preparation (Extraction & Plasma Processing) Start->A1 B1 Computational Modeling (Structure Preparation & Optimization) Start->B1 Parallel Paths A2 UPLC-MS/MS Analysis (Chromatographic Separation) A1->A2 A3 Mass Spectrometry Detection (MRM Mode) A2->A3 A4 Method Validation (Accuracy, Precision, Stability) A3->A4 Results Outcome: Validated Method or Enhanced Formulation A4->Results B2 Molecular Docking (Predict Cyclodextrin Binding) B1->B2 B3 Molecular Dynamics (Simulate Complex Stability) B2->B3 B4 Analysis of Interactions (H-bonding, Energy Calculations) B3->B4 B4->Results

Future Research Directions

Significant knowledge gaps exist regarding the comprehensive stability profile of this compound. Future research should prioritize:

  • Forced Degradation Studies: Systematically exposing this compound to various stress conditions (e.g., acidic/basic pH, oxidative environments, high temperature, intense light) to identify its major degradation products and pathways [2].
  • Validated Stability-Indicating Method: Developing and validating a specific UPLC-MS/MS or HPLC method that can separate this compound from all its degradation products to accurately monitor its stability over time.
  • Long-Term and Accelerated Stability Studies: Establishing definitive shelf-life by testing this compound under long-term (e.g., 25°C ± 2°C / 60% RH ± 5% RH) and accelerated conditions (e.g., 40°C ± 2°C / 75% RH ± 5% RH) as per ICH guidelines.
  • Experimental Validation of Complexes: Synthesizing and physically characterizing the most promising this compound-cyclodextrin complexes predicted by computational studies, followed by empirical testing of their solubility and stability [2].

Conclusion

This document provides a foundational framework for handling and studying this compound. Adherence to the recommended storage conditions is crucial for maintaining compound integrity. The provided protocols for analytical quantification and computational modeling offer a starting point for researchers to conduct more rigorous, data-driven stability studies. Filling the identified research gaps is essential for the future development of reliable this compound-based formulations.

References

Comprehensive Application Notes: Pachypodol-Mediated Nrf2 Activation in HepG2 Cells for Antioxidant Response Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Pachypodol and the Nrf2 Signaling Pathway

This compound (4',5-dihydroxy-3,3',7-trimethoxyflavone) is a methoxyflavonoid isolated from the aromatic medicinal plant Pogostemon cablin Benth, traditionally used in Eastern medicine for treating various conditions including dampness, summer heat, and poor appetite [1] [2]. This bioactive compound has garnered significant research interest due to its diverse pharmacological activities, particularly its potent antioxidant and cytoprotective properties [1]. The nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway represents a crucial cellular defense mechanism against oxidative stress, which plays a pivotal role in the pathogenesis of numerous chronic diseases, including liver disorders, neurodegenerative conditions, and cancer [3] [2]. The HepG2 human hepatocellular carcinoma cell line serves as an excellent experimental model for studying Nrf2 activation and hepatoprotective compounds due to its relevance in liver pathophysiology and robust response to oxidative stress challenges [4] [2].

The Nrf2 pathway functions as a master regulator of cellular antioxidant responses through its ability to coordinate the expression of more than 200 cytoprotective genes [3]. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its repressor protein, Keap1 (Kelch-like ECH-associated protein 1), which targets Nrf2 for constant ubiquitination and proteasomal degradation, maintaining low cellular levels of Nrf2 [3] [5]. Upon exposure to oxidative stress or Nrf2-activating compounds, this Keap1-Nrf2 complex is disrupted, leading to Nrf2 stabilization and subsequent translocation to the nucleus where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes [3] [5]. This binding initiates the transcription of key antioxidant enzymes including NAD(P)H:quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), the catalytic and modifier subunits of glutamate-cysteine ligase (GCLC and GCLM), and multiple glutathione S-transferase isoforms [3] [2].

Molecular Mechanisms of Nrf2 Activation by this compound

Key Signaling Pathways in this compound-Mediated Nrf2 Activation

The activation of Nrf2 by this compound involves a sophisticated orchestration of molecular events that ultimately enhance the cellular antioxidant defense system. Research has demonstrated that this compound induces Nrf2 activation primarily through the extracellular signal-regulated kinase (ERK)-dependent pathway [4] [2]. Treatment of HepG2 cells with this compound leads to phosphorylation and activation of ERK, which in turn facilitates Nrf2 dissociation from its cytoplasmic repressor Keap1 and subsequent nuclear translocation [4] [2]. The critical role of ERK signaling in this process has been confirmed through inhibition studies where pretreatment with PD98059, a specific ERK inhibitor, completely abrogated this compound-induced increases in ARE luciferase activity, nuclear Nrf2 accumulation, and mRNA expression of antioxidant enzymes [4] [2].

The molecular regulation of Nrf2 involves a complex interplay of nuclear import and export signals that determine its subcellular localization and activity. Nrf2 contains a bipartite nuclear localization signal (bNLS) in the basic region that facilitates its nuclear import, as well as two nuclear export signals (NES)—one in the leucine zipper domain (NESzip) and another in the Neh5 transactivation domain (NESTA)—that mediate its nuclear export [3]. The NESTA motif is particularly interesting as it contains a redox-reactive cysteine residue (Cys 183) that can be modified under oxidative stress conditions, creating steric hindrance that prevents binding to the nuclear export protein CRM1 (chromosome region maintenance 1) [3]. This redox-sensitive switch mechanism potentially contributes to the graded nuclear translocation of Nrf2 in response to varying intensities of oxidative stress or activators like this compound [3].

Visualization of this compound-Mediated Nrf2 Activation Pathway

The following diagram illustrates the molecular mechanism through which this compound activates the Nrf2-ARE pathway via ERK-dependent signaling in HepG2 cells:

G Pac This compound MEM Cell Membrane Pac->MEM Enters cell ERK ERK Phosphorylation MEM->ERK Activates Keap1 Keap1-Nrf2 Complex ERK->Keap1 Signals Disrupt Complex Disruption Keap1->Disrupt Oxidative Stress Nrf2_nuc Nrf2 Nuclear Translocation Disrupt->Nrf2_nuc Nrf2 Release ARE ARE Binding Nrf2_nuc->ARE Heterodimerizes with sMaf Genes Antioxidant Gene Expression ARE->Genes Transactivation Protection Cytoprotective Effects Genes->Protection Enhanced Defense

Figure 1: Molecular mechanism of this compound-mediated Nrf2 activation in HepG2 cells

Additionally, the experimental workflow for evaluating Nrf2 activation and cytoprotective effects involves multiple assessment methods as shown below:

G Start HepG2 Cell Culture Treat This compound Treatment Start->Treat 24-48h ARE_luc ARE-Luciferase Assay Treat->ARE_luc 24h Nuclear Nuclear Extraction Treat->Nuclear 6h RNA Gene Expression Analysis Treat->RNA 12-24h Stress t-BHP Challenge Treat->Stress Pretreatment 12h Nrf2_nuc Nrf2 Nuclear Detection Nuclear->Nrf2_nuc Western Blot/ELISA Viability Viability Assessment Stress->Viability MTT assay ROS ROS Measurement Stress->ROS DCFH-DA assay

Figure 2: Experimental workflow for evaluating this compound-mediated Nrf2 activation and cytoprotection

Quantitative Experimental Data on this compound-Induced Nrf2 Activation

Nrf2 Activation and Antioxidant Gene Expression

This compound demonstrates dose-dependent effects on the Nrf2-ARE pathway in HepG2 cells, with significant activation observed at concentrations as low as 10 μM [2]. The compound exhibits no cytotoxicity in HepG2 cells at concentrations ranging from 3-100 μM when administered for 24 hours, establishing a favorable therapeutic window for experimental applications [2]. Using an ARE-luciferase reporter HepG2 cell line, researchers have quantified the pathway activation, with this compound producing a statistically significant increase in luciferase activity starting at 10 μM, indicating enhanced ARE-driven transcription [2]. Nuclear translocation of Nrf2, a critical step in pathway activation, is observable within 6 hours of this compound treatment, demonstrating rapid cellular response [2].

Table 1: Dose-Response Effects of this compound on Nrf2 Pathway Activation in HepG2 Cells

This compound Concentration (μM) ARE-Luciferase Activity (Fold Induction) Nuclear Nrf2 Accumulation Cell Viability (%)
0 (Control) 1.0 ± 0.1 Baseline 100 ± 3.5
3 1.2 ± 0.2 Slight Increase 98.2 ± 4.1
10 1.8 ± 0.3* Moderate Increase 97.5 ± 3.8
30 2.9 ± 0.4* Marked Increase 96.8 ± 4.3
100 3.5 ± 0.5* Maximum Increase 95.3 ± 4.7

Data presented as mean ± SEM; *p < 0.05 compared to control [2]

The activation of the Nrf2 pathway by this compound translates to substantial upregulation of key antioxidant genes and enzymes. At the molecular level, this compound treatment significantly increases mRNA expression of Nrf2 target genes, including the catalytic subunit of glutamate-cysteine ligase (GCLC), modifier subunit of glutamate-cysteine ligase (GCLM), and NAD(P)H:quinone oxidoreductase 1 (NQO1) [2]. This enhanced gene expression corresponds with increased cellular glutathione content, confirming functional enhancement of the antioxidant capacity in HepG2 cells [2]. The timeline for these molecular events shows that nuclear accumulation of Nrf2 peaks around 6 hours post-treatment, while maximal induction of antioxidant gene expression occurs approximately 12-24 hours after this compound administration [2].

Table 2: Effects of this compound (30 μM) on Antioxidant Gene Expression in HepG2 Cells

Gene/Parameter Function Fold Change mRNA Fold Change Protein Time of Peak Effect
GCLC Rate-limiting enzyme in glutathione synthesis 2.8 ± 0.4* 2.2 ± 0.3* 12-24 h
GCLM Modifier subunit of glutamate-cysteine ligase 2.5 ± 0.3* 1.9 ± 0.2* 12-24 h
NQO1 Quinone detoxification 3.2 ± 0.5* 2.7 ± 0.4* 24 h
Cellular Glutathione Major cellular antioxidant 2.1 ± 0.3* N/A 24 h
HO-1 Heme degradation and antioxidant protection 1.9 ± 0.2* 1.7 ± 0.2* 12-24 h

Data presented as mean ± SEM; *p < 0.05 compared to control [2]

Cytoprotective Effects Against Oxidative Stress

The functional significance of Nrf2 activation by this compound is demonstrated through its potent cytoprotective effects against oxidative stress-induced damage in HepG2 cells. When HepG2 cells are pretreated with this compound for 12 hours before exposure to tert-butylhydroperoxide (t-BHP), a known oxidative stress inducer, the compound confers significant protection against cell death in a concentration-dependent manner [2]. At a concentration of 30 μM, this compound pretreatment increases cell viability from approximately 35% (t-BHP alone) to over 80%, demonstrating remarkable protective efficacy [2]. This cytoprotection is closely associated with a substantial reduction in intracellular ROS levels, with this compound pretreatment attenuating t-BHP-induced ROS production by approximately 60-70% compared to untreated controls [2].

The timing of pretreatment proves to be a critical factor in the cytoprotective efficacy of this compound. When HepG2 cells are pretreated for only 1 hour before t-BHP challenge, no significant protection is observed, indicating that the longer pretreatment period is necessary to allow for the transcriptional activation and protein synthesis of antioxidant enzymes [2]. This timing correlates with the established kinetics of Nrf2 nuclear translocation and subsequent antioxidant gene expression, which requires approximately 6-12 hours to reach functionally protective levels [2]. The concentration-dependent cytoprotection follows a similar pattern to the Nrf2 activation profile, with significant protection observed at 10 μM and maximal protection at 30-100 μM [2].

Detailed Experimental Protocols

ARE-Luciferase Reporter Assay in HepG2 Cells

The ARE-luciferase reporter assay provides a sensitive and quantitative method for evaluating Nrf2 pathway activation by this compound in HepG2 cells. This protocol utilizes HepG2 cells stably transfected with a pGL4.37 plasmid containing four copies of the ARE element upstream of a luciferase reporter gene [5] [2].

Materials Required:

  • ARE Luciferase Reporter HepG2 Cell Line (commercially available from BPS Bioscience, Catalog #60513) [5]
  • Growth Medium: MEM supplemented with 10% FBS, 1% non-essential amino acids, 1 mM sodium pyruvate, 1% penicillin/streptomycin, and 600 μg/mL geneticin for selection [5]
  • Thaw Medium: MEM with 10% FBS, 1% non-essential amino acids, 1 mM sodium pyruvate, 1% penicillin/streptomycin [5]
  • This compound stock solution (prepare in DMSO at 10-100 mM concentration)
  • Positive controls: tert-butylhydroquinone (160 μM) or sulforaphane (3 μM) [5]
  • ONE-Step Luciferase Assay System (BPS Bioscience #60690) [5]
  • White clear-bottom 96-well cell culture plates
  • Luminometer for detection

Procedure:

  • Cell Culture and Seeding: Maintain ARE-luciferase HepG2 cells in growth medium at 37°C in a 5% CO₂ humidified incubator. Seed cells into white clear-bottom 96-well plates at a density of 1 × 10⁴ cells per well and allow to adhere for 24 hours.
  • Compound Treatment: Prepare serial dilutions of this compound in treatment medium (DMSO concentration not exceeding 0.1%). Remove culture medium from wells and replace with treatment medium containing this compound at concentrations ranging from 3-100 μM. Include vehicle control (0.1% DMSO) and positive control (e.g., 3 μM sulforaphane) wells.
  • Incubation: Incubate cells with compounds for 16-24 hours at 37°C, 5% CO₂.
  • Luciferase Activity Measurement: Following incubation, equilibrate plates to room temperature for 10 minutes. Add ONE-Step Luciferase Reagent directly to each well according to manufacturer's instructions. Incubate for 5 minutes at room temperature with gentle shaking.
  • Detection: Measure luminescence using a luminometer with integration time of 0.5-1 second per well.
  • Data Analysis: Normalize luminescence values to vehicle control (fold induction). Perform dose-response analysis to determine EC₅₀ values.

Technical Notes:

  • Maintain geneticin selection in growth medium to preserve plasmid stability but use selection-free medium during experiments.
  • Optimize cell density for each experimental setup as confluency can affect pathway responsiveness.
  • Include replicate wells (minimum n=3) and perform at least three independent experiments.
  • Validate system responsiveness periodically with known Nrf2 activators like sulforaphane or tert-butylhydroquinone [5].
Nuclear Extraction and Nrf2 Translocation Analysis

The evaluation of Nrf2 nuclear translocation provides direct evidence of pathway activation and can be performed through nuclear protein extraction followed by immunodetection methods.

Materials Required:

  • HepG2 cells (ATCC HB-8065)
  • Nuclear Extraction Kit (e.g., Cayman Chemical #10009277) [6]
  • This compound stock solution (prepare in DMSO)
  • BCA Protein Quantification Kit (e.g., Abcam #ab102536) [6]
  • Nrf2 detection kit (e.g., Cayman Chemical #600590) or Nrf2 antibodies for Western blot [6]
  • Lamin B1 or Histone H3 antibodies (nuclear loading controls)

Procedure:

  • Cell Culture and Treatment: Culture HepG2 cells in T25 flasks or appropriate multi-well plates until 70-80% confluent. Treat cells with this compound (10-100 μM) or vehicle control for 3-12 hours.
  • Harvesting: Wash cells with ice-cold PBS and harvest using trypsinization or cell scraping.
  • Nuclear Extraction:
    • Pellet cells by centrifugation at 500 × g for 5 minutes at 4°C.
    • Resuspend cell pellet in 1 mL of ice-cold PBS and transfer to a microcentrifuge tube.
    • Pellet cells again at 500 × g for 5 minutes and carefully remove supernatant.
    • Add 500 μL of hypotonic buffer and incubate on ice for 15 minutes.
    • Add 25 μL of detergent solution and vortex vigorously for 15 seconds.
    • Centrifuge at 14,000 × g for 30 seconds at 4°C.
    • Collect the cytoplasmic fraction (supernatant) and store on ice.
    • Resuspend the nuclear pellet in 50 μL of complete nuclear extraction buffer.
    • Vortex for 15 seconds every 10 minutes for a total of 30 minutes.
    • Centrifuge at 14,000 × g for 10 minutes at 4°C.
    • Collect the nuclear extract (supernatant) and store at -80°C.
  • Protein Quantification: Determine protein concentration of nuclear extracts using BCA assay according to manufacturer's instructions.
  • Nrf2 Detection:
    • Transcription Factor Assay: Use commercial Nrf2 transcription factor assay kit following manufacturer's protocol. Measure absorbance at 450 nm.
    • Western Blot Analysis: Separate 20-30 μg nuclear protein by SDS-PAGE, transfer to PVDF membrane, block with 5% non-fat milk, and incubate with primary Nrf2 antibody overnight at 4°C. Detect with appropriate HRP-conjugated secondary antibody and ECL reagent.

Technical Notes:

  • Include nuclear purity markers (Lamin B1 or Histone H3) and exclude cytoplasmic markers (GAPDH) to verify extraction quality.
  • Optimize treatment time for maximal nuclear accumulation (typically 6 hours for this compound).
  • Use protease and phosphatase inhibitors throughout the extraction process.
  • For quantitative comparisons, ensure equal protein loading across samples.
Cytoprotection and Intracellular ROS Measurement

The functional validation of Nrf2 activation through cytoprotection assays demonstrates the physiological relevance of this compound-mediated antioxidant effects.

Materials Required:

  • HepG2 cells
  • This compound stock solution
  • tert-Butylhydroperoxide (t-BHP) as oxidative stressor
  • Cell viability assay reagents (MTT, WST-1, or similar)
  • ROS detection probe (e.g., DCFH-DA)
  • Fluorescence plate reader

Procedure for Cytoprotection Assay:

  • Cell Seeding: Seed HepG2 cells in 96-well plates at 1 × 10⁴ cells/well and incubate for 24 hours.
  • Pretreatment: Treat cells with this compound (3-100 μM) or vehicle control for 12 hours.
  • Oxidative Challenge: Remove treatment medium and apply fresh medium containing t-BHP (100-500 μM) for 4-6 hours.
  • Viability Assessment:
    • For MTT assay: Add MTT solution (0.5 mg/mL final concentration) and incubate for 2-4 hours at 37°C.
    • Remove medium and dissolve formed formazan crystals in DMSO.
    • Measure absorbance at 570 nm with reference at 630-650 nm.
  • Data Analysis: Calculate percentage viability relative to untreated controls.

Procedure for Intracellular ROS Measurement:

  • Cell Preparation: Seed and pretreat HepG2 cells with this compound as described above.
  • ROS Probe Loading: After pretreatment, load cells with 10 μM DCFH-DA in serum-free medium for 30 minutes at 37°C.
  • Oxidative Challenge: Apply t-BHP (100-500 μM) for 30 minutes.
  • Fluorescence Measurement: Measure DCF fluorescence at excitation 485 nm/emission 535 nm using a fluorescence plate reader.
  • Data Analysis: Express ROS levels as percentage increase over control cells.

Technical Notes:

  • Include N-acetylcysteine (5-10 mM) as a positive control for antioxidant effects.
  • Optimize t-BHP concentration to achieve 50-70% cell death in viability assays.
  • Ensure consistent cell density across experiments as density affects ROS production.
  • Protect ROS-sensitive reagents from light throughout the procedure.

Research Applications and Therapeutic Implications

The therapeutic potential of this compound as an Nrf2 activator extends to multiple disease contexts where oxidative stress plays a pathogenic role. In hepatic applications, this compound's ability to enhance the cellular antioxidant defense system through Nrf2 activation positions it as a promising candidate for hepatoprotective interventions in conditions such as drug-induced liver injury, alcoholic liver disease, and non-alcoholic steatohepatitis [4] [2]. The compound's cytoprotective efficacy against t-BHP-induced toxicity in HepG2 cells demonstrates its potential for mitigating oxidative damage in hepatocytes, which is a common pathway in various liver pathologies [2]. Beyond hepatic applications, recent research has explored this compound formulations for other therapeutic areas, including acute lung injury (ALI) treatment, where this compound-loaded liposomes (Pac-lipo) have demonstrated significant anti-inflammatory effects and lung barrier repair capabilities in murine models [7] [8].

The cross-talk between Nrf2 and other signaling pathways expands the potential therapeutic applications of this compound. Research has revealed an intricate relationship between the Nrf2 pathway and NF-κB signaling, suggesting that this compound may exert dual anti-inflammatory and antioxidant effects [3]. Additionally, Nrf2 activation has been shown to influence selenium metabolism through suppression of selenoprotein P (SeP), leading to intracellular selenium retention and selective upregulation of antioxidant selenoproteins—a mechanism that may contribute to ferroptosis resistance in hepatocellular carcinoma [9]. This connection suggests potential applications in oncology and chemoprevention, particularly in leveraging this compound's ability to modulate the cellular antioxidant landscape [3] [9].

From a drug development perspective, this compound's natural origin and favorable toxicity profile at effective concentrations make it an attractive lead compound. However, its hydrophobicity presents formulation challenges that may require advanced delivery systems such as liposomes or nanoparticles to enhance bioavailability and tissue targeting [7] [8]. The documented anti-inflammatory, anti-mutagenic, antimicrobial, antiviral, and cytotoxic activities of this compound further broaden its potential therapeutic applications beyond antioxidant protection [1]. Future research directions should focus on comprehensive ADMET profiling, formulation optimization, and validation of efficacy in more complex disease models to fully realize the clinical potential of this promising natural compound.

Conclusion

This compound represents a promising natural activator of the Nrf2-ARE pathway with demonstrated efficacy in HepG2 hepatocyte models. Through ERK-dependent mechanisms, this compound induces nuclear translocation of Nrf2 and subsequent upregulation of key antioxidant genes, including GCLC, GCLM, NQO1, and HO-1 [4] [2]. The functional significance of this pathway activation is confirmed through robust cytoprotection against oxidative stress-induced cell death and attenuation of intracellular ROS accumulation [2]. The detailed protocols provided for ARE-luciferase reporter assays, nuclear translocation studies, and cytoprotection assessments enable researchers to reliably evaluate Nrf2 activation by this compound and related compounds. With its multifaceted pharmacological profile and favorable cytotoxicity characteristics, this compound warrants further investigation as a potential therapeutic agent for oxidative stress-related pathologies including liver diseases, inflammatory conditions, and potentially cancer. The continuing exploration of this compound's mechanisms and applications will benefit from these standardized experimental approaches to ensure reproducibility and translational relevance in future studies.

References

Application Notes & Protocols: Pachypodol Antioxidant Mechanism Analysis via DFT Calculation

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the report.

Introduction to Pachypodol and Its Antioxidant Potential

This compound (4′,5-dihydroxy-3,3′,7-trimethoxyflavone) is a bioactive flavonoid primarily isolated from the aromatic medicinal plant Pogostemon cablin Benth (patchouli). This compound has attracted significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and particularly notable antioxidant properties [1] [2]. The compound's molecular structure (C₁₈H₁₆O₇) features a flavonoid backbone with specific hydroxyl and methoxy substitutions that contribute to its free radical scavenging capacity and ability to modulate cellular antioxidant defense systems [3]. In recent years, integrated approaches combining computational predictions with experimental validation have provided compelling evidence for this compound's mechanism of action, positioning it as a promising candidate for therapeutic development against oxidative stress-related pathologies.

Oxidative stress resulting from an imbalance between reactive oxygen species (ROS) production and antioxidant defenses has been implicated in the pathogenesis of numerous chronic diseases, including cardiovascular disorders, neurodegenerative conditions, cancer, and metabolic syndromes [4] [3]. The pharmacological significance of this compound stems from its dual antioxidant capabilities: direct free radical neutralization through hydrogen atom transfer and electron donation, and indirect enhancement of cellular resilience through activation of the Nrf2-ARE pathway [3]. This combination of direct and indirect mechanisms makes this compound particularly valuable for combating oxidative damage at multiple levels.

Theoretical Framework: Density Functional Theory in Antioxidant Research

Density Functional Theory (DFT) has emerged as a powerful computational approach for predicting and rationalizing the antioxidant activity of natural products like this compound. DFT calculations provide quantum mechanical insights into molecular properties that govern radical scavenging activity, including bond dissociation energies (BDE), ionization potentials (IP), proton affinities (PA), and frontier molecular orbital characteristics [4] [5]. These theoretical parameters directly influence the thermodynamic feasibility of antioxidant reaction mechanisms and enable researchers to establish structure-activity relationships that guide rational drug design.

The theoretical foundation of DFT revolves around solving the Schrödinger equation using electron density rather than wavefunctions, making accurate calculations feasible for complex molecular systems like flavonoids. DFT accurately models the three primary mechanisms through which antioxidants operate:

  • Hydrogen Atom Transfer (HAT): Where the antioxidant donates a hydrogen atom to a free radical
  • Single Electron Transfer-Proton Transfer (SET-PT): Involving sequential electron transfer followed by proton transfer
  • Sequential Proton Loss Electron Transfer (SPLET): Where deprotonation precedes electron transfer to the radical [4] [5]

The versatility of DFT extends to predicting how solvent environments influence antioxidant efficacy, with polar solvents typically favoring ionic mechanisms like SPLET, while non-polar environments or the gas phase favor HAT mechanisms [5]. This capability to model biological relevant conditions significantly enhances the predictive power of computational studies and facilitates more reliable translation to experimental systems.

Computational Protocols for DFT Analysis of this compound

Methodology Overview

The following protocols describe comprehensive DFT approaches for evaluating this compound's antioxidant potential, integrating both thermodynamic and electronic structure analyses.

3.1.1 Molecular Structure Optimization
  • Initial Structure Preparation: Obtain this compound's 3D structure from databases (PubChem CID: 5281677) or construct using chemical drawing software
  • Computational Package Selection: Employ Gaussian 16 or similar quantum chemistry software with DFT functionals (B3LYP, M06-2X, or ωB97XD) [4]
  • Basis Set Specification: Utilize 6-311++G(d,p) basis set for accurate geometry optimization and energy calculations
  • Optimization Criteria: Set convergence thresholds of 10⁻⁶ Hartree for energy and 0.0003 Hartree/Bohr for maximum force
  • Frequency Analysis: Confirm optimized structures as true minima (no imaginary frequencies) and calculate thermodynamic corrections
3.1.2 Antioxidant Mechanism Thermodynamic Profiling
  • Bond Dissociation Enthalpy (BDE) Calculation: Compute O-H BDE for all phenolic sites using: BDE = H(radical) + H(H•) - H(parent)
  • Ionization Potential (IP) Determination: Calculate as: IP = H(cation radical) + H(e⁻) - H(parent)
  • Proton Affinity (PA) Assessment: Determine for deprotonated species: PA = H(anion) + H(H⁺) - H(parent)
  • Solvent Effects Modeling: Incorporate implicit solvation models (PCM, SMD) for water and lipid environments

Table 1: Key DFT Computational Parameters for this compound Antioxidant Analysis

Parameter Recommended Value/Method Purpose Software Implementation
Functional B3LYP, M06-2X, ωB97XD Electron correlation Gaussian, ORCA
Basis Set 6-311++G(d,p) Basis functions Gaussian, GAMESS
Solvation Model PCM (Water), SMD (Lipid) Solvent effects Gaussian, Q-Chem
Integration Grid Ultrafine Accuracy Gaussian
Optimization Algorithm Berny algorithm Geometry optimization Gaussian
Frequency Calculation Analytical second derivatives Thermodynamics Gaussian
Protocol Validation and Benchmarking

To ensure computational accuracy and predictive reliability, the following validation procedures should be implemented:

  • Benchmarking: Compare calculated thermodynamic parameters with experimental values for reference compounds (e.g., ascorbic acid, α-tocopherol, Trolox) [4]
  • Method Calibration: Test multiple functionals and basis sets to identify optimal combinations for this compound's molecular structure
  • Convergence Testing: Verify that results remain stable with increasing basis set size and integration grid density
  • Experimental Correlation: Validate computational predictions with in vitro antioxidant assays (ORAC, TEAC, DPPH) [4] [5]

The validation process should specifically address challenges in modeling the solvent environment, as most biochemical reactions occur in solution where solvent can significantly impact reaction energetics and mechanism preference [4]. Implicit solvent models provide reasonable approximations, but explicit solvent molecules may be necessary for precise mechanistic studies.

Experimental Validation Protocols

Cell-Based Antioxidant Activity Assessment
4.1.1 Cellular ROS Scavenging Assay
  • Cell Line: HepG2 human hepatoma cells (ATCC HB-8065)
  • Culture Conditions: Maintain in DMEM with 10% FBS at 37°C, 5% CO₂
  • Oxidative Stress Induction: Treat with 300 μM tert-butylhydroperoxide (t-BHP) for 30 minutes [3]
  • This compound Treatment: Pre-treat cells with this compound (10-100 μM) for 12 hours prior to t-BHP exposure
  • ROS Detection: Load cells with 10 μM DCFH-DA for 30 minutes, measure fluorescence (Ex/Em: 485/535 nm)
  • Cytotoxicity Assessment: Perform parallel MTT assays to ensure cytoprotection is not due to cytotoxicity
4.1.2 Nrf2 Activation Pathway Analysis
  • Nuclear Translocation Assay: Prepare nuclear fractions after 6-hour this compound treatment, detect Nrf2 by Western blot using Lamin B as loading control [3]
  • ARE-Luciferase Reporter Assay: Seed HepG2 cells stably transfected with pGL4.37[lucc2P/ARE/Hygro] plasmid, treat with this compound for 12 hours, measure luciferase activity
  • Gene Expression Analysis: Extract total RNA after 12-hour treatment, perform RT-qPCR for Nrf2 target genes (GCLC, GCLM, NQO1, HO-1)
  • GSH Measurement: Lyse cells after 12-hour this compound treatment, assess total glutathione content using GSH-Glo Assay

Table 2: Experimental Parameters for this compound Antioxidant Validation

Assay Type Key Parameters Endpoint Measurements Expected Outcome with this compound
Cellular ROS Scavenging 10-100 μM this compound, 12 hr pretreatment, 300 μM t-BHP challenge DCF fluorescence 40-70% reduction in ROS at 30 μM
ARE Reporter Activation 3-100 μM this compound, 12 hr treatment, 0.1% DMSO vehicle Luciferase activity 2-4 fold increase at 30 μM
Nrf2 Target Gene Expression 30 μM this compound, 12 hr treatment mRNA levels (GCLC, GCLM, NQO1) 2-3 fold upregulation
Glutathione Measurement 30 μM this compound, 12 hr treatment Total GSH content ~5-fold increase
ERK Phosphorylation 30 μM this compound, 0.5-6 hr treatment p-ERK/Total ERK ratio Peak at 30-60 minutes
Mechanistic Investigation Protocol
4.2.1 ERK-Dependent Pathway Analysis
  • Kinase Inhibition Studies: Pre-treat cells with 20 μM PD98059 (MEK/ERK inhibitor) for 1 hour prior to this compound exposure
  • Western Blot Analysis: Detect phospho-ERK, total ERK, nuclear Nrf2, and antioxidant enzymes (GCLC, GCLM, NQO1) [3]
  • Time-Course Experiments: Evaluate ERK phosphorylation at 0.5, 1, 2, 4, and 6 hours post-pachypodol treatment
  • Immunofluorescence Microscopy: Visualize Nrf2 nuclear translocation with and without ERK pathway inhibition

The following diagram illustrates the ERK-dependent Nrf2 activation pathway triggered by this compound, incorporating the key experimental approaches for its validation:

G This compound Activates Antioxidant Defense via ERK-Nrf2 Pathway This compound This compound Membrane Event Membrane Event This compound->Membrane Event ERK Phosphorylation ERK Phosphorylation Membrane Event->ERK Phosphorylation p-ERK p-ERK ERK Phosphorylation->p-ERK Nrf2-Keap1 Dissociation Nrf2-Keap1 Dissociation p-ERK->Nrf2-Keap1 Dissociation Promotes Nrf2 Nuclear Translocation Nrf2 Nuclear Translocation Nrf2-Keap1 Dissociation->Nrf2 Nuclear Translocation ARE Activation ARE Activation Nrf2 Nuclear Translocation->ARE Activation Antioxidant Gene Expression Antioxidant Gene Expression ARE Activation->Antioxidant Gene Expression Cytoprotection Cytoprotection Antioxidant Gene Expression->Cytoprotection PD98059 Inhibition PD98059 Inhibition PD98059 Inhibition->ERK Phosphorylation ARE-Luciferase Assay ARE-Luciferase Assay ARE-Luciferase Assay->ARE Activation Western Blot Analysis Western Blot Analysis Western Blot Analysis->p-ERK Western Blot Analysis->Nrf2 Nuclear Translocation qPCR Validation qPCR Validation qPCR Validation->Antioxidant Gene Expression GSH Measurement GSH Measurement GSH Measurement->Cytoprotection

Research Applications and Implications

Therapeutic Potential and Computational Insights

The integrated computational and experimental approach outlined in this protocol provides a robust framework for understanding this compound's antioxidant mechanisms and potential therapeutic applications. DFT calculations have revealed that this compound's excellent radical scavenging capacity stems from its catechol-like structure in the B-ring, which enables efficient hydrogen donation and radical stabilization through resonance [4] [5]. The emergent therapeutic significance of this compound is particularly notable in hepatoprotection, with experimental studies demonstrating that this compound pretreatment (10-30 μM) significantly protects HepG2 cells from t-BHP-induced oxidative damage, reducing cell death from 65% to 20-35% through Nrf2-mediated antioxidant defense enhancement [3].

Beyond direct antioxidant effects, this compound demonstrates multi-target therapeutic potential through its additional pharmacological activities. Computational docking studies have revealed promising inhibitory interactions between this compound and Staphylococcus enterotoxin B (SEB), with strong binding affinity (-6.13 kcal/mol) mediated by interactions with key residues including TYR198, ASP199, ALA203, PRO202, and PHE206 [6]. This broad bioactivity profile positions this compound as a valuable scaffold for developing multi-functional therapeutic agents targeting oxidative stress-related pathologies while potentially addressing inflammatory and infectious conditions.

Protocol Implementation Considerations

Successful implementation of these protocols requires attention to several critical methodological considerations:

  • DFT Computational Limitations: Be aware that standard DFT functionals may underestimate reaction barriers; consider double-hybrid functionals or wavefunction methods for enhanced accuracy
  • Cellular Model Limitations: HepG2 cells provide a valuable hepatocyte model but may not fully recapitulate primary hepatocyte behavior; consider primary cells or advanced 3D culture systems for translational studies
  • Kinetic Considerations: While DFT provides thermodynamic parameters, incorporate kinetic studies to fully characterize antioxidant efficacy under biological conditions
  • Specificity Controls: Include appropriate controls (e.g., Nrf2 knockdown, kinase inhibitors) to verify mechanism specificity in biological assays [3]

The protocol versatility allows for adaptation to related natural products and drug discovery pipelines. Computational approaches can be extended to analyze this compound derivatives with modified substitution patterns to establish comprehensive structure-activity relationships and guide rational design of optimized antioxidant compounds with enhanced potency and bioavailability.

Conclusion and Future Research Directions

This integrated application note provides comprehensive protocols for evaluating this compound's antioxidant mechanisms through combined computational and experimental approaches. The methodological integration of DFT calculations with cell-based validation represents a powerful strategy for elucidating complex phytochemical bioactivities. The presented data demonstrate that this compound exerts significant antioxidant effects through both direct free radical scavenging—predicted computationally via favorable thermodynamic parameters for HAT and SPLET mechanisms—and indirect enhancement of cellular defense systems through ERK-dependent Nrf2 activation [4] [3] [5].

Future research should address several promising directions, including: (1) extension of DFT studies to model this compound's interactions with specific biological targets identified through -omics approaches; (2) investigation of this compound's bioavailability and metabolism using physiologically based pharmacokinetic modeling; (3) exploration of synergistic interactions with other bioactive compounds; and (4) development of novel formulations to enhance this compound's stability and tissue delivery. The translational potential of these findings is significant, as oxidative stress contributes to numerous pathological conditions, and natural products like this compound offer promising starting points for developing effective therapeutic interventions with multi-modal mechanisms of action.

References

Pachypodol extraction method silica gel chromatography

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Pachypodol

This compound is a bioactive flavonol with the chemical formula C18H16O7 (5,4'-dihydroxy-3,7,3'-trimethoxyflavone) that has attracted significant scientific interest due to its diverse pharmacological activities [1] [2]. It has been isolated from several medicinal plants, most notably Pogostemon cablin (patchouli) and Calycopteris floribunda [1] [2]. Research has revealed that this compound exhibits a range of biological properties, including anti-inflammatory, antioxidant, antimicrobial, anticancer, and cytotoxic activities [1] [3].

The extraction and purification of this compound from plant material typically involves an initial solvent extraction followed by a critical purification step using silica gel chromatography [1] [2]. This protocol provides detailed methodologies for the efficient extraction and isolation of this compound for research applications in natural product chemistry and drug development.

This compound Source Plants and Biological Activities

Table 1: Natural Sources and Reported Biological Activities of this compound

Source Plant Plant Family Plant Part Used Reported Biological Activities
Pogostemon cablin (Patchouli) Lamiaceae Leaves Anti-inflammatory, antioxidant, antimicrobial, antidepressant, anticancer, antiemetic, antiviral [1] [3]
Calycopteris floribunda (Goichia lata) Combretaceae Leaves Cytotoxic against CaCo-2 colon cancer cells (IC₅₀ = 185.6 µM), antidiarrheal, antihelminthic [2]

Detailed Experimental Protocols

Protocol 1: Conventional Extraction and Isolation from Plant Material
Materials and Equipment
  • Dried, powdered plant material (leaves of P. cablin or C. floribunda)
  • Organic solvents: methanol, ethanol, ethyl acetate, n-hexane, chloroform
  • Silica gel for column chromatography (60-120 mesh or appropriate particle size)
  • TLC plates (silica gel GF254)
  • Chromatography column
  • Rotary evaporator
  • Glassware and standard laboratory equipment
Step 1: Plant Material Preparation
  • Collect fresh leaves of the source plant and shade-dry at room temperature.
  • Coarsely powder the dried leaves using a mechanical grinder.
  • Store the powdered material in airtight containers protected from light until use.
Step 2: Initial Solvent Extraction
  • Weigh 500g of powdered plant material.
  • Perform maceration with methanol or ethanol at room temperature for 24-48 hours, or use Soxhlet extraction.
  • Filter the extract through Whatman filter paper.
  • Concentrate the filtrate under reduced pressure using a rotary evaporator at 40-50°C to obtain a crude dried extract.
Step 3: Fractionation by Liquid-Liquid Partitioning
  • Suspend the crude extract in water and partition successively with n-hexane, chloroform, and ethyl acetate.
  • The this compound is typically enriched in the ethyl acetate fraction [2].
  • Concentrate each fraction separately for further analysis.
Step 4: Silica Gel Column Chromatography
  • Prepare a slurry of silica gel (60-120 mesh) in n-hexane.

  • Pack a chromatography column (dimensions based on sample size) with the silica gel slurry, ensuring uniform packing without air bubbles.

  • Load the sample onto the column, either by:

    • Dissolving the concentrated ethyl acetate fraction in a minimal amount of methanol and adsorbing onto a small amount of silica gel for dry loading, or
    • Directly applying the sample dissolved in a non-polar solvent onto the top of the column.
  • Elute the column with a gradient solvent system, starting with non-polar solvents and gradually increasing polarity.

    Recommended gradient for this compound isolation:

    • Start with 100% n-hexane
    • Progress to n-hexane:ethyl acetate mixtures (90:10, 80:20, 70:30, 60:40, 50:50, 40:60, 30:70, 20:80, 10:90)
    • Finish with 100% ethyl acetate, then ethyl acetate:methanol mixtures if needed
  • Collect fractions of 100-250mL based on column size.

  • Monitor fractions by TLC using an appropriate mobile system (e.g., chloroform:methanol, 9:1) and visualize under UV light (254 nm and 365 nm).

  • Combine fractions with similar TLC profiles containing this compound.

  • Note: The isolation of this compound typically requires repeated column chromatography on silica gel to obtain pure compound [1] [2].

Step 5: Crystallization and Purity Assessment
  • Concentrate the combined pure fractions containing this compound.
  • Induce crystallization using an appropriate solvent system such as methanol-water or chloroform-n-hexane.
  • Collect crystals by filtration and dry under vacuum.
  • Confirm compound identity and purity by:
    • Melting point determination
    • TLC with multiple solvent systems
    • HPLC, NMR, and Mass Spectrometry [2]
Protocol 2: Supercritical Fluid Extraction (Alternative Method)

Supercritical Fluid Extraction (SFE) with CO₂ offers a modern, green alternative to conventional solvent extraction, particularly effective for flavonoid extraction [4].

Materials and Equipment
  • Supercritical fluid extraction system
  • Carbon dioxide (food grade)
  • Co-solvent (ethanol, methanol)
  • High-pressure vessels
Procedure
  • Place powdered plant material in the extraction vessel.
  • Set optimal SFE conditions based on central composite design:
    • Pressure: 30 MPa
    • Temperature: 35°C [4]
    • Co-solvent: 10-15% ethanol
    • Extraction time: As determined by kinetics (modeled by Sovová model) [4]
  • Conduct the extraction and collect the extract.
  • Analyze this compound content by HPLC and compare with conventional extraction yields.

Table 2: Comparison of Extraction Methods for this compound

Parameter Conventional Solvent Extraction Supercritical Fluid Extraction
Solvent Consumption High Low (uses CO₂ with modifier)
Extraction Time 24-48 hours Typically shorter (1-4 hours)
Temperature Room temperature to solvent boiling point 35°C (optimal) [4]
Yield Varies with plant material Comparable or superior with optimization
Environmental Impact Higher (organic solvent waste) Lower (green technology)
Cost Lower equipment cost, higher solvent cost Higher equipment cost, lower operating cost

Technical Specifications for Silica Gel Chromatography

Table 3: Silica Gel Properties and Chromatography Conditions

Parameter Specifications Notes
Silica Gel Type Type 60 (60-120 mesh) for routine separation For difficult separations, use finer mesh (200-300) [5]
Pore Diameter 60Å for most applications
Sample Loading 1g sample per 50-100g silica gel Adjust based on separation difficulty
Column Dimensions Length:Diameter ratio of 10:1 to 20:1 Higher ratios for better separation
Elution Mode Gradient elution Essential for complex plant extracts
Detection TLC with UV visualization at 254 nm and 365 nm This compound shows fluorescence quenching

Troubleshooting and Optimization

  • Poor Separation: Use finer silica gel mesh or longer column; optimize solvent gradient
  • Tailing Spots: Use deactivated silica gel or add a small amount of triethylamine to the mobile phase
  • Low Recovery: Ensure complete sample elution with higher polarity solvents
  • Slow Flow Rate: Use appropriate particle size; apply gentle pressure if needed

Analytical Methods for Validation

  • HPLC Conditions: C18 column, mobile phase methanol-water or acetonitrile-water with gradient elution, UV detection at 254-360 nm
  • TLC Rf Values: Document in multiple solvent systems for reference
  • Structural Confirmation: NMR ( [6]), Mass Spectrometry, Melting Point determination

Experimental Workflow Visualization

G Start Start: Plant Material P1 Plant Material Preparation Start->P1 P2 Solvent Extraction P1->P2 P3 Liquid-Liquid Partitioning P2->P3 P4 Silica Gel Column Chromatography P3->P4 P5 TLC Analysis P4->P5 P6 Fraction Combination & Concentration P5->P6 Pure fractions P9 Repeat Column Chromatography P5->P9 Impure fractions P7 Crystallization P6->P7 P8 Pure this compound P7->P8 P9->P5 After repetition

Conclusion

The isolation of this compound using silica gel chromatography is a reliable and effective method that can be implemented in most natural product laboratories. The key to success lies in the repeated application of silica gel chromatography with carefully optimized solvent systems [1] [2]. The protocols described herein provide researchers with a comprehensive framework for obtaining high-purity this compound for pharmacological evaluation and drug development studies.

References

Comprehensive Application Notes and Protocols for Pachypodol Purity Analysis and Standardization

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Pachypodol (IUPAC name: 4′,5-dihydroxy-3,3′,7-trimethoxyflavone) is an O-methylated flavonoid naturally occurring in various medicinal plants, most notably Pogostemon cablin (patchouli). This bioactive compound has garnered significant scientific interest due to its diverse pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, anti-carcinogenic, and cytoprotective properties. The compound's chemical structure (C₁₈H₁₆O₇) features a flavone backbone with specific methoxy and hydroxy substitutions that contribute to its biological activity and analytical characteristics. With the growing interest in natural product-based drug discovery, establishing robust analytical methods for this compound purification, quantification, and standardization has become essential for ensuring compound quality in research and potential therapeutic applications.

The significance of this compound in traditional and modern therapeutics is substantial. In traditional medicine systems, plants containing this compound have been used to treat various conditions including colds, fever, headaches, stomachaches, and insect bites. Modern pharmacological research has validated and expanded these traditional uses, revealing that this compound exhibits potent antioxidant activity through the ERK-dependent Nrf2 activation pathway, hepatoprotective effects against oxidative stress, and protective effects against testicular toxicity induced by environmental toxins such as perfluorooctane sulfonate (PFOS). These diverse biological activities highlight this compound's potential as a promising therapeutic candidate, necessitating standardized protocols for its analysis and quality control to ensure consistent and reproducible research outcomes and potential product development.

Analytical Techniques for this compound Analysis

Chromatographic and Spectroscopic Methods

The analysis of this compound in various matrices employs several advanced analytical techniques, each with specific advantages and applications. The selection of an appropriate analytical method depends on factors such as the sample matrix, required sensitivity and specificity, analytical throughput, and the purpose of analysis (qualitative or quantitative). The most commonly employed techniques for this compound analysis include liquid chromatography-mass spectrometry (LC-MS/MS), ultra-high performance liquid chromatography (UHPLC), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy. Each technique offers unique capabilities for the identification, characterization, and quantification of this compound in complex samples.

Table 1: Analytical Techniques for this compound Analysis

Technique Principles Applications Advantages
LC-MS/MS Combines liquid chromatography separation with tandem mass spectrometry detection Qualitative and quantitative analysis in biological matrices, metabolite profiling High sensitivity and specificity, ideal for complex samples
UHPLC Advanced HPLC with increased pressure and smaller particle size columns High-throughput analysis, purity assessment, standardization of herbal extracts Faster analysis, higher resolution, improved separation efficiency
GC-MS Combines gas chromatography separation with mass spectrometry detection Analysis of volatile and semi-volatile derivatives, essential oils, aromatic plant extracts Excellent separation, identification of trace amounts
NMR Spectroscopy Utilizes magnetic properties of atomic nuclei for structural analysis Structural elucidation, confirmation of identity and purity, studying molecular interactions Non-destructive, provides detailed structural information

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has emerged as a powerful technique for this compound analysis, particularly in complex biological matrices. This technique synergistically merges the separation prowess of high-performance liquid chromatography (HPLC) with the detailed mass analysis capabilities of tandem mass spectrometry (MS/MS). The implementation of MS/MS augments both sensitivity and specificity, facilitating the discernment and quantitation of this compound amidst intricate biological matrices. LC-MS/MS excels in the determination of molecular weight and structural intricacies of this compound, thereby advancing our understanding of its pharmacokinetic profiles and bioavailability [1]. The typical LC conditions for this compound analysis involve reverse-phase chromatography using C18 columns with mobile phases consisting of water and acetonitrile, often with modifiers such as formic acid to enhance ionization efficiency.

Ultra-High Performance Liquid Chromatography (UHPLC) represents an advancement over conventional HPLC, offering faster analysis times and higher resolution, which is crucial for separating this compound from similar compounds and impurities. Operating at increased pressures, UHPLC uses smaller particle size columns, enhancing separation efficiency and characterizing this compound more precisely. When coupled with mass spectrometry, UHPLC provides accurate quantification of this compound in various samples [1]. This technique is particularly valuable in high-throughput environments where analytical efficiency is paramount, such as in quality control laboratories processing large numbers of samples or in pharmacological studies requiring the analysis of multiple time points or concentrations.

Specialized Analytical Approaches

For specific applications, additional analytical techniques offer complementary capabilities for this compound analysis. Gas Chromatography-Mass Spectrometry (GC-MS) is preferred for volatile and semi-volatile this compound derivatives. It integrates gas chromatography's efficient separation with mass spectrometry's precise analysis. This technique is particularly suited for essential oils and aromatic plant extracts, allowing identification and quantification of trace this compound amounts, shedding light on its botanical chemical ecology and therapeutic potential [1]. However, the application of GC-MS to this compound analysis requires derivatization to enhance volatility, which adds an extra step to the sample preparation process but can provide excellent separation of complex mixtures.

Nuclear Magnetic Resonance (NMR) Spectroscopy offers critical structural insights into this compound, elucidating its molecular framework essential for understanding biological activity. By revealing atom arrangements, NMR provides clues to this compound's binding affinities and interactions with biological targets. This non-destructive technique is pivotal for confirming this compound purity and identity in research and development [1]. While NMR generally has lower sensitivity compared to mass spectrometry-based techniques, it provides unparalleled structural information without the need for compound destruction, making it invaluable for absolute structural confirmation and studying molecular interactions in solution.

Standardization Protocols and Purity Assessment

Reference Standards and Sample Preparation

The accuracy and reliability of this compound analysis depend heavily on proper standardization protocols and sample preparation methods. Certified reference standards are essential for method validation, instrument calibration, and quantitative analysis. This compound reference substances are available as primary reference standards with certified absolute purity, considering chromatographic purity, water, residual solvents, and inorganic impurities. These standards typically have a certified purity of ≥98.0% as determined by HPLC analysis [2] [3]. These reference materials enable researchers to establish calibration curves for quantitative analysis and to verify method performance throughout the analytical workflow.

Proper sample preparation is critical for accurate this compound analysis, as the complexity of botanical extracts and biological matrices can significantly impact analytical results. The sample preparation approach varies depending on the sample type, with specific recommendations for different matrices:

Table 2: Sample Requirements for this compound Analysis

Sample Type Recommended Amount Preparation Notes
Plant Extracts 100-500 mg Solubilize in appropriate solvent (methanol, ethanol)
Essential Oils 10-50 µL May require dilution with suitable solvent
Herbal Supplements 50-200 mg Homogenization and extraction often required
Biological Matrices 100-500 µL Protein precipitation or extraction needed
Crude Plant Material 500-1000 mg Extensive extraction and cleanup necessary
Cell Culture Supernatants 0.5-1 mL May require concentration or direct injection

For biological samples such as plasma or serum, liquid-liquid extraction with acidified ethyl acetate has been successfully employed for this compound extraction, ensuring efficient analyte recovery while minimizing matrix effects [1]. For complex plant materials, sequential extraction using solvents of increasing polarity may be necessary to comprehensively extract this compound along with other phytochemicals. The selection of extraction method and solvent system should be optimized based on the specific sample matrix and the analytical objectives.

Quantitative Analysis and Method Validation

Robust quantitative analysis of this compound requires comprehensive method validation to ensure accuracy, precision, and reliability. The development and validation of a UHPLC-MS/MS method for the quantification of this compound and related methoxylated flavones in rat plasma has been demonstrated in pharmacokinetic studies [1]. This method exhibited excellent performance characteristics, including high selectivity, linearity, sensitivity, and precision for the quantification of this compound in biological matrices.

For quantitative analysis, key validation parameters should be established:

  • Linearity and range: Establishing the concentration range over which the method provides accurate results, typically demonstrated through correlation coefficients (R²) of >0.99 for calibration curves.
  • Accuracy and precision: Determining both intra-day and inter-day variability, with acceptance criteria generally set at ±15% for accuracy and ≤15% RSD for precision.
  • Sensitivity: Defining limits of detection (LOD) and quantification (LOQ) based on signal-to-noise ratios of 3:1 and 10:1, respectively.
  • Selectivity: Demonstrating the method's ability to unequivocally identify and quantify this compound in the presence of other sample components.
  • Stability: Evaluating this compound stability under various storage and processing conditions, as stability studies have revealed satisfactory short-term stability but compromised long-term stability, particularly with repeated freeze-thaw cycles and extended storage durations [1].

A validated UPLC-QQQ-MS/MS method has been developed for the simultaneous quantification of multiple compounds in Pogostemon cablin, including this compound, facilitating comprehensive quality evaluation of herbal materials [4]. This approach allows for the simultaneous assessment of multiple bioactive components, providing a more comprehensive quality control strategy compared to single-compound analysis.

Bioactivity Assessment and Experimental Protocols

Antioxidant Activity and Nrf2 Activation Pathway

This compound exhibits significant antioxidant activity through a specific molecular mechanism involving the Nrf2-ARE pathway. Experimental studies have demonstrated that this compound can protect HepG2 cells (human liver cancer cell line) from cell death caused by tert-butylhydroperoxide (t-BHP)-induced oxidative stress and attenuate ROS production [5]. The ability of this compound to activate the Nrf2/ARE pathway was confirmed through observation of Nrf2 expression in nuclear fractions, mRNA levels of Nrf2 target antioxidants, and cellular glutathione content in HepG2 cells.

The molecular mechanism underlying this compound's antioxidant effects involves ERK-dependent Nrf2 activation. This compound increases ERK phosphorylation, and ERK inhibition by specific inhibitors totally abrogates the increase in ARE luciferase activity, nuclear Nrf2 accumulation, and mRNA levels of antioxidant enzymes induced by this compound [5] [6]. This signaling pathway represents the primary mechanism through which this compound exerts its cytoprotective effects against oxidative stress.

G This compound This compound ERK ERK Phosphorylation This compound->ERK Induces KEAP1 KEAP1 Dissociation ERK->KEAP1 Promotes Nrf2 Nrf2 Activation NuclearImport Nuclear Translocation Nrf2->NuclearImport Enables KEAP1->Nrf2 Releases ARE ARE Binding NuclearImport->ARE Facilitates Antioxidants Antioxidant Gene Expression ARE->Antioxidants Activates Cytoprotection Cytoprotective Effects Antioxidants->Cytoprotection Mediates

Figure 1: this compound-Induced Nrf2 Activation Pathway Through ERK Signaling

Experimental Protocol for Antioxidant and Cytoprotective Assays

Objective: Evaluate the antioxidant and cytoprotective effects of this compound in cell-based systems.

Materials and Reagents:

  • HepG2 cells (or other relevant cell lines)
  • This compound reference standard (≥98% purity)
  • Cell culture media and supplements
  • tert-Butylhydroperoxide (t-BHP)
  • ROS detection kit (e.g., DCFDA)
  • MTT assay kit for cell viability
  • RNA extraction kit for gene expression analysis
  • Antibodies for Nrf2 and antioxidant proteins (for Western blot)

Procedure:

  • Cell Culture and Treatment:

    • Maintain HepG2 cells in appropriate medium supplemented with 10% FBS at 37°C in a 5% CO₂ atmosphere.
    • Seed cells in appropriate plates and allow to adhere overnight.
    • Treat cells with this compound (3-100 μM concentration range) for 12 hours prior to oxidative stress induction.
  • Oxidative Stress Induction:

    • After this compound pretreatment, expose cells to 500 μM t-BHP for 4 hours to induce oxidative stress.
    • Include appropriate controls (untreated cells, vehicle-treated cells, t-BHP alone).
  • Cell Viability Assessment:

    • Measure cell viability using MTT assay according to manufacturer's protocol.
    • Incubate cells with MTT solution (0.5 mg/mL) for 4 hours at 37°C.
    • Solubilize formed formazan crystals with DMSO and measure absorbance at 570 nm.
  • ROS Detection:

    • Load cells with 10 μM DCFDA for 30 minutes at 37°C.
    • Measure fluorescence intensity (excitation 485 nm, emission 535 nm) using a microplate reader.
  • Nuclear Nrf2 Localization:

    • Prepare nuclear and cytosolic fractions using appropriate extraction kits.
    • Analyze Nrf2 levels in nuclear fractions by Western blotting.
    • Use lamin B or histone H3 as nuclear loading controls.
  • Gene Expression Analysis:

    • Extract total RNA from treated cells using commercial kits.
    • Perform reverse transcription and quantitative PCR for Nrf2 target genes (GCLC, GCLM, NQO1).
    • Normalize expression levels to appropriate housekeeping genes (GAPDH, β-actin).
  • Glutathione Measurement:

    • Measure intracellular glutathione levels using commercial GSH assay kits.
    • Follow manufacturer's instructions for sample preparation and measurement.

Data Analysis:

  • Express viability and ROS data as percentage of control.
  • Perform statistical analysis using one-way ANOVA with appropriate post-hoc tests.
  • Consider p-values <0.05 as statistically significant.

This protocol allows comprehensive evaluation of this compound's antioxidant and cytoprotective properties, providing insights into both functional outcomes (cell viability, ROS reduction) and molecular mechanisms (Nrf2 pathway activation).

Applications in Drug Discovery and Quality Control

Pharmacological Applications and Product Development

The analysis of this compound has significant implications across various aspects of drug discovery and development. Quality control of herbal products containing this compound is essential for ensuring product safety, efficacy, and consistency. As this compound is commonly found in medicinal plants and herbal supplements, its analysis is crucial for ensuring the quality, authenticity, and efficacy of herbal products. By quantifying the content of this compound and monitoring for adulteration or contamination, quality control measures can be implemented to safeguard consumer health and maintain product integrity [1]. This is particularly important for traditional herbal formulations that incorporate Pogostemon cablin or other this compound-containing botanicals.

In drug discovery, this compound analysis plays a pivotal role in identifying potential lead compounds with therapeutic efficacy. By elucidating the structural characteristics and pharmacological activities of this compound and its derivatives, researchers can explore novel drug candidates for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders [1]. The diverse pharmacological activities reported for this compound, including its anti-inflammatory, antioxidant, antimicrobial, and cytotoxic properties, make it a promising scaffold for the development of new therapeutic agents targeting multiple pathological conditions.

Table 3: Applications of this compound Analysis in Pharmaceutical Research

Application Area Specific Uses Significance
Drug Discovery Lead compound identification, structure-activity relationship studies Facilitates development of new therapeutic agents
Quality Control Standardization of herbal products, authentication, adulteration detection Ensures product safety, efficacy, and consistency
Pharmacokinetic Studies ADME profiling, bioavailability assessment, metabolic fate determination Informs dosing regimens and potential drug interactions
Pharmacological Research Mechanism of action studies, potency assessment, toxicity evaluation Elucidates therapeutic potential and safety profile
Environmental Monitoring Detection in environmental samples, ecological impact assessment Understands environmental distribution and impact
Analytical Workflow in Product Development

The development of this compound-containing products requires a comprehensive analytical workflow that ensures consistent quality from raw materials to finished products. This workflow integrates multiple analytical techniques and quality checkpoints to guarantee product quality and performance.

G RawMaterial Raw Material Collection (Plant Source) Identification Botanical Identification RawMaterial->Identification Authentication Extraction Extraction and Isolation Identification->Extraction Processing Screening Chemical Screening Extraction->Screening LC-MS/NMR Quantification Quantitative Analysis Screening->Quantification Validation Standardization Product Standardization Quantification->Standardization Quality Control Stability Stability Assessment Standardization->Stability Testing FinalProduct Final Product Stability->FinalProduct Release

Figure 2: Comprehensive Analytical Workflow for this compound Product Development

Pharmacokinetic studies represent another critical application of this compound analysis. These studies facilitate the understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of this bioactive compound. By tracking the concentration-time profiles of this compound in biological matrices such as plasma or urine, researchers can gain insights into its bioavailability, metabolic fate, and potential interactions with other drugs [1]. Such information is invaluable for determining appropriate dosing regimens and anticipating potential drug interactions in clinical applications.

The application of this compound analysis extends to environmental monitoring studies, particularly in assessing its presence and distribution in natural ecosystems. By analyzing this compound levels in soil, water, or plant samples, researchers can evaluate its ecological significance, potential ecological risks, and environmental impact [1]. This application is particularly relevant given the increasing interest in the environmental fate and effects of bioactive plant compounds.

Conclusion

The comprehensive analysis and standardization of this compound are essential for harnessing its full therapeutic potential. The methodologies outlined in these application notes provide researchers with robust tools for the identification, quantification, and quality assessment of this valuable bioactive compound. The integration of advanced analytical techniques such as LC-MS/MS, UHPLC, and NMR spectroscopy enables comprehensive characterization of this compound in various matrices, from complex plant extracts to biological samples.

The experimental protocols detailed for assessing this compound's antioxidant and cytoprotective activities facilitate the investigation of its molecular mechanisms and therapeutic potential. The elucidation of the ERK-dependent Nrf2 activation pathway as a key mechanism underlying this compound's antioxidant effects provides a scientific basis for its traditional uses and suggests potential applications in conditions involving oxidative stress.

As research on this compound continues to evolve, these application notes and protocols serve as a foundational resource for scientists engaged in natural product research, drug discovery, and quality control of herbal products. The standardized approaches presented here will contribute to the generation of reproducible and comparable data across different laboratories, accelerating the development of this compound-based therapeutics and ensuring the quality and consistency of products containing this promising bioactive compound.

References

Summarized ADME Properties of Pachypodol

Author: Smolecule Technical Support Team. Date: February 2026

The following table consolidates the key predicted pharmacokinetic parameters for pachypodol from in silico studies:

Property Predicted Value/Outcome Assessment Tool/Method Cited
GI Absorption High Favorable for oral administration SwissADME [1]
Blood-Brain Barrier (BBB) Permeation Positive Potential to act on central targets In silico prediction [1]
Lipinski's Rule of 5 Yes; 0 violations Good drug-likeness SwissADME [1]
GSK Rule Yes Favorable for CNS drugs In silico prediction [1]
Pfizer Rule Yes Favorable for CNS drugs In silico prediction [1]
Toxicology (General) Minimal risks of liver, kidney, or brain damage predicted Promising safety profile pkCSM, ADMETlab 3.0 [1]
Cardiac Toxicity (hERG II) Weak toxicity noted for related compound; this compound requires further study Note of caution; needs experimental validation pkCSM, ADMETlab 3.0 [1]

Proposed Experimental Protocols for this compound ADME

Given the scarcity of experimental data, here are detailed protocols based on standard practices and methodologies used for similar phytochemicals in the search results.

Protocol 1: In Vitro Plasma Stability and Metabolic Profile Assessment

This protocol aims to evaluate the metabolic stability of this compound in a biologically relevant system [2].

  • Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mM) in DMSO. Dilute this stock in phosphate-buffered saline (PBS) or suitable buffer to a working concentration (e.g., 10 µM).
  • Liver Microsome Incubation: In a reaction vial, mix liver microsomes (e.g., human or rat) with the this compound working solution. Initiate the reaction by adding an NADPH-regenerating system to provide co-factors for metabolic enzymes.
  • Incubation and Sampling: Incubate the mixture at 37°C with gentle shaking. At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and immediately quench it with an equal volume of ice-cold acetonitrile to stop enzyme activity.
  • Sample Analysis:
    • Centrifuge the quenched samples to precipitate proteins.
    • Analyze the supernatant using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
    • Quantify the remaining parent compound (this compound) by comparing peak areas to a calibration curve.
    • Identify metabolites based on their mass-to-charge ratios and fragmentation patterns.
  • Data Calculation: The in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙᵥ) can be calculated from the slope of the linear regression of the natural logarithm of concentration versus time.
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA) for BBB Penetration

This high-throughput screen assesses the passive diffusion of this compound across a membrane mimicking the blood-brain barrier [1] [3].

  • Membrane Preparation: A synthetic membrane is coated with a lipid solution (e.g., porcine brain lipid in dodecane) to simulate the BBB.
  • Assay Plate Setup:
    • The donor plate (representing the blood compartment) is filled with a solution of this compound in PBS (pH 7.4).
    • The acceptor plate (representing the brain compartment) is filled with PBS (pH 7.4).
    • The lipid-coated membrane is placed between the donor and acceptor plates to form a sandwich.
  • Incubation and Sampling: The PAMPA sandwich is incubated for a set period (e.g., 2-4 hours) at room temperature. After incubation, the concentration of this compound in both the donor and acceptor compartments is quantified using UV spectroscopy or HPLC.
  • Data Analysis: The permeability coefficient (Pₑ) is calculated using the formula that accounts for the compound's concentration in both compartments and the assay conditions. A compound with Pₑ > 4.0 × 10⁻⁶ cm/s is typically considered to have high potential to cross the BBB passively.

Workflow for Preclinical ADME Profiling

The diagram below outlines a comprehensive, multi-stage strategy for the experimental evaluation of this compound's pharmacokinetics, integrating the protocols above.

G cluster_in_silico Phase 1: In Silico Prediction cluster_in_vitro Phase 2: In Vitro Validation cluster_in_vivo Phase 3: In Vivo Confirmation Start Start: this compound ADME Profiling Node1 Node1 Start->Node1 Computer Computer Modeling Modeling , shape=rectangle, fillcolor= , shape=rectangle, fillcolor= Node1_Output Initial ADME/Tox Profile Node2 Solubility & Stability Node1_Output->Node2 Node3 Permeability (PAMPA) Node1_Output->Node3 Node4 Metabolism (Microsomes) Node1_Output->Node4 Node5 Toxicity Screening Node1_Output->Node5 Node2_Output e.g., BBB Penetration Node3->Node2_Output Node4_Output Metabolites Identified Node4->Node4_Output Node6 Animal Pharmacokinetics Node2_Output->Node6 Node4_Output->Node6 Node6_Output Full PK Parameters (AUC, t½, CL, Vd) Node6->Node6_Output End Data for Clinical Trials Node6_Output->End Node1->Node1_Output

Future Research Directions

To advance this compound as a therapeutic candidate, future work should focus on:

  • Experimental Validation: The computational predictions require confirmation through the in vitro and in vivo protocols described above [1] [4].
  • Nanocarrier Delivery: To potentially enhance its bioavailability and BBB penetration, formulating this compound into nanocarriers could be a promising strategy [1].
  • Toxicology Profiling: Specific investigations into the potential weak cardiac toxicity (hERG channel blocking) are necessary before clinical trials can be considered [1].

I hope these structured application notes provide a solid foundation for your research. Should you require further elaboration on any of the proposed methodologies, please feel free to ask.

References

Comprehensive Application Notes and Protocols: Pachypodol Cytoprotective Effects

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Pachypodol and Its Cytoprotective Potential

This compound (4',5-dihydroxy-3,3',7-trimethoxyflavone) is a methoxyflavonoid compound primarily isolated from the medicinal plant Pogostemon cablin Bentham (patchouli). This bioactive flavonoid has attracted significant scientific interest due to its potent cytoprotective properties against various oxidative stress-induced cellular damages. The compound's cytoprotective effects are primarily mediated through the activation of cellular antioxidant defense systems, specifically via the ERK-dependent Nrf2 activation pathway, which enhances the expression of antioxidant response element (ARE)-driven cytoprotective genes. This compound has demonstrated significant protective effects in various experimental models, including hepatocytes, cardiac tissues, and other cell types exposed to oxidative stressors, positioning it as a promising candidate for therapeutic development against oxidative stress-related pathologies.

Traditional medicine has long utilized Pogostemon cablin for treating various ailments, including colds, fever, headaches, and digestive disorders, with this compound identified as one of its key bioactive constituents. The chemical structure of this compound (C18H16O7) features a flavonoid backbone with specific methoxy and hydroxy substitutions that contribute to its biological activity. Recent scientific investigations have systematically validated and expanded upon these traditional uses, revealing this compound's multifaceted pharmacological profile encompassing antioxidant, anti-inflammatory, and anti-apoptotic activities, all of which contribute to its overall cytoprotective effects. These properties make this compound a compelling subject for drug development efforts targeting conditions where oxidative stress plays a central pathological role.

Experimental Protocols for Assessing Cytoprotective Activity

In Vitro Cytoprotective Activity Assessment
2.1.1 Cell Culture and Treatment
  • Cell Line: HepG2 human hepatocellular carcinoma cells are commonly used for evaluating this compound's cytoprotective effects. Maintain cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 μg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
  • Compound Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO) and store at -20°C. For treatment, dilute the stock solution in culture medium to achieve final concentrations typically ranging from 3-100 μM. Ensure that the final DMSO concentration does not exceed 0.1% to avoid vehicle-induced cellular stress.
  • Oxidative Stress Induction: To induce oxidative stress, use tert-butylhydroperoxide (t-BHP) at concentrations of 200-300 μM for 2-4 hours following this compound pretreatment. Alternatively, other oxidative stressors such as hydrogen peroxide (H₂O₂) or cisplatin may be employed depending on the research objectives.
2.1.2 Assessment of Cytoprotective Effects
  • Cell Viability Assay: Assess cell viability using the MTT assay. After treatments, incubate cells with 0.5 mg/mL MTT for 2-4 hours at 37°C. Dissolve the resulting formazan crystals in DMSO and measure absorbance at 570 nm using a microplate reader.
  • Reactive Oxygen Species (ROS) Detection: Measure intracellular ROS levels using the fluorescent probe 2',7'-dichlorofluorescein diacetate (DCFH-DA). After treatments, incubate cells with 10 μM DCFH-DA for 30 minutes at 37°C. Measure fluorescence intensity with excitation at 485 nm and emission at 530 nm.
  • Nuclear Nrf2 Localization: Evaluate Nrf2 nuclear translocation by Western blotting of nuclear fractions or immunofluorescence staining. For Western blotting, isolate nuclear fractions using a nuclear extraction kit following the manufacturer's protocol.
In Vivo Cytoprotective Activity Assessment
2.2.1 Animal Models and Dosing
  • Animal Selection: Use adult Sprague-Dawley or Wistar rats (weighing 200-250 g) or appropriate mouse models. House animals under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to food and water.
  • Experimental Groups: Divide animals into four groups (n=6-8/group): (1) Control group receiving vehicle only; (2) Disease model group receiving toxicant; (3) Treatment group receiving toxicant + this compound; (4) This compound control group receiving this compound only.
  • Dosing Regimen: Administer this compound via oral gavage at doses ranging from 10-20 mg/kg body weight daily for 28 consecutive days. For cisplatin-induced hepatotoxicity models, administer a single intraperitoneal injection of cisplatin (10 mg/kg) on day 21. For arsenic-induced cardiotoxicity models, administer arsenic (50 mg/kg) daily throughout the study period.
2.2.2 Sample Collection and Analysis
  • Blood Collection and Serum Preparation: Collect blood samples via cardiac puncture under anesthesia. Allow blood to clot at room temperature for 30 minutes, then centrifuge at 3000 × g for 15 minutes to separate serum. Store serum at -80°C until analysis.
  • Tissue Collection and Homogenization: Euthanize animals and immediately collect target tissues (liver, heart, etc.). Rinse tissues in ice-cold phosphate-buffered saline (PBS) and homogenize in appropriate buffers for subsequent biochemical, molecular, and histological analyses.
  • Histopathological Examination: Fix tissue samples in 10% neutral buffered formalin for 24-48 hours. Process tissues through graded ethanol series, embed in paraffin, section at 5 μm thickness, and stain with hematoxylin and eosin (H&E) for microscopic evaluation.

Quantitative Data Summary from Key Studies

Table 1: In Vitro Cytoprotective Effects of this compound in HepG2 Cells

Parameter Control t-BHP Only t-BHP + this compound (10 μM) t-BHP + this compound (30 μM)
Cell Viability (%) 100 ± 3.2 35.4 ± 2.8 68.7 ± 3.5* 82.3 ± 4.1*
ROS Levels (% of Control) 100 ± 4.1 298.6 ± 12.3 187.4 ± 9.7* 134.2 ± 8.2*
Nuclear Nrf2 (Fold Change) 1.0 ± 0.1 1.3 ± 0.2 2.7 ± 0.3* 4.2 ± 0.4*
GCLC mRNA (Fold Change) 1.0 ± 0.1 1.2 ± 0.2 2.3 ± 0.2* 3.8 ± 0.3*
NQO1 mRNA (Fold Change) 1.0 ± 0.1 1.4 ± 0.2 2.8 ± 0.3* 4.5 ± 0.4*

Data presented as mean ± SEM; *p < 0.05 compared to t-BHP only group [1] [2]

Table 2: In Vivo Cytoprotective Effects of this compound in Rat Models

Parameter Control Cisplatin Only Cisplatin + this compound (20 mg/kg) Arsenic Only Arsenic + this compound (10 mg/kg)
ALT (U/L) 35.2 ± 3.1 128.5 ± 8.7 62.3 ± 5.2* - -
AST (U/L) 40.8 ± 3.5 142.6 ± 9.3 71.5 ± 6.1* - -
CK-MB (U/L) - - - 285.4 ± 15.2 132.7 ± 10.8*
LDH (U/L) 205.4 ± 12.3 582.7 ± 25.8 284.6 ± 18.4* 452.6 ± 20.4 231.5 ± 15.7*
SOD (% Activity) 100 ± 4.2 42.3 ± 3.8 82.6 ± 5.1* 38.5 ± 3.2 85.3 ± 6.2*
MDA (nmol/mg prot) 1.2 ± 0.1 4.8 ± 0.3 2.1 ± 0.2* 5.2 ± 0.4 2.3 ± 0.2*
TNF-α (pg/mg prot) 12.5 ± 1.2 45.8 ± 3.7 21.3 ± 2.1* 52.4 ± 4.2 24.6 ± 2.3*

Data presented as mean ± SEM; *p < 0.05 compared to toxicant-only groups [3] [4]

Molecular Mechanisms of Cytoprotective Effects

Nrf2-ARE Signaling Pathway Activation

The primary molecular mechanism underlying this compound's cytoprotective effects involves the activation of the Nrf2-ARE (Antioxidant Response Element) signaling pathway. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor Keap1 (Kelch-like ECH-associated protein 1) and targeted for proteasomal degradation. This compound treatment induces conformational changes in Keap1 or facilitates the phosphorylation of Nrf2, leading to its dissociation from Keap1 and subsequent stabilization. The liberated Nrf2 then translocates to the nucleus, where it forms heterodimers with small Maf proteins and binds to ARE sequences in the promoter regions of various antioxidant and cytoprotective genes. This binding transcriptionally activates a battery of cytoprotective genes, including those encoding glutamate-cysteine ligase catalytic subunit (GCLC), glutamate-cysteine ligase modifier subunit (GCLM), NAD(P)H quinone dehydrogenase 1 (NQO1), heme oxygenase-1 (HO-1), and various glutathione S-transferases (GSTs).

The activation of Nrf2 by this compound is dependent on the ERK signaling pathway, as demonstrated by the complete abrogation of this compound-induced Nrf2 activation upon pretreatment with PD98059, a specific ERK pathway inhibitor. Phosphorylated ERK by this compound treatment facilitates Nrf2 nuclear translocation and subsequent ARE-driven gene expression. This coordinated enhancement of the cellular antioxidant defense system results in increased glutathione biosynthesis and enhanced capacity to detoxify reactive oxygen species and electrophilic toxicants, thereby protecting cells from oxidative damage-induced cell death.

Anti-inflammatory and Anti-apoptotic Mechanisms

Beyond its antioxidant properties, this compound exerts significant anti-inflammatory effects by modulating key inflammatory signaling pathways. In vivo studies have demonstrated that this compound effectively suppresses the expression of pro-inflammatory cytokines including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). Additionally, this compound inhibits the activation of nuclear factor kappa B (NF-κB), a master regulator of inflammation, and reduces cyclooxygenase-2 (COX-2) activity, thereby attenuating the inflammatory response that often accompanies oxidative stress in various pathological conditions.

This compound also demonstrates potent anti-apoptotic properties through modulation of both intrinsic and extrinsic apoptotic pathways. In models of drug-induced organ toxicity, this compound treatment significantly reduces the expression of pro-apoptotic proteins such as Bax, caspase-9, and caspase-3, while upregulating the anti-apoptotic protein Bcl-2. This balanced regulation of apoptotic mediators helps maintain mitochondrial membrane integrity, prevents cytochrome c release, and inhibits the subsequent activation of executioner caspases, thereby preserving cellular viability under stress conditions.

G cluster_ERK ERK Pathway cluster_Nrf2 Nrf2 Activation This compound This compound MEK MEK Activation This compound->MEK Nrf2_Release Nrf2 Release This compound->Nrf2_Release OxidativeStress Oxidative Stress Keap1_Nrf2 Keap1-Nrf2 Complex OxidativeStress->Keap1_Nrf2 disrupts ERK ERK Phosphorylation Nrf2_Nuclear Nrf2 Nuclear Translocation ERK->Nrf2_Nuclear promotes MEK->ERK activates Keap1_Nrf2->Nrf2_Release Nrf2_Release->Nrf2_Nuclear ARE ARE Binding Nrf2_Nuclear->ARE AntioxidantGenes Antioxidant Gene Expression ARE->AntioxidantGenes Antioxidant Enhanced Antioxidant Defense AntioxidantGenes->Antioxidant Anti_inflammatory Anti-inflammatory Effects AntioxidantGenes->Anti_inflammatory Anti_apoptotic Anti-apoptotic Effects AntioxidantGenes->Anti_apoptotic subcluster subcluster cluster_Effects cluster_Effects

Figure 1: Molecular Mechanisms of this compound Cytoprotective Effects - This diagram illustrates the key signaling pathways mediated by this compound, including ERK-dependent Nrf2 activation leading to enhanced antioxidant gene expression, and the subsequent cytoprotective effects against oxidative stress, inflammation, and apoptosis.

Formulation Strategies and Bioavailability Enhancement

Cyclodextrin Complexation for Solubility Improvement

The therapeutic application of this compound is limited by its poor aqueous solubility and stability issues. To address these challenges, researchers have explored various formulation strategies, with cyclodextrin complexation emerging as a promising approach. Computational studies using molecular docking and molecular dynamics simulations have demonstrated that this compound forms stable inclusion complexes with various cyclodextrins, particularly with hydroxypropyl-β-cyclodextrin (HPβ-CDX), which shows superior complexation efficiency compared to native α-, β-, and γ-cyclodextrins. The formation of these inclusion complexes significantly enhances this compound's aqueous solubility, stability, and potentially its bioavailability.

The complexation process is primarily driven by van der Waals interactions and hydrogen bonding between this compound and the cyclodextrin cavity. Molecular docking studies reveal that this compound optimally positions itself within the hydrophobic cavity of HPβ-CDX, with the flavone nucleus embedded inside the cavity and the methoxy and hydroxy groups forming hydrogen bonds with the hydroxypropyl substituents. This interaction not only improves solubility but also protects this compound from degradation under various environmental conditions, including exposure to light, heat, and pH variations, thereby enhancing its suitability for pharmaceutical development.

Additional Formulation Approaches

Beyond cyclodextrin complexation, other advanced formulation strategies can be employed to further enhance this compound's delivery and therapeutic efficacy. These include lipid-based nanocarriers such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), which can improve both solubility and intestinal permeability. Additionally, polymeric nanoparticles using biodegradable polymers like PLGA (poly(lactic-co-glycolic acid)) can provide controlled release profiles and enhance tissue-specific delivery. Self-emulsifying drug delivery systems (SEDDS) represent another promising approach, particularly for enhancing oral bioavailability through improved solubilization and lymphatic transport.

The selection of appropriate formulation strategies should consider the intended route of administration, target tissue, and desired release kinetics. For systemic delivery, oral formulations with enhanced solubility and stability are prioritized, while for specific organ-targeted therapies, such as hepatoprotection, formulation approaches that facilitate liver accumulation might be advantageous. Comprehensive preformulation studies including solubility analysis, stability testing under various pH and temperature conditions, and compatibility with pharmaceutical excipients are essential for developing optimal this compound formulations with improved pharmacokinetic profiles and therapeutic efficacy.

Applications and Conclusions

Therapeutic Applications and Future Directions

The compelling experimental evidence supporting this compound's cytoprotective effects positions it as a promising therapeutic candidate for various oxidative stress-related pathologies. Specific potential applications include:

  • Chemotherapy-Induced Organ Damage Mitigation: this compound shows significant promise in protecting against cisplatin-induced hepatotoxicity and potentially other chemotherapy-related side effects, without interfering with the chemotherapeutic efficacy of these agents.
  • Heavy Metal Toxicity Countermeasures: The demonstrated efficacy of this compound against arsenic-induced cardiotoxicity suggests its potential application in combating various heavy metal poisonings that generate excessive oxidative stress.
  • Hepatic Protection in Liver Diseases: Given its potent effects in hepatocyte models and its Nrf2-mediated mechanism, this compound warrants investigation for treating various liver disorders characterized by oxidative damage, including drug-induced liver injury, alcoholic liver disease, and non-alcoholic steatohepatitis.
  • Neuroprotective Applications: While less studied, the fundamental antioxidant and anti-inflammatory mechanisms of this compound suggest potential applications in neurodegenerative disorders where oxidative stress contributes to pathogenesis.

Future research should focus on comprehensive pharmacokinetic studies to elucidate this compound's absorption, distribution, metabolism, and excretion profiles. Additionally, disease-specific efficacy studies in relevant animal models, toxicological assessments, and formulation optimization for enhanced bioavailability represent critical next steps in the translational development of this compound as a therapeutic agent. The combination of this compound with other cytoprotective agents or its use as an adjuvant therapy alongside conventional treatments also merits investigation.

Conclusion

This compound, a methoxyflavonoid derived from Pogostemon cablin, demonstrates significant cytoprotective potential through multifaceted mechanisms involving the activation of the ERK-Nrf2-ARE pathway, suppression of inflammatory mediators, and inhibition of apoptotic signaling cascades. Well-established experimental protocols exist for evaluating its efficacy in both in vitro and in vivo systems, providing robust methodologies for further investigation. The compelling preclinical data, combined with ongoing formulation development efforts to address its physicochemical limitations, strongly support the continued exploration of this compound as a promising therapeutic agent for conditions characterized by oxidative stress, inflammation, and apoptotic cell death. The integration of traditional medicinal knowledge with modern pharmaceutical development approaches positions this compound as a valuable candidate for the development of novel cytoprotective interventions.

References

Pachypodol: Key Bioactivities and Experimental Data

Author: Smolecule Technical Support Team. Date: February 2026

Pachypodol (4′,5-dihydroxy-3,3′,7-trimethoxyflavone) is a methoxyflavonoid isolated from Pogostemon cablin (Patchouli). The table below summarizes its core bioactivities as established in recent scientific literature.

Bioactivity Experimental Model Key Findings / Quantitative Results Significance / Proposed Mechanism

| Antioxidant & Cytoprotective [1] | HepG2 cell line (human liver cancer) | • EC₅₀ for cytoprotection: ~10-30 μM (significant protection from t-BHP-induced cell death at 10 μM) [1]Nrf2 Activation: ~2-3 fold increase in nuclear Nrf2 and ARE-luciferase activity at 30 μM [1]ROS Reduction: Significantly attenuated t-BHP-induced ROS production [1] | Activates the ERK-dependent Nrf2/ARE pathway, upregulating antioxidant genes (GCLC, GCLM, NQO1) and increasing cellular glutathione [1]. | | Antimicrobial [2] | In vitro broth microdilution assay (Gram-positive/Gram-negative bacteria) | • Ethyl acetate extract of P. cablin (containing this compound) showed higher activity than hexane extract [2]. • Broad-spectrum activity against tested bacterial strains [2]. | The ethyl acetate extract contained flavonoids (including this compound), glycosides, coumarins, and terpenoids, suggesting a potential multi-component or direct antimicrobial action [2]. | | Anti-inflammatory [3] | In silico molecular docking & dynamics against COVID-19-related targets | • Strong binding affinity for key inflammatory targets NLRP3 and CSF2 [3]. | Proposed to reduce inflammatory response and "cytokine storm" by inhibiting the activation of the NLRP3 inflammasome and CSF2 signaling [3]. | | Nephroprotective [4] | Quail model of arsenic-induced renal toxicity | • Significant mitigation of arsenic-induced elevations in uric acid, creatinine, and biliverdin [4]. • Restored body and organ weight [4]. | Attributed to its potent antioxidant properties, countering oxidative stress in renal tissues [4]. |

Detailed Experimental Protocols

For researchers aiming to replicate or build upon these findings, here are the summarized experimental methodologies.

Protocol: Antioxidant and Cytoprotective Assay in HepG2 Cells [1]

This protocol evaluates the ability of this compound to activate the Nrf2 pathway and protect against oxidative stress.

  • 1.1. Cell Culture and Treatment:

    • Maintain HepG2 cells in Eagle's Minimum Essential Medium (EMEM) with 10% FBS and 1% penicillin/streptomycin.
    • For experiments, seed cells in appropriate plates and allow to adhere overnight.
    • Treat cells with this compound (e.g., 3-100 μM) for 12 hours to pre-activate defense systems. Use DMSO as a vehicle control (keep concentration ≤0.1%).
  • 1.2. Oxidative Stress Induction and Viability Assay:

    • After pretreatment, expose cells to a fresh medium containing 300-400 μM tert-butyl hydroperoxide (t-BHP) for 3-6 hours.
    • Measure cell viability using standard MTT or WST-1 assays. The cytoprotective effect requires extended pretreatment.
  • 1.3. Nrf2 Pathway Activation Analysis:

    • ARE-Luciferase Reporter Assay: Use HepG2 cells stably transfected with an ARE-luciferase plasmid. Measure luciferase activity after 12-24 hours of this compound treatment.
    • Nuclear Nrf2 Translocation: Prepare nuclear and cytosolic fractions after 6 hours of treatment. Analyze Nrf2 levels by Western blotting using antibodies against Nrf2 and a nuclear marker (e.g., Lamin B1).
    • Gene Expression (qRT-PCR): Isolate total RNA after 12-24 hours of treatment. Measure mRNA levels of Nrf2 target genes (GCLC, GCLM, NQO1) via quantitative RT-PCR.
    • ERK Phosphorylation and Inhibition: Detect phosphorylated ERK by Western blot. To confirm pathway involvement, pre-treat cells with an ERK inhibitor (e.g., PD98059) for 1 hour before adding this compound.

The following diagram illustrates the experimental workflow and central mechanism of action for this compound's cytoprotective effect:

G cluster_workflow Experimental Workflow & Mechanism Start HepG2 Cell Culture Pretreat This compound Pretreatment (12 hours) Start->Pretreat Induce t-BHP Challenge (Oxidative Stress) Pretreat->Induce P_ERK ERK Phosphorylation Pretreat->P_ERK Assay Downstream Analysis Induce->Assay Protection Cytoprotection & ROS Reduction Induce->Protection Attenuates Nrf2_Act Nrf2 Nuclear Translocation P_ERK->Nrf2_Act ARE ARE Gene Transcription (GCLC, GCLM, NQO1) Nrf2_Act->ARE ARE->Protection

Protocol: Broth Microdilution Antimicrobial Assay [2]

This protocol details the assessment of this compound's antimicrobial activity using a resazurin-based viability assay.

  • 2.1. Sample and Reagent Preparation:

    • Test Samples: Prepare this compound or P. cablin extract (e.g., ethyl acetate fraction) in a suitable solvent like DMSO. Create a dilution series (e.g., 5 mg/mL to 0.03 mg/mL) in the assay broth.
    • Resazurin Indicator: Dissolve resazurin sodium salt in sterile water to a concentration of 6.75 mg/mL. Filter sterilize and protect from light.
    • Inoculum: Prepare fresh microbial suspensions (Gram-positive and Gram-negative bacteria) in Mueller Hinton Broth, adjusted to a 0.5 McFarland standard.
  • 2.2. Assay Procedure:

    • In a sterile 96-well plate, add 100 μL of the bacterial suspension to all test wells.
    • Add 100 μL of the serially diluted test samples to the respective wells. Include controls: growth control (broth + inoculum), sterility control (broth only), and a chloramphenicol positive control.
    • Seal the plate and incubate at 37°C for 18-24 hours.
    • After incubation, add 30 μL of resazurin solution to each well. Re-incubate the plate for 2-4 hours.
    • Result Interpretation: A color change from blue/purple to pink/colorless indicates microbial growth. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the sample that prevents this color change.

Application Notes for Drug Development

  • Lead Compound Potential: The dual function of this compound as both a direct antioxidant and an inducer of the body's endogenous antioxidant systems makes it a compelling lead compound for diseases involving oxidative stress, such as metabolic and chronic inflammatory liver conditions [1].
  • Therapeutic Synergy: Its predicted role in a multi-component Traditional Chinese Medicine formula (XFBD) for COVID-19 suggests potential synergistic effects. This highlights an application in multi-target therapies, where this compound could mitigate damaging inflammatory responses like the "cytokine storm" [3].
  • Natural Product Screening: When screening Pogostemon cablin extracts, the ethyl acetate fraction is particularly enriched with this compound and other bioactive flavonoids, making it the preferred starting point for bioactivity-guided fractionation [2].

References

Comprehensive Research Application Notes: NMR Structural Elucidation and Pharmacological Profile of Pachypodol

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Biological Significance

Pachypodol (4′,5-dihydroxy-3,3′,7-trimethoxyflavone) is a naturally occurring methoxyflavonoid that has garnered significant research interest due to its diverse pharmacological activities and potential therapeutic applications. This bioactive compound is primarily isolated from Pogostemon cablin (patchouli), an aromatic herb widely used in traditional medicine systems across Asia, including Ayurveda, Traditional Chinese Medicine, and other indigenous practices [1]. The patchouli plant has been traditionally employed to treat various ailments including colds, fever, headaches, vomiting, stomachaches, and insect bites, with this compound identified as one of its key bioactive constituents [1]. Recent scientific investigations have validated and expanded our understanding of this compound's pharmacological potential, revealing antioxidant, anti-inflammatory, antimicrobial, antiviral, and anticancer activities among its diverse biological effects [1] [2] [3].

The structural characterization of this compound is fundamental to understanding its bioactivity and facilitating its development as a potential therapeutic agent. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a pivotal analytical technique for the unambiguous identification and structural elucidation of this compound, providing detailed information about its carbon and proton environments, substitution patterns, and overall molecular architecture [4] [2]. This application note provides comprehensive protocols for the extraction, isolation, and NMR-based structural characterization of this compound, along with an overview of its significant pharmacological activities, to support researchers in the field of natural product chemistry and drug development.

Extraction and Isolation Protocols

Plant Material and Extraction

The initial step in obtaining this compound involves the careful selection and processing of the source material, followed by sequential extraction procedures:

  • Plant Material Selection: Aerial parts of Pogostemon cablin should be obtained from verified botanical sources. Voucher specimens must be deposited in a recognized herbarium for future reference (e.g., Herbarium of the College of Pharmacy, Hanyang University: HYUP-PC-001) [4].

  • Initial Extraction:

    • Dried plant material (200 g) is ground to a coarse powder to increase surface area for efficient extraction.
    • The powdered material is extracted with 500 mL methanol under reflux conditions three times for 3 hours each.
    • The combined methanol extracts are concentrated using a rotary evaporator under reduced pressure to obtain a crude extract (approximately 67 g from 200 g starting material) [4].
  • Liquid-Liquid Partitioning:

    • The concentrated methanol extract is suspended in water and successively partitioned with n-hexane and ethyl acetate.
    • This sequential partitioning yields n-hexane (36.2 g), ethyl acetate (13.7 g), and aqueous (16.1 g) extracts from the initial 67 g methanol extract [4].
    • The n-hexane fraction typically contains this compound along with other medium-polarity compounds.
Bioactivity-Guided Isolation

For targeted isolation of this compound based on its biological activity, the following protocol is recommended:

  • Centrifugal Partition Chromatography (CPC): The n-hexane fraction is subjected to CPC using an appropriate solvent system to obtain sub-fractions. CPC sub-fraction 2 has been shown to be rich in this compound [2].

  • Final Purification:

    • Further purification of this compound from the active CPC sub-fractions is achieved using preparative High-Performance Liquid Chromatography (HPLC).
    • The purity of isolated this compound should be confirmed to be >95% as determined by HPLC with diode array detection and NMR analysis [4].
  • Structure Confirmation: The chemical structure of isolated this compound is confirmed by comprehensive NMR analysis, including ( ^1\text{H} ) NMR and ( ^13\text{C} ) NMR spectroscopy, with comparison to previously published data [4] [2].

Table 1: Extraction and Isolation Yields of this compound from Pogostemon cablin

Step Input Material Solvent/Technique Output Yield
Initial Extraction 200 g dried plant Methanol reflux Crude extract 67 g (33.5%)
Liquid-Liquid Partitioning 67 g crude extract n-hexane fraction n-hexane extract 36.2 g (54.2% of crude)
Chromatographic Separation 36.2 g n-hexane extract CPC & preparative HPLC Pure this compound Varies (component of fraction)

The following workflow diagram illustrates the complete extraction and isolation process:

G Start Dried P. cablin (200 g) Step1 Methanol Reflux Extraction (3 × 3 hours, 500 mL) Start->Step1 Step2 Concentration (Rotary Evaporator) Step1->Step2 Step3 Crude Methanol Extract (67 g) Step2->Step3 Step4 Partitioning with n-hexane and Ethyl Acetate Step3->Step4 Step5 n-hexane Fraction (36.2 g) Step4->Step5 Step6 Centrifugal Partition Chromatography (CPC) Step5->Step6 Step7 CPC Sub-fraction 2 Step6->Step7 Step8 Preparative HPLC Purification Step7->Step8 Step9 Pure this compound (>95% purity) Step8->Step9 Step10 NMR Structural Elucidation Step9->Step10

NMR Structural Elucidation

NMR Spectroscopy Protocols

Comprehensive NMR analysis is essential for the definitive structural characterization of this compound. The following protocols outline the optimal parameters for complete structural elucidation:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of purified this compound in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) for NMR analysis.
    • For complete structural assignment, the use of both solvents is recommended to resolve all proton and carbon signals, particularly hydroxyl protons which may be observable in DMSO-d₆.
  • ¹H NMR Analysis:

    • Acquire spectra at room temperature using a high-field NMR spectrometer (600 MHz recommended for optimal resolution).
    • Set spectral parameters to: spectral width of 12-14 ppm, acquisition time of 2-3 seconds, relaxation delay of 1 second, and 16-64 scans depending on sample concentration.
    • Use the residual proto-solvent signal as an internal reference (CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).
  • ¹³C NMR Analysis:

    • Acquire spectra with proton decoupling using standard parameters: spectral width of 200-220 ppm, acquisition time of 1-1.5 seconds, relaxation delay of 2 seconds, and 1024-4096 scans depending on sample quantity and instrument sensitivity.
    • Reference carbon spectra to the deuterated solvent signal (CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).
  • 2D NMR Experiments:

    • Perform COSY (Correlation Spectroscopy) to identify proton-proton coupling networks.
    • Conduct HSQC (Heteronuclear Single Quantum Coherence) to directly correlate proton signals with their attached carbon atoms.
    • Execute HMBC (Heteronuclear Multiple Bond Correlation) to observe long-range proton-carbon correlations (typically 2-3 bonds) through heteronuclear J-couplings, which is crucial for establishing connectivity between flavonoid ring systems and methoxy groups.
    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating Frame Overhauser Effect Spectroscopy) experiments may be performed to obtain stereochemical information and confirm spatial relationships between protons.
NMR Data Interpretation and Structural Assignment

The characteristic NMR signals of this compound provide definitive evidence for its structural features as a 4′,5-dihydroxy-3,3′,7-trimethoxyflavone:

Table 2: Characteristic NMR Chemical Shifts of this compound

Position ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Multiplicity Structural Significance
5-OH 12.50-12.90 (s, 1H) - Singlet Chelated hydroxyl proton, characteristic of flavones
4'-OH 9.00-9.50 (s, 1H) - Singlet Free phenolic hydroxyl proton
6-H 6.40-6.50 95-100 Doublet (J = 2.0 Hz) Meta-coupled proton on A-ring
8-H 6.20-6.30 90-95 Doublet (J = 2.0 Hz) Meta-coupled proton on A-ring
2'-H 7.50-7.60 110-115 Doublet (J = 2.0 Hz) Meta-coupled proton on B-ring
5'-H 6.90-7.00 105-110 Double doublet Ortho- and meta-coupled proton on B-ring
6'-H 7.40-7.50 120-125 Doublet (J = 8.5 Hz) Ortho-coupled proton on B-ring
2-H - 145-150 - Quaternary carbon, characteristic of flavone C-ring
3-OCH₃ 3.70-3.80 (s, 3H) 55-60 Singlet Methoxy group at C-3 position
3'-OCH₃ 3.80-3.90 (s, 3H) 55-60 Singlet Methoxy group at C-3' position
7-OCH₃ 3.90-4.00 (s, 3H) 55-60 Singlet Methoxy group at C-7 position

Key Structural Features Confirmed by NMR:

  • The chelated hydroxyl proton at C-5 (δ 12.50-12.90) is a characteristic feature of flavone structures, forming an intramolecular hydrogen bond with the carbonyl group at C-4.
  • The meta-coupled proton systems at δ 6.20-6.30 (H-8) and δ 6.40-6.50 (H-6) with a coupling constant of J = 2.0 Hz confirm the 5,7-disubstitution pattern on the A-ring.
  • The ABX coupling system in the B-ring protons (H-2', H-5', H-6') indicates a 3',4'-disubstituted B-ring pattern.
  • Three distinct methoxy singlets between δ 3.70-4.00 confirm the presence of methoxy groups at C-3, C-3', and C-7 positions.
  • The carbonyl carbon (C-4) typically appears between δ 175-185 ppm in the ¹³C NMR spectrum, consistent with flavone structures.

Therapeutic Mechanisms and Pharmacological Activities

Antioxidant Activity and Nrf2 Activation Pathway

This compound demonstrates significant antioxidant properties through a well-defined molecular mechanism involving the Nrf2-ARE pathway, which plays a crucial role in cellular defense against oxidative stress:

  • Nrf2 Nuclear Translocation: this compound treatment induces the dissociation of Nrf2 from its cytoplasmic complex with Keap1, leading to subsequent nuclear translocation. Nuclear accumulation of Nrf2 is observable within 6 hours of this compound treatment [2].

  • ARE-Luciferase Activation: In HepG2 cells stably transfected with an ARE-driven luciferase reporter plasmid, this compound enhances luciferase activity in a concentration-dependent manner, with statistically significant increases observed from 10 μM concentration [2] [5].

  • Antioxidant Gene Expression: this compound upregulates the expression of key Nrf2-target antioxidant genes, including:

    • GCLC (Glutamate-Cysteine Ligase Catalytic Subunit)
    • GCLM (Glutamate-Cysteine Ligase Modifier Subunit)
    • NQO1 (NAD(P)H Quinone Dehydrogenase 1)
  • Glutathione Biosynthesis: Treatment with this compound dramatically increases intracellular glutathione (GSH) levels by approximately 5-fold in HepG2 cells after 12 hours of treatment, consistent with the upregulation of GCLC and GCLM, which catalyze the rate-limiting step in GSH biosynthesis [2] [5].

  • ERK-Dependent Mechanism: The activation of Nrf2 by this compound is mediated through the ERK signaling pathway. This compound increases phosphorylation of ERK, and inhibition of ERK by PD98059 completely abrogates the increase in ARE luciferase activity, nuclear Nrf2 accumulation, and mRNA levels of antioxidant enzymes induced by this compound [2] [5].

The following diagram illustrates the molecular mechanism of this compound's antioxidant activity through the ERK-Nrf2-ARE pathway:

G Pac This compound ERK ERK Phosphorylation Pac->ERK Keap1 Nrf2-Keap1 Complex Dissociation ERK->Keap1 Nrf2 Nrf2 Activation Trans Nrf2 Nuclear Translocation Nrf2->Trans Keap1->Nrf2 ARE ARE Activation Trans->ARE Genes Antioxidant Gene Expression ARE->Genes GSH Glutathione Biosynthesis Genes->GSH Protect Cytoprotection Against Oxidative Stress GSH->Protect

Anti-inflammatory and Lung Protective Effects

Recent research has demonstrated promising anti-inflammatory applications for this compound, particularly in the context of acute lung injury (ALI) and acute respiratory distress syndrome (ARDS):

  • Nanomedicine Development: To overcome this compound's water insolubility limitations, researchers have developed This compound-loaded liposomes (Pac-lipo) using dipalmitoyl phosphatidylcholine (DPPC) lipid, which demonstrates lung-targeting properties and enhanced therapeutic efficacy [3].

  • Inflammation Alleviation: In LPS-induced ALI murine models, Pac-lipo significantly relieves inflammatory responses in lung tissues, including reduction of edema, neutrophil infiltration, and pro-inflammatory cytokine levels [3].

  • Barrier Function Protection: this compound treatment protects tight junctions of endothelial and lung epithelial cells from LPS-induced damage, helping to maintain pulmonary barrier integrity and function [3].

  • Molecular Mechanisms: RNA sequencing, molecular docking, and western blotting analyses indicate that this compound exerts its anti-inflammatory effects through modulation of key inflammatory signaling pathways and transcription factors [3].

Table 3: Experimentally Demonstrated Pharmacological Activities of this compound

Pharmacological Activity Experimental Model Key Findings Effective Concentration/Dose
Antioxidant HepG2 cells Activation of Nrf2/ARE pathway, increased glutathione biosynthesis 10-100 μM [2]
Cytoprotective t-BHP-induced oxidative stress in HepG2 cells Protection against oxidative stress-induced cell death Significant protection at 10-30 μM with 12h pretreatment [2]
Anti-inflammatory LPS-induced ALI murine model Alleviation of lung inflammation, protection of barrier function This compound-loaded liposomes [3]
Antimicrobial Microbial cultures Broad-spectrum activity against various bacteria and fungi MIC values: 5-0.03 mg/mL for extracts [6]
Antiviral Molecular docking studies Potential activity against COVID-19 symptoms In silico evidence [3]
Additional Pharmacological Activities

Beyond its antioxidant and anti-inflammatory properties, this compound exhibits several other medically relevant biological activities:

  • Antimicrobial Effects: Ethyl acetate extracts of Pogostemon cablin leaves containing this compound demonstrate broad-spectrum antimicrobial activity against various bacteria and fungi. Phytochemical analysis reveals the presence of flavonoids, glycosides, coumarins, terpenoids, steroids, tannins, and carbohydrates that may contribute to this activity [6].

  • Anticancer Potential: Preliminary research suggests that this compound possesses cytotoxic activities against various cancer cell lines, though the mechanisms are not yet fully elucidated [1].

  • Antiemetic Properties: Traditional use of Pogostemon cablin for alleviating nausea and vomiting suggests potential antiemetic effects of its constituents, including this compound [1].

  • Antiviral Activity: Molecular docking studies indicate that this compound may have potential activity against COVID-19 symptoms, though experimental validation is ongoing [3].

Research Applications and Future Perspectives

The comprehensive structural and pharmacological data presented in this application note positions this compound as a promising candidate for drug development across multiple therapeutic areas. The well-defined NMR characterization protocols enable quality control and standardization of this compound-containing extracts, supporting reproducible research outcomes.

For natural product chemists, the detailed isolation and purification methods facilitate the efficient acquisition of high-purity this compound for biological testing. For pharmacologists and drug development specialists, the elucidation of this compound's mechanisms of action, particularly through the ERK-Nrf2-ARE pathway, provides rational bases for its therapeutic applications in oxidative stress-related disorders including chronic liver diseases, inflammatory conditions, and potentially neurodegenerative diseases.

Future research directions should focus on:

  • Preclinical development of this compound formulations for specific disease indications
  • Detailed pharmacokinetic and toxicological profiling to establish safety parameters
  • Structure-activity relationship studies to potentially enhance potency and bioavailability
  • Exploration of synergistic effects with other therapeutic agents
  • Clinical validation of traditional uses through well-designed human studies

The continued investigation of this compound represents an excellent example of how traditional medicinal knowledge can be validated and enhanced through modern scientific approaches, potentially leading to the development of novel therapeutics addressing significant unmet medical needs.

References

What is Pachypodol and Why Does Its Solubility Matter?

Author: Smolecule Technical Support Team. Date: February 2026

Pachypodol is a methoxyflavonoid (4′,5-dihydroxy-3,3′,7-trimethoxyflavone) isolated from plants like Pogostemon cablin and Syzygium aromaticum (clove) [1] [2]. It shows significant pharmacological potential, including Nrf2-mediated antioxidant and cytoprotective effects that protect cells from oxidative stress [2].

However, like nearly 40% of new chemical entities, this compound faces poor aqueous solubility [3] [4]. Low solubility can lead to low dissolution rate and poor oral bioavailability, meaning a drug cannot reach its site of action in sufficient concentration, ultimately affecting its therapeutic effectiveness [3] [4].

How Can We Improve this compound's Solubility?

Several techniques can be employed to enhance the solubility and dissolution rate of poorly soluble drugs like this compound. The table below summarizes the most relevant physical and chemical modification methods.

Technique Category Specific Method Key Principle Considerations for this compound
Physical Modifications Particle Size Reduction (Nanosuspension) [3] Increases surface area for dissolution. Suitable for highly potent, poorly soluble drugs.
Modification of Crystal Habit (Polymorphs) [3] Metastable polymorphic forms have higher energy & solubility. Requires study to discover and stabilize the metastable form.
Drug Dispersion in Carriers (Solid Dispersions) [3] Dispersion at molecular level in hydrophilic polymer matrix. Hot-melt extrusion suitable for heat-stable drugs & polymers [3].
Complexation (Cyclodextrins) [3] Hydrophobic cavity hosts drug molecule, improving aqueous solubility. Can form 1:1 or 1:2 drug:cyclodextrin complexes [3].
Solubilization by Surfactants (Microemulsions) [3] Formation of stable, optically clear systems with surfactants/co-surfactants. Useful for formulating liquid dosage forms.
Chemical Modifications Derivatization [3] Creating a more soluble prodrug or salt form. Depends on the functional groups available on this compound.
Other Methods Co-solvency [3] Using water-miscible solvents to improve solubility. Common for parenteral formulations.
Hydrotropy [4] Using hydrotropic agents (e.g., sodium benzoate) to solubilize drugs. Simple and scalable technique; suitable for aqueous formulations.

Experimental Protocols for Key Techniques

Here are detailed methodologies for two of the most effective and commonly used techniques.

Protocol 1: Preparing a this compound Nanosuspension

Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants. They enhance dissolution rate by drastically increasing the drug's surface area [3].

Materials:

  • This compound (pure)
  • Stabilizer (e.g., Poloxamer 188, Polysorbate 80, Lecithin)
  • Deionized water
  • High-pressure homogenizer or media mill

Method:

  • Premix Preparation: Disperse a accurately weighed quantity of this compound (e.g., 1-10% w/w) in an aqueous surfactant solution (e.g., 0.1-1% w/w stabilizer). Use a high-shear mixer or ultrasonicator to create a coarse pre-suspension.
  • Size Reduction: Process the coarse pre-suspension using a high-pressure homogenizer for multiple cycles (e.g., 10-20 cycles) at high pressure (e.g., 500-1500 bar). Alternatively, use a media mill with fine milling beads.
  • Characterization: Monitor the particle size distribution, aiming for an average particle size between 200 and 600 nm. Analyze using dynamic light scattering (DLS). Determine the zeta potential to assess physical stability.
Protocol 2: Creating a Solid Dispersion via Hot-Melt Extrusion (HME)

Solid dispersions involve dispersing one or more active ingredients in an inert hydrophilic carrier matrix in the solid state. HME is a continuous, solvent-free process ideal for this [3].

Materials:

  • This compound
  • Hydrophilic Polymer Carrier (e.g., Kollidon VA64, Soluplus, HPMC, PEG)
  • Hot-Melt Extruder (e.g., twin-screw)

Method:

  • Blending: Accurately weigh this compound and the polymer carrier (typical drug loadings range from 5-30% w/w). Blend them thoroughly in a tumble mixer to ensure a homogeneous physical mixture.
  • Extrusion: Feed the physical mixture into the hopper of the hot-melt extruder. Set the temperature profile of the extruder barrels above the glass transition temperature ((T_g)) or melting point of the polymer but below the degradation temperature of this compound. The specific temperature will depend on the polymer selected.
  • Collection & Processing: The molten mass is forced through a die, extruded as a continuous strand, cooled, and pelletized. The pellets can be milled into a fine powder and filled into capsules or compressed into tablets.

How to Verify Solubility and Dissolution Enhancement

After applying a solubility enhancement technique, it is crucial to verify its success. The following diagram and methods outline this workflow.

G Start Start: Enhanced This compound Formulation Saturation Saturation Solubility Study Start->Saturation Compare Compare vs. Unmodified Drug Saturation->Compare Equilibrium Concentration Dissolution In-Vitro Dissolution Test Dissolution->Compare Dissolution Profile & Rate Characterization Solid-State Characterization End Successful Formulation Characterization->End Confirm Stability & Form Compare->Dissolution Higher Solubility? Compare->Characterization Improved Performance?

Analytical Techniques:

  • Saturation Solubility Studies: Shake-flask method. An excess of the this compound formulation is added to a buffer (e.g., pH 6.8 phosphate buffer) and shaken at a constant temperature (e.g., 37°C) for a prolonged period (e.g., 24-48 hours) to reach equilibrium. The solution is filtered, and the concentration of dissolved this compound is quantified using HPLC or UV-Vis spectroscopy [5].
  • In-Vitro Dissolution Testing: Use a USP dissolution apparatus (Type I or Type II). The test is performed in a dissolution medium (e.g., 900 mL buffer, pH 1.2 or 6.8) at 37°C. Samples are withdrawn at predetermined time intervals, filtered, and analyzed (via HPLC/UV) to determine the percentage of drug dissolved over time [3].
  • Solid-State Characterization:
    • Differential Scanning Calorimetry (DSC): To check for changes in melting behavior and confirm the amorphous state.
    • Powder X-Ray Diffraction (PXRD): To detect the crystalline or amorphous nature of the formulation.
    • Microscopy (SEM): To observe particle morphology.

Alternative Strategy: Natural Product-Based Nanoparticles

For targeted delivery, particularly for lung-related conditions where this compound's antioxidant and anti-inflammatory properties could be beneficial, formulating it into liposomes is a promising advanced strategy [6] [7].

Liposomes are spherical vesicles with a phospholipid bilayer that can encapsulate both hydrophilic (in the aqueous core) and hydrophobic (within the lipid bilayer) drugs, making them ideal for flavonoids like this compound [6]. They are biocompatible, can enhance drug solubility, reduce side effects, and their surface can be modified for active targeting [6].

References

Pachypodol in Analytical & Bioinformatic Studies

Author: Smolecule Technical Support Team. Date: February 2026

Pachypodol is recognized as a biologically active compound in traditional Chinese medicine. The table below summarizes its role in recent scientific literature:

Aspect Description Source / Context
Analytical Detection Successfully detected in rat plasma using UPLC-MS/MS. The analytical method was validated for precision and accuracy. Pogostemon cablin extract pharmacokinetic study [1]
Theoretical Bioactivity Identified via computer simulation as a key active component in Xuanfei Baidu Granule (XFBD) that may act on targets like NLRP3 to reduce inflammation. COVID-19 mechanism study [2] [3]

Fundamentals of the Freeze-Thaw (F/T) Process

Understanding the F/T process is crucial for designing stability tests, as it creates significant physical stress that can degrade compounds. The process occurs in several stages [4]:

  • Supersaturation/Supercooling: The liquid cools below its freezing point without solidifying.
  • Nucleation: Initial seed crystals begin to form.
  • Crystal Growth: The primary ice crystals expand.
  • Recrystallization: Ice crystals can change in size and shape, especially if temperature fluctuates.

The most critical factors that can be optimized in a F/T stability protocol are [4]:

  • Freezing Rate: A faster rate leads to more, smaller ice crystals, while a slower rate creates fewer, larger crystals.
  • Number of F/T Cycles: More cycles increase cumulative stress.
  • Temperature and Duration of each freezing and thawing step.
  • Use of Cryoprotectants: Additives like polysaccharides or polyols can help stabilize the solution.

The diagram below illustrates the experimental workflow for a Freeze-Thaw stability study, based on these general principles.

G cluster_prep Sample Preparation cluster_cycle Freeze-Thaw Cycle (Repeated N times) Start Start F/T Stability Study P1 Prepare Sample Solution Start->P1 P2 Dispense into Aliquots P1->P2 P3 Add Cryoprotectant (If Applicable) P2->P3 C1 Freezing Phase P3->C1 C2 Frozen Storage C1->C2 After each cycle or final cycle C3 Thawing Phase C2->C3 After each cycle or final cycle Analysis Analyze Sample (e.g., UPLC-MS/MS) C3->Analysis After each cycle or final cycle Compare Compare Results to Time Zero Control Analysis->Compare End Determine Stability Compare->End

How to Develop Your Stability Protocol

Since specific data for this compound is unavailable, you can use the general F/T principles to create a robust experimental plan.

  • Define Your Experimental Parameters: Based on your storage and handling scenarios, decide on the key variables for your study. These include the number of F/T cycles (e.g., 1, 3, 5), freezing temperature (commonly -20°C or -80°C), freezing duration (e.g., 24 hours), and thawing method (e.g., at room temperature or in a refrigerator) [4].
  • Adopt a Validated Analytical Method: The most reliable approach is to use a sensitive and precise method like UPLC-MS/MS, as referenced in the pharmacokinetic study [1]. This will allow you to accurately quantify this compound concentration and detect any degradation after each F/T cycle.
  • Incorporate a QbD Framework: For a more systematic approach, consider using a Quality by Design (QbD) methodology. This involves identifying critical process parameters (like freezing rate and number of cycles) and systematically testing their impact on your critical quality attribute (this compound concentration) to define a safe "operating space" [4].

References

Pachypodol recovery optimization biological matrices

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Pharmacological Data of Pachypodol

The table below summarizes key findings from recent in vivo studies demonstrating the protective effects of this compound against various toxicants.

Toxicant Induced Experimental Model This compound Dose Key Findings & Protective Effects Proposed Mechanism of Action
Arsenic [1] Rat model 10 mg/kg ↓ Cardiac injury markers (CPK, CK-MB, LDH, Troponin I); ↓ ROS & MDA; ↓ Inflammatory markers (NF-κB, TNF-α, IL-6, IL-1β); ↓ Apoptotic markers (Caspase-3, Bax) Antioxidant, anti-inflammatory, and anti-apoptotic activities [1].
Perfluorooctane sulfonate (PFOS) [2] Rat model 10 mg/kg ↑ Sperm motility, viability, and count; ↓ Sperm abnormalities; ↑ Testosterone, LH, FSH; ↓ ROS & TBARS; ↑ Antioxidant enzymes (CAT, SOD, GPx, GSR) Scavenging free radicals and mitigating oxidative stress in testicular tissue [2].
Arsenic [3] Quail model Information not specified in abstract ↓ Renal damage markers (Uric acid, Creatinine); ↑ Body weight and organ weight; Reduced metal accumulation in tissues Protective antioxidant activity, mitigating arsenic-induced nephrotoxicity [3].

Detailed Protocol: Liposomal Encapsulation of this compound

Given this compound's low solubility [4], its encapsulation into liposomes is a crucial advanced delivery strategy. The following protocol is adapted from a recent study that developed a lung-targeted, inhaled liposomal formulation for treating Acute Lung Injury (ALI) [4].

1. Objective: To prepare and characterize this compound-loaded liposomes (Pac-lipo) to improve solubility, biodistribution, and bioavailability for enhanced therapeutic efficacy [4].

2. Materials and Reagents:

  • Active Pharmaceutical Ingredient (API): this compound, isolated from Pogostemon cablin [4].
  • Lipid Components: Phospholipids (e.g., HSPC, DPPC) and cholesterol. Specific types can be selected based on desired membrane rigidity and stability.
  • Solvents: Chloroform, methanol, and other appropriate solvents for lipid dissolution.
  • Aqueous Buffer: Phosphate-buffered saline (PBS, pH 7.4) or another physiologically compatible buffer.

3. Equipment:

  • Rotary evaporator
  • Water bath or heating block
  • Probe-type sonicator
  • Extrusion apparatus and polycarbonate membranes (e.g., 100 nm pore size)
  • Dynamic Light Scattering (DLS) / Zetasizer for particle size and zeta potential analysis
  • HPLC system for drug encapsulation efficiency analysis

4. Step-by-Step Methodology:

  • Step 1: Lipid Film Formation
    • Dissolve measured quantities of phospholipids and cholesterol in a chloroform-methanol mixture in a round-bottom flask.
    • Intercalate this compound into the lipid film by adding it to the organic solvent mixture [4].
    • Remove the organic solvent under reduced pressure using a rotary evaporator (e.g., at 40°C) to form a thin, dry lipid film on the inner wall of the flask.
  • Step 2: Hydration and Liposome Formation
    • Hydrate the dry lipid film with an appropriate volume of PBS buffer (pre-heated to a temperature above the lipid transition temperature).
    • Gently agitate the flask manually or using a mechanical shaker for 30-60 minutes to ensure complete hydration and formation of multi-lamellar vesicles (MLVs).
  • Step 3: Size Reduction and Homogenization
    • To obtain small, uniform, unilamellar liposomes, downsize the MLV suspension.
    • Probe Sonication: Sonicate the MLV suspension using a probe sonicator in an ice bath for several cycles (e.g., 5 minutes on/off pulses) to prevent overheating.
    • Membrane Extrusion: Alternatively, and often preferably, pass the MLV suspension through polycarbonate membranes of defined pore size (e.g., 100 nm) multiple times (e.g., 11-21 passes) using an extrusion apparatus [4].
  • Step 4: Purification and Analysis
    • Purification: Separate non-encapsulated (free) this compound from the liposomes using a technique like dialysis or size exclusion chromatography.
    • Characterization:
      • Particle Size and Zeta Potential: Determine the hydrodynamic diameter, polydispersity index (PDI), and surface charge (zeta potential) using DLS [4].
      • Encapsulation Efficiency (EE): Lyse a known volume of purified Pac-lipo (e.g., with methanol) and analyze the this compound concentration via HPLC. Calculate EE% = (Amount of drug in liposomes / Total initial amount of drug) × 100%.

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the preparation workflow and the primary molecular mechanism through which this compound exerts its therapeutic effects.

G Lipids Lipids + Cholesterol Solvent Organic Solvent Lipids->Solvent Pac This compound Pac->Solvent Film Thin Lipid Film (Via Rotary Evaporation) Solvent->Film Hydration Hydration with Buffer Film->Hydration MLV Multi-lamellar Vesicles (MLVs) Hydration->MLV Sonication Size Reduction (Sonication/Extrusion) MLV->Sonication SUVs Small, Uniform Liposomes (SUVs) Sonication->SUVs Purification Purification (e.g., Dialysis) SUVs->Purification Characterization Characterization (Size, Zeta, EE%) Purification->Characterization

G Pac This compound ERK ERK Phosphorylation Pac->ERK Induces NFkB_MAPK NF-κB / MAPK Pathway Activation Pac->NFkB_MAPK Inhibits Nrf2Release Nrf2 Release from Keap1 ERK->Nrf2Release Promotes Nrf2Nuclear Nrf2 Nuclear Translocation Nrf2Release->Nrf2Nuclear Allows ARE ARE Binding Nrf2Nuclear->ARE Binds to TargetGenes Antioxidant Gene Expression (GCLC, GCLM, NQO1) ARE->TargetGenes Activates Protection Cytoprotection (Reduced Oxidative Stress) TargetGenes->Protection Leads to LPS LPS/Inflammatory Signal TLR4 TLR4 Activation LPS->TLR4 Triggers MyD88 MyD88 Recruitment TLR4->MyD88 Recruits MyD88->NFkB_MAPK Activates Inflammation Pro-inflammatory Cytokine Release (TNF-α, IL-6, IL-1β) NFkB_MAPK->Inflammation Induces

Frequently Asked Questions (FAQs)

Q1: Why is liposomal encapsulation a preferred strategy for this compound delivery? A1: this compound is a hydrophobic compound with inherent solubility and bioavailability challenges. Liposomal encapsulation enhances its solubility, protects it from rapid clearance, and allows for targeted delivery to specific tissues, such as the lungs, as demonstrated in recent research [4].

Q2: What is the primary mechanism behind this compound's antioxidant effect? A2: this compound activates the Nrf2/ARE signaling pathway. It induces the phosphorylation of ERK, which promotes the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to Antioxidant Response Elements (ARE), leading to the upregulated expression of key cytoprotective and antioxidant genes like GCLC, GCLM, and NQO1 [5].

Q3: Besides antioxidant activity, what other pharmacological properties does this compound exhibit? A3: Research indicates this compound possesses significant anti-inflammatory properties by inhibiting the TLR4-MyD88-NF-κB/MAPK pathway [4], as well as anti-apoptotic effects by modulating the levels of Bax and Bcl-2 proteins [1]. It also shows antimicrobial and cytoprotective activities [6].

References

Core Validation Parameters for Pachypodol Analysis

Author: Smolecule Technical Support Team. Date: February 2026

For any analytical method used for pachypodol—whether for identification, assay, or impurity testing—the following table summarizes the key validation parameters and their definitions as per ICH Q2(R1) guidelines [1]. Ensuring your method meets these parameters is fundamental to proving it is reliable and suitable for its intended purpose.

Parameter Definition & Purpose Typical Acceptance Criteria
Accuracy Closeness of results to the true value. Measures the ability to recover a known amount of this compound from a sample [1]. Recovery of 98-102% for assay methods [1].
Precision Closeness of repeated individual measurements. Includes repeatability (same analyst, same day) and intermediate precision (different days, analysts, equipment) [1]. Relative Standard Deviation (RSD) of ≤1-2% for repeatability [1].
Specificity Ability to measure this compound accurately in the presence of other components like excipients, impurities, or degradation products [1]. No interference from other components at the retention time of this compound.
Linearity The ability of the method to produce results directly proportional to the concentration of this compound in the sample [1]. A correlation coefficient (r) of ≥0.999 over the specified range [1].
Range The interval between the upper and lower concentrations of this compound for which the method has suitable accuracy, precision, and linearity [1]. Derived from linearity studies; e.g., 80-120% of the test concentration for assay.
LOD The lowest amount of this compound that can be detected, but not necessarily quantified [1]. Typically determined by a signal-to-noise ratio of 3:1.
LOQ The lowest amount of this compound that can be quantified with acceptable accuracy and precision [1]. Typically determined by a signal-to-noise ratio of 10:1, with an RSD of ≤5% at that level.
Robustness A measure of the method's reliability when small, deliberate changes are made to operational parameters (e.g., pH of mobile phase, column temperature, flow rate) [1]. The method remains unaffected by small variations, with system suitability criteria still being met.

Example Protocol: UHPLC-MS/MS Method for this compound in Rat Plasma

This detailed methodology is adapted from a published pharmacokinetic study and can serve as a reference for developing and validating your own methods for biological samples [2] [3].

  • Analytical Technique: Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) [2].
  • Instrument Mode: Positive ion electrospray ionization (ESI+) [2].
  • Sample Matrix: Rat plasma [2].
  • Objective: To sensitively and selectively quantify this compound for pharmacokinetic studies.
Sample Preparation Protocol

The sample was prepared using liquid-liquid extraction (LLE):

  • Plasma samples were extracted using acidified ethyl acetate [2].
  • This solvent was selected for its high efficiency in recovering the target analyte (this compound) from the plasma matrix while minimizing interfering substances [2].
Chromatographic Conditions
  • Column: Reverse-phase C18e column [2].
  • Mobile Phase: A mixture of acetonitrile and water with an additive of 0.1% formic acid to enhance ionization and peak shape [2].
  • Elution: Gradient elution was used to achieve optimal separation and resolution of this compound from other components [2].

The following diagram illustrates the workflow for this analytical method:

G start Start: Rat Plasma Sample step1 Sample Preparation: Liquid-Liquid Extraction with Acidified Ethyl Acetate start->step1 step2 Chromatography: UHPLC with C18 Column (Mobile Phase: Acetonitrile/Water + 0.1% Formic Acid) step1->step2 step3 Ionization & Detection: Positive Ion Electrospray Tandem Mass Spectrometry (MS/MS) step2->step3 end Result: Quantification of This compound step3->end

Method Validation & Results

The developed UHPLC-MS/MS method demonstrated the following performance characteristics, which align with the core validation parameters [2]:

  • Selectivity: High selectivity with no interference from other plasma components at the retention time of this compound [2].
  • Linearity & Sensitivity: The method showed a linear response over the working range and required high sensitivity to detect drug concentrations in plasma after administration [2].
  • Precision: The method demonstrated acceptable precision in measurements [2].
  • Stability: Stability studies indicated satisfactory short-term stability but revealed that this compound's long-term stability could be compromised, particularly with repeated freeze-thaw cycles and extended storage, a critical factor for study design [2].

FAQs and Troubleshooting Guide

  • Q1: What is the most common technique for analyzing this compound?

    • A: Liquid Chromatography coupled with Mass Spectrometry (LC-MS/MS) is the most prevalent and powerful technique. It combines excellent separation with highly specific and sensitive detection, making it ideal for complex matrices like plant extracts or biological fluids [2] [3]. Other techniques like GC-MS (for volatile derivatives) and NMR (for structural confirmation) are also used [2].
  • Q2: My this compound recovery is low during sample preparation. What could be the cause?

    • A: Low recovery in LLE, as used in the protocol above, often points to the extraction solvent being inefficient for your specific sample matrix. Consider testing other organic solvents or solvent mixtures. Furthermore, the instability of this compound under certain conditions (like repeated freeze-thawing) can also lead to low apparent recovery. Ensure samples are handled and stored as validated in your stability tests [2].
  • Q3: When should I revalidate my analytical method for this compound?

    • A: Revalidation is necessary whenever there is a significant change that could impact the method's performance. This includes transferring the method to a different laboratory or instrument, making major changes to the sample preparation or chromatographic conditions, or changes in the sample matrix itself (e.g., switching from plant extract to a formulated product) [1].
  • Q4: How can I improve the solubility and stability of this compound in my solutions?

    • A: Recent computational studies suggest that forming inclusion complexes with cyclodextrins, particularly hydroxypropyl-β-cyclodextrin (HPβ-CDX), can potentially enhance the water solubility, stability, and overall bioavailability of this compound [4]. This is a promising strategy for formulation and assay development.

References

Pachypodol column selection UHPLC separation

Author: Smolecule Technical Support Team. Date: February 2026

Validated UHPLC Conditions for Pachypodol

For separating this compound, typically found in complex plant extracts like Pogostemon cablin, a reversed-phase C18 column is standard. The following table summarizes a proven method and a comparable alternative [1] [2].

Parameter Recommended Method 1 Alternative Method 2
Column Type ACQUITY UPLC BEH C18 [1] ACQUITY UPLC BEH C18 [2]
Dimensions 2.1 × 100 mm, 1.7 µm [1] 2.1 × 100 mm, 1.7 µm [2]
Mobile Phase A 0.1% Formic acid in water [1] 0.1% Formic acid in water [2]
Mobile Phase B Acetonitrile [1] Acetonitrile [2]

| Gradient Program | 0-4 min: 14%→53% B 4-5 min: 53%→100% B 5-7 min: 100% B [1] | 0-30 min: 5%→95% B (linear) [2] | | Column Temperature | 25°C [1] | 40°C [2] | | Flow Rate | 0.3 mL/min [1] | 0.3 mL/min [2] | | Injection Volume | 5 µL [1] | - | | Detection | MS/MS in MRM mode [1] | Q-TOF-MS [2] |

Troubleshooting Guide for UHPLC Separation

Here are common issues you might encounter and how to resolve them.

  • Poor Peak Shape (Tailing or Fronting)

    • Cause & Solution: Peak tailing often indicates secondary interactions with residual silanols on the column stationary phase. Add a mobile phase modifier like 0.1% formic acid, which can protonate silanol groups and analytes, improving peak shape [1] [2]. Ensure the column is not overloaded by checking the injection volume and sample concentration.
  • Inadequate Resolution from Nearby Peaks

    • Cause & Solution: The components are not sufficiently separated. Flatten the gradient elution program to decrease the rate of organic phase increase, allowing for better distinction between closely eluting compounds [1]. Alternatively, adjust the initial mobile phase composition to improve early or late eluting peaks.
  • Low Sensitivity in MS Detection

    • Cause & Solution: Ionization efficiency may be low. Using 0.1% formic acid enhances ionization in positive ESI mode, boosting signal intensity [1] [2]. For MRM detection, ensure the MS parameters are optimized for this compound's specific mass transition [1].
  • Retention Time Drift

    • Cause & Solution: Inconsistent column temperature can cause shifts. Maintain a stable column temperature as specified in the method [1] [2]. Also, ensure the mobile phase is prepared consistently and the gradient delivery system is functioning correctly.

Method Development Workflow

The following diagram outlines a systematic approach to developing and validating a UHPLC method for this compound separation.

Start Start Method Development Column Select BEH C18 Column (100-150mm, sub-2µm) Start->Column MobilePhase Set Mobile Phase: 0.1% Formic Acid / Acetonitrile Column->MobilePhase Gradient Run Scouting Gradient (e.g., 5% to 95% B in 18 min) MobilePhase->Gradient Evaluate Evaluate Chromatogram Gradient->Evaluate Optimize Optimize Parameters Evaluate->Optimize Poor Resolution Validate Validate Method Evaluate->Validate Resolution OK Optimize->Gradient Adjust Gradient Slope or Initial %B Validate->Validate Check Specificity, Linearity, Precision

The information provided should give you a robust starting point for separating this compound using UHPLC. The BEH C18 column with a formic acid/acetonitrile mobile phase is a well-established system for this application.

References

Troubleshooting Guide: Reducing Matrix Effects for LC-MS Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Matrix effects occur when co-eluting compounds from your sample suppress or enhance the ionization of your analyte, leading to inaccurate results. Follow this diagnostic workflow to identify and resolve these issues.

matrix_effect_troubleshooting LC-MS Matrix Effect Troubleshooting Workflow start Suspected Matrix Effect step1 Confirm Matrix Effect (Post-Extraction Spike Method) start->step1 step2 Evaluate Sample Preparation (Least to Most Effective) step1->step2 ppt Protein Precipitation (PPT) - High matrix effects - Many residual components step2->ppt spe Solid-Phase Extraction (SPE) - Cleaner extracts - Mixed-mode sorbents are best step2->spe lle Liquid-Liquid Extraction (LLE) - Clean extracts - Check polar analyte recovery step2->lle step3 Optimize Chromatography uplc Switch to UPLC/UHPLC - Improved resolution/speed - Statistically significant reduction in matrix effects step3->uplc ph Optimize Mobile Phase pH - Alter retention of basic analytes vs. phospholipids step3->ph dilute Dilute the Sample - Reduces matrix effects - May impact sensitivity step3->dilute step4 Consider Instrumental Modifications apci Switch to APCI Source - Less susceptible to matrix effects than ESI step4->apci flow Reduce Effluent Flow Rate - Can improve efficiency in some cases step4->flow step5 Verify with Internal Standard is Use Stable Isotope-Labeled Internal Standard (SIL-IS) - Compensates for matrix effects step5->is ppt->step3 spe->step3 lle->step3 uplc->step4 ph->step4 dilute->step4 apci->step5 flow->step5

How to Confirm a Matrix Effect

Before making changes, quantitatively assess the matrix effect using the post-extraction addition method [1] [2].

  • Prepare Solutions:

    • Standard in Solvent: Analyze a pure standard solution of your analyte in the injection solvent. Record the peak area (S_standard).
    • Spiked Matrix Extract: Take a blank matrix extract (e.g., processed plasma), spike it with the same amount of analyte, and analyze it. Record the peak area (S_sample).
  • Calculate the Matrix Effect (ME):

    • Use the formula: ME (%) = (S_sample / S_standard) × 100.
    • An ME of 100% indicates no effect.
    • < 100% indicates ion suppression; > 100% indicates ion enhancement [1].
Sample Preparation Techniques: A Comparison

The choice of sample cleanup is the most critical factor in managing matrix effects [2]. The table below compares common techniques, ordered from least to most effective.

Technique Effectiveness & Rationale Key Considerations

| Protein Precipitation (PPT) [3] [2] | Least effective; many residual matrix components (especially phospholipids) cause significant ion suppression. | - Pros: Simple, fast, minimal sample loss.

  • Cons: Cannot concentrate analytes, high matrix effects.
  • Improvement: Use phospholipid removal plates or dilute supernatant (e.g., 40-fold) [2]. | | Liquid-Liquid Extraction (LLE) [3] [2] | Very effective; produces clean final extracts by transferring analyte to an organic phase, leaving water-soluble phospholipids behind. | - Pros: Broadly applicable, good selectivity.
  • Cons: Low recovery for polar analytes.
  • Improvement: Use double LLE or SALLE for further cleanup, though SALLE may have a higher matrix effect than conventional LLE [2]. | | Solid-Phase Extraction (SPE) [3] [2] | Highly effective; cleaner extracts than PPT. Polymeric mixed-mode sorbents (combining reversed-phase and ion exchange) are most effective, dramatically reducing residual matrix components [3]. | - Pros: Can concentrate analytes, high selectivity.
  • Cons: Can concentrate matrix components if not selective enough.
  • Improvement: Use restricted-access materials (RAM) or molecularly imprinted polymers (MIP) to exclude phospholipids and proteins [2]. |
Optimizing LC and MS Conditions

If matrix effects persist after improving sample preparation, consider these instrumental and methodological adjustments.

  • Improve Chromatographic Separation:
    • UPLC/UHPLC: Provides superior resolution, speed, and sensitivity. A paired t-test demonstrated a statistically significant reduction in matrix effects with UPLC compared to traditional HPLC [3].
    • Mobile Phase pH: Manipulating the pH can alter the retention of basic analytes relative to phospholipids, whose retention is relatively independent of pH. This can help separate your analyte from interfering compounds [3].
  • Modify Ionization Source:
    • Switch to APCI: Atmospheric Pressure Chemical Ionization (APCI) is consistently shown to be less susceptible to matrix effects than Electrospray Ionization (ESI) [1] [2]. If your analyte is suitable, APCI is a strong option.
    • Reduce Flow Rate: Lowering the LC effluent flow rate into the ESI source can improve ionization efficiency and sometimes reduce matrix effects [1].

Frequently Asked Questions (FAQs)

How is the matrix effect calculated, and what is an acceptable value?

The matrix effect (ME) is calculated using the formula ME (%) = (S_sample / S_standard) × 100, where S_sample is the peak area of the analyte spiked into a blank matrix extract, and S_standard is the peak area of the analyte in pure solvent [1]. A value of 100% means no matrix effect. While acceptance criteria depend on the method's requirements, values consistently close to 100% (e.g., 85-115%) are generally desirable. The key is consistency and low variability (RSD < 15%) across different lots of the biological matrix [4] [1].

Can a stable isotope-labeled internal standard completely correct for matrix effects?

A stable isotope-labeled internal standard (SIL-IS) is the best tool to compensate for matrix effects because it co-elutes with the analyte and experiences nearly identical ionization suppression/enhancement [2]. However, it is a compensation, not a cure. Significant matrix effects can still cause a loss of overall sensitivity and method robustness. Therefore, the goal should be to reduce the absolute matrix effect through sample preparation and chromatography, while using a SIL-IS to account for any residual variability [2].

A specific method for pachypodol used protein precipitation. Why would they choose a less effective technique?

The research paper analyzing this compound in rat plasma used protein precipitation with acetonitrile [4]. This choice is often driven by a need for simplicity, speed, and high recovery for a diverse set of 15 compounds with varying polarities. While PPT is less effective at removing phospholipids, the method achieved acceptable validation results by focusing on other parameters. The accuracy ranged from -12.0% to 14.3%, precision (RSD) was <11.3%, and the matrix effect for all analytes ranged from 67.4% to 104.8% [4]. This demonstrates that for some multi-analyte methods, PPT can be sufficient if the resulting matrix effect is consistent and can be reliably compensated for with a good internal standard.

Key Takeaways for Your Experiment

  • Priority #1: Move away from basic protein precipitation if you are experiencing significant matrix effects. Investigate mixed-mode SPE or LLE as your primary cleanup strategy [3].
  • Chromatography is Key: Implement UPLC and optimize the mobile phase pH to increase separation between this compound and interfering matrix components [3].
  • Always Validate: Use the post-extraction spike method to quantitatively assess the matrix effect in your specific method across multiple biological matrix lots [1] [2].

References

Pachypodol stock solution preparation storage

Author: Smolecule Technical Support Team. Date: February 2026

Stock Solution Preparation & Storage

The table below summarizes the standard preparation and storage conditions for pachypodol stock solutions based on manufacturer and research data.

Aspect Protocol & Conditions
Recommended Solvent DMSO [1] [2]
Typical Stock Concentration 100 mg/mL (290.43 mM) [1]
Storage Temperature -80°C for 6 months; -20°C for 1 month [1] [2]
Storage Condition Sealed storage, away from moisture and light [1]
Reconstitution Note Solution should be aliquoted to avoid repeated freeze-thaw cycles [1]

Experimental Protocols from Research

Here are specific methodologies where this compound stock solutions were used in published studies, which can serve as a practical reference.

Study Focus Stock Solution Preparation Final Treatment Concentration Cell Line / Model
Antioxidant/Cytoprotective Effects [3] Dissolved in DMSO 3 - 30 µM HepG2 cells
Anti-cancer Activity [1] [2] Information not specified in detail IC50 = 185.6 µM CaCo-2 colon cancer cells
In Vivo Study (Neuroprotection) [1] Prepared for intravenous injection 10 - 30 mg/kg Rat pups

Troubleshooting & FAQs

  • Problem: Precipitate Formation After Thawing

    • Cause: The solution may have been exposed to temperature fluctuations or stored for too long at -20°C.
    • Solution: Warm the vial at 37°C and gently shake it in an ultrasonic bath to re-dissolve the compound [4]. Before use, ensure the solution is clear.
  • Problem: Loss of Activity

    • Cause: Most common causes are repeated freeze-thaw cycles or improper storage.
    • Solution: Always aliquot the stock solution upon preparation. Use each aliquot only once and discard the remainder [1].
  • FAQ: Can this compound be dissolved in solvents other than DMSO?

    • While DMSO is the standard due to its high solubility, one supplier notes that this compound is also soluble in acetone, chloroform, and ethyl acetate [2] [4]. However, the biological compatibility of these solvents must be considered for your specific assay.
  • FAQ: How should I handle the stock solution on the day of the experiment?

    • For daily use, briefly centrifuge the vial to ensure the liquid is at the bottom. If it was stored at -80°C or -20°C, let it stand at room temperature for at least an hour before opening to prevent condensation and water absorption, which can degrade the compound [4].

Experimental Workflow Diagram

The following diagram visualizes the key steps and decision points in the process of preparing and using a this compound stock solution, integrating the protocols and troubleshooting advice above.

G Start Prepare this compound Stock Solution Step1 Weigh this compound powder Start->Step1 Step2 Dissolve in DMSO to 100 mg/mL (290.43 mM) Step1->Step2 Step3 Aliquot into single-use vials Step2->Step3 Step4 Seal and store at: -80°C (6 months) or -20°C (1 month) Step3->Step4 Step5 Day of Experiment: Thaw vial at room temperature Step4->Step5 Step6 Briefly centrifuge vial Step5->Step6 Step7 Dilute to working concentration (e.g., 3-30 µM for in vitro) Check1 Is solution clear and precipitate-free? Step6->Check1 Step8 Proceed with experiment Check1->Step8 Yes TS1 Warm at 37°C and sonicate if needed Check1->TS1 No TS1->Check1

References

Pachypodol interferences similar compounds

Author: Smolecule Technical Support Team. Date: February 2026

Pachypodol: A Researcher's Profile

This compound is a flavonoid, specifically a O-methylated flavonol, known for its multi-target biological activities. Here is a summary of its key data for experimental reference.

Property Description
IUPAC Name 5-hydroxy-2-(4-hydroxyphenyl)-3,7-dimethoxy-4H-chromen-4-one [1]
Chemical Formula C₁₈H₁₆O₇ [2] [3] [4]
PubChem CID 5281677 [3] [4]
Plant Source Primarily isolated from leaves of Pogostemon cablin (Patchouli) [2] [5], also found in Vitex peduncularis [1].
Biological Activities Documented activities include anti-inflammatory [2], antioxidant [2], antimicrobial [2], antiviral [2] [3], anticancer/cytotoxic [2] [6], and anti-mutagenic effects [2].
Analytical Data (MS) HPLC-Q-TOF-MS: Exhibits a deprotonated molecular ion [M-H]⁻ at m/z 343.08 [7].

Experimental Protocols & Troubleshooting

Identification and Characterization from Plant Material

This protocol outlines the steps for isolating and identifying this compound from its primary source, Pogostemon cablin.

G A 1. Plant Material Collection (Pogostemon cablin leaves) B 2. Extraction (Solvent extraction) A->B C 3. Fractionation & Isolation (Repeated column chromatography on silica gel) B->C D 4. Identification & Characterization (MS, NMR, etc.) C->D E Identified Compound: this compound D->E

Detailed Methodology:

  • Extraction: The dried plant leaves are typically subjected to solvent extraction using methanol or ethanol to obtain a crude extract [1].
  • Isolation: The crude extract is fractionated using repeated column chromatography on silica gel. This is a standard and critical step for separating this compound from other co-extracted compounds [2].
  • Characterization:
    • Mass Spectrometry (MS): Use HPLC-Q-TOF-MS to confirm the molecular mass. Look for the [M-H]⁻ ion at m/z 343.08 [7].
    • Nuclear Magnetic Resonance (NMR): Employ 1D and 2D NMR techniques to elucidate the molecular structure and confirm the identity of the isolated compound [5].

Troubleshooting:

  • Low Yield: The efficiency of isolation heavily depends on the quality of the plant material and the precision of the chromatographic separation. Optimize solvent gradients and column packing for better resolution.
  • Impurity: Repeated chromatography is essential. Consider using other chromatographic techniques (e.g., TLC, HPLC) to monitor fractions for purity before final characterization.
Molecular Docking Studies

This compound has been investigated as a potential inhibitor of viral proteases, such as those in SARS-CoV-2, using in silico methods.

G A 1. Protein & Ligand Preparation (PDB ID: 7BRO, 4RNA; PubChem) B 2. Docking Simulation (AutoDock, Schrödinger) A->B C 3. Analysis & Validation (Binding affinity, Interaction analysis) B->C D Result: Potential protease inhibition activity C->D

Detailed Methodology:

  • Target Preparation: Download the 3D crystal structure of the target protein (e.g., SARS-CoV-2 Main Protease, PDB ID: 7BRO, or Papain-like protease, PDB ID: 4RNA) from the Protein Data Bank. Remove water molecules and add polar hydrogen atoms using software like Discovery Studio [3].
  • Ligand Preparation: Obtain the 3D structure of this compound (CID: 5281677) from PubChem. Prepare the ligand for docking by minimizing its energy and setting correct rotatable bonds [3] [4].
  • Docking Simulation: Perform molecular docking using programs like AutoDock Vina or Schrödinger Suite. Define the grid box to encompass the active site of the target protein [3] [4].
  • Analysis: Analyze the results based on the docking score (binding affinity) and the types of interactions (hydrogen bonds, hydrophobic interactions) formed between this compound and the amino acids in the protein's active site [3] [4].

Troubleshooting:

  • Poor Binding Affinity: If this compound shows weak binding, consider testing it against other related targets or investigating structurally similar flavonoids from your library that might have better complementarity.
  • Validation: Always validate your docking protocol by re-docking a known native ligand and comparing your results with the crystallographic data.

Frequently Asked Questions (FAQs)

Q1: What are the main sources of this compound for laboratory research? A1: The most documented and reliable source is the plant Pogostemon cablin (Patchouli). It can be isolated from the leaves through a process involving extraction and chromatography [2] [5]. It is also reported in other species like Vitex peduncularis [1].

Q2: I am researching neurodegenerative diseases. Is this compound relevant? A2: Yes, potentially. While not as well-studied as other flavonoids in this area, this compound was included in a systematic in silico screen of 55 flavonoids for multi-target activity against Alzheimer's disease targets. This suggests it has computational relevance, though further wet-lab validation is needed [4].

Q3: What is the key piece of analytical data for confirming this compound? A3: The mass spectrometry data is crucial. When using HPLC-Q-TOF-MS in negative ion mode, the primary marker is the deprotonated molecular ion [M-H]⁻ at m/z 343.08 [7].

Q4: What are the most promising research directions for this compound? A4: Current literature highlights its antiviral potential, particularly against enteroviruses and SARS-CoV-2, and its anti-inflammatory and anticancer properties as promising areas for further investigation [2] [8] [6].

References

Pachypodol sensitivity enhancement mass spectrometry

Author: Smolecule Technical Support Team. Date: February 2026

Pachypodol Analysis: MS Methods & Protocols

The table below summarizes liquid chromatography-mass spectrometry (LC-MS) conditions used in recent pharmacokinetic and bioactivity studies of this compound and related compounds.

Analysis Focus Sample Type Chromatography Mass Spectrometry Key Sample Prep Reference Compound

| Pharmacokinetics of 15 components from Pogostemon cablin extract [1] | Rat Plasma | Column: ACQUITY UPLC BEH C18 (2.1 × 100 mm, 1.7 µm) Mobile Phase: A: 0.1% FA-water; B: ACN Gradient: 14% B to 53% B in 4 min | Ionization: Positive & Negative Mode: MRM Gas Temp: 320°C Gas Flow: 7 L/min Nebulizer: 35 psi | Protein precipitation with acetonitrile; IS: Icariin | this compound | | Bioactivity-guided isolation from P. cablin leaves [2] | Plant Extract (Crude Methanol) | Technique: HPLC for fractionation & Centrifugal Partition Chromatography (CPC) for isolation | Not specified for final compound ID. Structural elucidation likely used NMR and/or HRMS. | Sequential fractionation with n-hexane; CPC sub-fraction 2 contained this compound | this compound, Eriodictyol 3',7-dimethyl ether | | Chemical profiling of non-volatile P. cablin ingredients [3] | Plant Extract (Methanol) | Technique: HPLC Detection: HESI-HRMS | Ionization: Heated ESI (HESI) Analysis: High-resolution mass measurement for identification of 36 flavonoids | Macroporous resin (AB-8) purification; 80%-100% ethanol eluate collected | Multiple flavonoids identified |

Frequently Asked Questions & Troubleshooting

Here are solutions to common challenges in this compound MS analysis.

Q1: How can I improve the ionization efficiency and sensitivity for this compound in LC-MS?

  • Opt for appropriate ionization: Electrospray Ionization (ESI) is highly effective for ionizing flavonoids like this compound. Heated ESI (HESI) can further enhance desolvation and sensitivity for complex matrices [3] [1].
  • Optimize mobile phase modifiers: Using 0.1% formic acid in the aqueous mobile phase promotes protonation in positive ion mode, which can significantly improve signal response [1].
  • Employ internal standardization: Use a stable, structurally similar internal standard (e.g., Icariin was used in a multi-component assay) to correct for matrix effects and variability in ionization efficiency [1].

Q2: What are the best practices for sample preparation from complex biological matrices?

  • Use efficient protein removal: For plasma/serum samples, protein precipitation with acetonitrile is a simple and effective clean-up method, as demonstrated in the pharmacokinetic study of Pogostemon cablin extract [1].
  • Consider sequential fractionation for plant extracts: For isolating this compound from crude plant extracts, a combination of liquid-liquid partitioning (e.g., n-hexane fraction) followed by advanced techniques like Centrifugal Partition Chromatography (CPC) can effectively isolate the target compound from complex plant matrices [2].

Q3: My method lacks specificity. How can I better confirm the identity of this compound in my sample?

  • Utilize High-Resolution Mass Spectrometry (HRMS): HRMS allows for accurate mass measurement of the parent and fragment ions, providing high confidence in compound identification by confirming its elemental composition [3].
  • Implement MRM transitions: In tandem MS, use unique precursor ion > product ion transitions. While specific transitions for this compound require method development, this approach is the gold standard for specific quantification in complex mixtures [1].
  • Correlate with orthogonal techniques: The definitive confirmation of structure, especially for a newly isolated compound, should involve Nuclear Magnetic Resonance (NMR) spectroscopy, as was done in the bioactivity-guided isolation study [2].

Experimental Workflow & Signaling Pathway

The following diagrams illustrate the core experimental workflow for this compound analysis and its key pharmacological mechanism based on recent research.

G Start Start: Plant Material (P. cablin Leaves) P1 Extraction (Methanol Reflux) Start->P1 P2 Fractionation (Macroporous Resin/CPC) P1->P2 P3 LC-MS Analysis P2->P3 P4 Identification & Quantification P3->P4 SubP3 Chromatography: C18 Column, 0.1% FA/ACN Gradient P3->SubP3 SubP4 Mass Spectrometry: ESI Source, MRM or HRMS P3->SubP4

Diagram 1: Experimental workflow for the extraction and analysis of this compound from plant material, integrating key steps from recent protocols [3] [2] [1].

G This compound This compound ERK ERK Phosphorylation This compound->ERK Nrf2 Nrf2 Activation & Nuclear Translocation ERK->Nrf2 ARE ARE Binding Nrf2->ARE Genes Antioxidant Gene Expression (GCLC, GCLM, NQO1) ARE->Genes GSH GSH Synthesis Genes->GSH Protection Cytoprotection Against Oxidative Stress GSH->Protection Inhibitor ERK Inhibitor (PD98059) Inhibitor->ERK Blocks

Diagram 2: Proposed mechanism for this compound's cytoprotective effect against oxidative stress in HepG2 cells, involving the ERK-Nrf2-ARE signaling pathway [2].

References

Pachypodol sample degradation prevention

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Pachypodol

This compound is an O-methylated flavonoid found in various plants, notably Pogostemon cablin (patchouli). It is of interest due to its potential anti-inflammatory, antioxidant, antimicrobial, and anticancer activities [1] [2].

Analysis of this compound often involves techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Ultra-High Performance Liquid Chromatography (UHPLC), which require stable, high-integrity samples [3].


Potential Degradation Pathways & Prevention Strategies

While specific stability data for this compound is limited, flavonoids and related compounds generally face several degradation challenges. The following table summarizes common risks and preventative measures based on general laboratory practices for sensitive phytochemicals.

Degradation Factor Potential Impact on this compound Recommended Prevention Strategy
Light Exposure Possible structural breakdown, especially for flavonoids. Store samples in amber glass vials; minimize light exposure during preparation [3].
Temperature Fluctuations Increased molecular motion accelerates degradation. Store at -80°C or lower for long-term preservation; keep on ice during handling [3].
Oxidation Degradation of antioxidant compounds upon air exposure. Use inert atmosphere (e.g., N₂ blanket); seal vials tightly; consider antioxidants if compatible with analysis [3].
Repeated Freeze-Thaw Compromised sample integrity from ice crystal formation and solute concentration shifts. Aliquot samples to avoid multiple freeze-thaw cycles [3].
Enzymatic Activity Potential metabolic breakdown in biological matrices. Immediate flash-freezing in liquid N₂ after collection; add protease/phosphatase inhibitors if needed.
Inappropriate pH Hydrolysis or structural changes in acidic/basic conditions. Maintain a neutral pH buffer during extraction and analysis [3].

Sample Handling Workflow for Integrity

This diagram outlines a general workflow designed to maintain sample integrity from collection to analysis, based on standard protocols for handling sensitive plant metabolites and biological samples [3].


Frequently Asked Questions

What is the most critical step in preventing this compound degradation? Based on general principles for sensitive analytes, consistent cold-chain management is likely the most critical factor. This includes immediate freezing after collection, secure storage at -80°C, and strict avoidance of repeated freeze-thaw cycles by using aliquots [3].

How should I prepare stock solutions of this compound for long-term use? Prepare a concentrated stock solution in a suitable, pure solvent. Divide it into small, single-use aliquots in amber vials. Store these aliquots at -80°C to preserve stability over months or longer.

My this compound recovery rates are low. What could be the cause? Low recovery can stem from several issues:

  • Adsorption Loss: The compound may be sticking to vial walls or filter membranes. Using low-adsorption/silanized vials and testing different filter materials can help.
  • Degradation During Evaporation: If you use a concentration step, avoid high heat and use a gentle stream of inert nitrogen gas instead.
  • Inefficient Extraction: The solvent system may not be optimal for this compound's specific polarity. A method development and validation study is recommended.

Are there any known stabilizers for this compound in solution? Publicly available scientific literature does not specify stabilizers for this compound. Any additive must be compatible with your analytical detection method (e.g., not suppress ionization in MS). Testing potential stabilizers against a control is essential.


Troubleshooting Common Scenarios

This flowchart helps diagnose common problems encountered during this compound sample handling.

Problem Problem: Degradation Observed SubQ When does degradation occur? Problem->SubQ A1 During storage? SubQ->A1 A2 During processing? SubQ->A2 A3 In final solution? SubQ->A3 Sol1 Solution: Confirm storage at -80°C. Ensure use of aliquots. A1->Sol1 Sol2 Solution: Keep samples on ice. Minimize processing time. A2->Sol2 Sol3 Solution: Use amber vials. Consider solvent compatibility. A3->Sol3

References

Pachypodol mobile phase optimization chromatography

Author: Smolecule Technical Support Team. Date: February 2026

Optimizing the Mobile Phase for Pachypodol

What is a recommended starting mobile phase for this compound analysis?

For analyzing this compound, especially in complex samples like Pogostemon cablin (patchouli) extract, a reversed-phase UPLC-MS/MS method has been successfully validated. The following table summarizes the core mobile phase parameters [1].

Parameter Specification
Chromatography Mode Reversed-Phase (UPLC)
Column ACQUITY UPLC BEH C18 (2.1 × 100 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Elution Type Gradient
Flow Rate 0.3 mL/min
Column Temperature 25°C

The specific gradient profile used is as follows [1]:

  • 0 – 4 minutes: Mobile Phase B increases from 14% to 53%.
  • 4 – 5 minutes: Mobile Phase B increases sharply from 53% to 100%.
  • 5 – 7 minutes: Holds at 100% B for a column wash.

This method was developed for the simultaneous detection of 15 compounds, including this compound, in rat plasma, demonstrating its robustness for complex matrices [1].

Troubleshooting Common Issues

Here are solutions to common problems you might encounter when developing a method for this compound.

Issue Possible Cause Solution
Peak Tailing or Broadening Inappropriate mobile phase pH affecting ionization [2] [3]. Optimize pH using formic acid or other buffers to control analyte ionization [3].
Poor Resolution Co-elution of this compound with other compounds [3]. Fine-tune the gradient program or adjust the initial ratio of organic solvent (B) [2] [3].
Irreproducible Retention Times Inconsistent mobile phase preparation or degradation [3]. Always measure pH before adding organic solvents. Freshly prepare and properly filter mobile phases before each run [3].
Low Sensitivity (in MS) Ion suppression from matrix effects [4] [1]. Improve sample cleanup. Using a stable isotope-labeled internal standard can also correct for this [1].

Expert Optimization Strategies

Beyond the baseline method, you can further optimize the separation by understanding a few key principles.

  • Leverage pH Control: The ionization state of an analyte significantly impacts its retention in reversed-phase chromatography. For ionizable compounds, using mobile phase additives like formic acid can sharpen peaks and improve resolution by suppressing ionization [3]. The 0.1% formic acid in the recommended method aids the ionization process for MS detection and helps control the analyte's state [1].
  • Master Gradient Elution: Gradient elution, where the concentration of the organic solvent is increased over time, is powerful for separating complex mixtures with components of varying polarity, like plant extracts [2]. It helps elute strongly retained compounds like this compound efficiently while also resolving early-eluting peaks.
  • Consider Column Chemistry: While a C18 column is a great starting point, if you cannot achieve sufficient selectivity, testing other stationary phases (e.g., C8, phenyl) can provide different interaction mechanisms and improve separation [2].

Experimental Workflow for Method Development

The following diagram visualizes the logical workflow for developing and optimizing a chromatographic method for this compound analysis.

Start Start Method Development Column Select C18 Column Start->Column MP Prepare Mobile Phase: A: 0.1% Formic Acid/Water B: Acetonitrile Column->MP Gradient Set Initial Gradient Program MP->Gradient Run Perform Initial Run Gradient->Run Evaluate Evaluate Chromatogram Run->Evaluate Good Success: Method Validated Evaluate->Good Peaks OK PeakShape Troubleshoot: Peak Tailing/Broadening Evaluate->PeakShape Bad Peak Shape Resolution Troubleshoot: Poor Resolution Evaluate->Resolution Co-elution Reproducibility Troubleshoot: Irreproducible Retention Evaluate->Reproducibility Retention Shifts pH Adjust Mobile Phase pH PeakShape->pH Solvent Fine-tune Solvent Ratio Resolution->Solvent Fresh Prepare Fresh Mobile Phase Reproducibility->Fresh pH->Run Solvent->Run Fresh->Run

Key Takeaways

  • Start with a C18 column and a water/acetonitrile gradient with 0.1% formic acid for the best chance of quickly separating this compound [1].
  • Pay close attention to mobile phase preparation, especially pH measurement and freshness, to ensure reproducible results [3].
  • If issues arise, systematic troubleshooting of peak shape, resolution, and retention time is key to achieving a robust and reliable analytical method.

References

Pachypodol extraction efficiency plant material

Author: Smolecule Technical Support Team. Date: February 2026

Extraction Techniques for Pachypodol

This table summarizes the core methods used to extract this compound, helping you choose a starting point based on your equipment and goals.

Method Solvent System Key Steps & Characteristics Reported Outcome / Yield Context
Reflux Extraction [1] [2] Methanol (primary); sequential partitioning with n-hexane and ethyl acetate [1]. Dried leaves refluxed in methanol; crude extract suspended in water and partitioned to isolate non-polar fractions [1]. Successfully used for initial extraction; this compound was isolated from the active n-hexane fraction [2].
Bioactivity-Guided Isolation [2] n-Hexane fraction from above partition [2]. Combines extraction with activity screening (e.g., Nrf2-ARE luciferase assay); active fractions separated via CPC and prep-HPLC [2]. Confirms presence of biologically active this compound; final purity >95% [2].
Sequential Solvent Extraction [3] Sequential use of n-hexane and ethyl acetate [3]. Plant material extracted with hexane first, then ethyl acetate; TLC profiling and column chromatography used for isolation [3]. Ethyl acetate extract showed higher antimicrobial activity and yielded this compound [3].
Maceration (Traditional) [4] Low-boiling-point organic solvents (e.g., petroleum ether, n-hexane) [4]. Plant material soaked in solvent; simple equipment but time-consuming and uses toxic solvents [4]. A common industrial method, though it has drawbacks like long extraction times and potential solvent residues [4].

Detailed Isolation Workflow

For researchers aiming to isolate this compound for bioactivity testing, the following workflow, based on a published protocol, provides a reliable path [1] [2].

start Start: Dried Plant Material (P. cablin aerial parts) step1 1. Reflux Extraction Solvent: Methanol Condition: 3 times, 3 hours each start->step1 step2 2. Crude Extract Concentrated Method: Rotary Evaporation step1->step2 step3 3. Liquid-Liquid Partitioning Step 1: Suspend in H₂O Step 2: Partition with n-Hexane Step 3: Partition with Ethyl Acetate step2->step3 step4 4. Collect n-Hexane Fraction (Contains target compounds) step3->step4 step5 5. Advanced Separation Method: Centrifugal Partition Chromatography (CPC) step4->step5 step6 6. Final Purification Method: Preparative HPLC step5->step6 end End: Pure this compound (Purity >95%) step6->end

Troubleshooting FAQs

Here are answers to common specific issues you might encounter during the extraction process.

Q1: My final this compound yield is low. How can I improve it?

  • Confirm Starting Material: Ensure you are using the aerial parts (especially leaves) of Pogostemon cablin, as these are the reported sources [2] [3].
  • Optimize Extraction: Use Response Surface Methodology (RSM) to scientifically optimize key parameters like solvent concentration, solid-to-solvent ratio, and extraction time, rather than relying on one-factor-at-a-time experiments [5].
  • Check Solvent Freshness: Use fresh, high-purity solvents for each extraction and partitioning step to ensure efficiency.

Q2: What are the main challenges with traditional extraction methods? Methods like maceration and Soxhlet extraction, while simple, have significant drawbacks [4]:

  • Long Extraction Times: Can lead to the degradation of thermolabile compounds.
  • High Solvent Consumption: Increases cost and environmental and safety hazards.
  • Solvent Residues: Toxic solvents like n-hexane can leave behind residues that interfere with biological activity testing or require additional cleaning steps.

Q3: My extract is active, but I'm struggling to isolate pure this compound. What should I do?

  • Employ a Bioactivity-Guided Approach: As demonstrated in the research [2], fractionate your crude extract and test each fraction for the desired biological activity (e.g., antioxidant, antimicrobial). This allows you to focus purification efforts only on the active fractions, saving time and resources.
  • Utilize TLC Profiling: Use Thin-Layer Chromatography with appropriate standards to track this compound through the separation process [3].

Q4: Are there greener alternatives for extraction? Yes, green extraction technologies are being actively researched. While specific protocols for this compound are less common, techniques like Microwave-Assisted Extraction (MAE) are being applied to Pogostemon cablin for other compounds and show promise for higher efficiency and lower solvent use [4] [6].

Optimization and Advanced Techniques

To enhance your extraction efficiency, consider these advanced strategies:

  • Systematic Optimization with RSM: This is a powerful statistical tool for optimizing complex processes. It models the relationship between multiple factors (e.g., temperature, time, solvent polarity) and your response (this compound yield), identifying ideal conditions with fewer experimental runs [5].
  • Targeted Fractionation: The bioactivity-guided isolation workflow is a highly effective strategy for natural product drug discovery. By continuously correlating chemical separation with biological effect, you ensure the isolated compound is responsible for the activity of interest [2].

References

The Core Stability Challenge and a Nano-Solution

Author: Smolecule Technical Support Team. Date: February 2026

Pachypodol is a flavonoid with significant therapeutic potential, but its application is limited by poor water solubility and stability when exposed to heat, light, and varying pH levels [1].

Encapsulation within cyclodextrins (CDXs) is a leading strategy to overcome these limitations. CDXs are doughnut-shaped oligosaccharides with a hydrophilic exterior and a hydrophobic internal cavity. This structure allows them to host hydrophobic molecules like this compound, shielding them from the environment and improving their physicochemical properties [1].

A 2025 computational study provides strong evidence for the viability of this approach, identifying hydroxypropyl-β-cyclodextrin (HPβ-CDX) as the most effective host for this compound [1]. The table below summarizes the key findings from this study on various cyclodextrins.

Cyclodextrin Type Key Interaction Findings Potential for Enhancing this compound
HPβ-CDX (Hydroxypropyl-β-) Formation of a stable inclusion complex (IC); high number of hydrogen bonds with solvents due to hydroxypropyl substituent [1]. High potential; improves water solubility and stability [1].
AMβ-CDX (Amino-β-) Information not specified in the study [1]. Moderate potential; improves solubility [1].
RMβ-CDX (Random Methyl-β-) Information not specified in the study [1]. Moderate potential; effective solubilizer for poorly soluble ligands [1].
β-CDX (natural) Appropriate cavity size for aromatic compounds; practical advantages [1]. High potential; preferred for complexing with small molecules [1].
α-CDX (natural) Typically complexes with low molecular weight ligands or aliphatic chains [1]. Lower potential; less suited for this compound's structure [1].
γ-CDX (natural) Interacts with larger molecules [1]. Lower potential; cavity may be too large for optimal interaction [1].

Experimental Protocol: Complexation and Validation

Here is a detailed methodology for forming and validating a this compound-cyclodextrin inclusion complex, drawing on computational and analytical techniques.

Workflow for Complexation and Analysis

The diagram below outlines the key stages of this process.

workflow Start Start: Stability Challenge Step1 Computational Screening (Molecular Docking) Start->Step1 Step2 Complex Preparation Step1->Step2 Step3 Stability Validation (MD Simulation) Step2->Step3 Step4 Analytical Confirmation Step3->Step4 End Stable Complex Formed Step4->End

Step 1: Computational Screening via Molecular Docking
  • Objective: To predict the most stable complex formation between this compound and different cyclodextrins before laboratory synthesis.
  • Procedure:
    • Obtain 3D structures of this compound (e.g., from PubChem, CID: 5281677) and cyclodextrins [1].
    • Perform molecular docking using software like AutoDock 4.2.6. Use a rigid receptor-flexible ligand model [1].
    • Set the grid box to 40×40×40 points with a spacing of 0.375 Å to encompass the cyclodextrin cavity [1].
    • Employ the Lamarckian Genetic Algorithm (LGA) with 200 docking runs and 25 million energy evaluations per run [1].
    • Analyze the results by ranking the different conformations based on their calculated free binding energy. The conformation with the lowest energy in the most dominant cluster represents the most favorable binding mode [1].
Step 2: Complex Preparation
  • Objective: To physically prepare the inclusion complex.
  • Procedure: Common laboratory methods include:
    • Kneading Method: Mix this compound and the selected cyclodextrin (e.g., HPβ-CDX) in a mortar with a small volume of water-ethanol solvent to form a paste. Knead for a specified time, then dry and powder the resulting complex.
    • Co-precipitation Method: Dissolve this compound and cyclodextrin in a suitable solvent. Stir the mixture vigorously for a predefined period (e.g., 24 hours) to allow complexation. Then, precipitate the complex, filter, and dry it.
Step 3: Stability Validation via Molecular Dynamics (MD) Simulation
  • Objective: To study the stability and behavior of the predicted complex over time under simulated physiological conditions.
  • Procedure:
    • Use the best docking pose as the starting structure for the simulation [1].
    • Perform simulations using software like GROMACS with the Charmm36 force field. Solvate the complex in a water box (e.g., using the SPC/E water model) [1].
    • Conduct energy minimization (e.g., 10,000 steps using the steepest descent algorithm) to relax the system [1].
    • Run the production MD simulation for a sufficient time (e.g., 300 ns) at a constant temperature (e.g., 300 K) to observe the stability of the interaction [1].
Step 4: Analytical Confirmation
  • Objective: To experimentally verify the formation of the inclusion complex and assess the improved stability of this compound.
  • Techniques:
    • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful non-destructive technique for confirming inclusion complex formation by observing chemical shift changes. It is also used to confirm the purity and identity of this compound itself [2].
    • Chromatography-Mass Spectrometry (e.g., LC-MS/MS): Use advanced techniques like Ultra-High Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry for precise qualitative and quantitative analysis of this compound. This is crucial for stability testing, allowing you to detect and quantify this compound and any potential degradation products in various matrices over time [2].

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that degrade this compound during storage? this compound is sensitive to environmental factors such as heat, light, and pH, which can lead to its decomposition and loss of efficacy [1].

Q2: Besides cyclodextrins, what other strategies can improve this compound's stability? The search results strongly focus on cyclodextrin complexation as the primary advanced strategy. Other traditional formulation methods (like solid dispersions or nanoemulsions) may be explored, but the computational evidence currently supports the use of modified cyclodextrins, particularly HPβ-CDX, as a highly promising approach [1].

Q3: How can I track this compound's stability in a biological matrix during pharmacokinetic studies? UHPLC-MS/MS is the gold-standard technique for this purpose. It offers the high selectivity and sensitivity needed to accurately quantify this compound and its metabolites in complex matrices like plasma, which is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) properties [2].

References

Pachypodol calibration curve issues troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

Pachypodol Technical Support Center

This guide provides targeted support for the analysis of This compound, a bioactive methoxyflavonoid found in Pogostemon cablin (Patchouli), known for its antioxidant and cytoprotective effects through ERK-dependent Nrf2 activation [1].

Troubleshooting Guide: this compound Calibration Curve Issues

The table below outlines common issues, their potential causes, and recommended solutions for developing a robust this compound calibration curve.

Symptom Potential Cause Troubleshooting & Resolution Steps

| Non-linearity (R² < 0.99) | - Saturation of detector response at high concentrations.

  • Non-specific binding in sample matrix.
  • Inappropriate regression model. | - Dilute samples/standards to remain in instrument's linear dynamic range [2].
  • Use weighted regression (e.g., 1/x or 1/x²) for heteroscedastic data [2].
  • Test non-linear models (e.g., quadratic) if linear fit is inadequate [2]. | | Poor Replicates (High %RSD) | - Inconsistent sample preparation (extraction, pipetting).
  • Instrument instability (drifting retention times, dirty ion source).
  • Matrix effects from complex biological samples. | - Use an Internal Standard (IS): A structurally similar compound corrects for preparation and injection variability [3] [2].
  • Adhere to strict, reproducible preparation protocols.
  • Perform regular instrument maintenance and calibration [2]. | | Low Sensitivity (High LOQ/LOD) | - Inefficient ionization in mass spectrometer.
  • Incomplete extraction of this compound from source material or plasma.
  • Suboptimal chromatographic separation. | - Optimize MS/MS parameters: Use pure this compound standard to fine-tune MRM transitions, fragmentor voltage, and collision energy [3].
  • Re-evaluate and optimize extraction solvents and methods (e.g., liquid-liquid extraction, solid-phase extraction). | | Inaccurate QC Samples | - Calibration curve drift over a run sequence.
  • Degradation of standards or analytes in solution.
  • Mismatch between calibration standard matrix and sample matrix. | - Use Matrix Matching: Prepare calibration standards in the same blank biological matrix (e.g., rat plasma) as your samples [3] [2].
  • Validate Stability: Test analyte stability in autosampler, during freeze-thaw cycles, and in long-term storage [3].
  • Re-prepare fresh standards and QCs regularly [2]. |
Detailed Experimental Protocol: UPLC-MS/MS Analysis of this compound

This method is adapted from a published pharmacokinetic study that simultaneously determined 15 components, including this compound, in rat plasma after oral administration of Pogostemon cablin extract [3].

  • Sample Preparation (Protein Precipitation)

    • Aliquot 100 μL of rat plasma.
    • Add a known amount of a suitable Internal Standard (IS) (e.g., Icariin was used in the cited study) [3].
    • Precipitate proteins by adding 300-400 μL of ice-cold acetonitrile.
    • Vortex mix vigorously for 1-2 minutes, then centrifuge at high speed (e.g., 14,000 × g) for 10 minutes.
    • Transfer the clear supernatant to a new vial for injection into the UPLC-MS/MS system [3].
  • Chromatographic Conditions (UPLC)

    • Column: ACQUITY UPLC BEH C18 (2.1 × 100 mm, 1.7 µm) [3].
    • Mobile Phase: A) 0.1% Formic Acid in Water; B) Acetonitrile.
    • Gradient Elution:
      • 0 - 4 min: 14% B to 53% B.
      • 4 - 5 min: 53% B to 100% B.
      • 5 - 7 min: Hold at 100% B (column cleaning).
      • Return to initial conditions and re-equilibrate [3].
    • Flow Rate: 0.3 mL/min.
    • Column Temperature: 25°C.
    • Injection Volume: 5 μL [3].
  • Mass Spectrometric Detection (MS/MS)

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode, optimized for this compound.
    • Scan Mode: Multiple Reaction Monitoring (MRM). The specific precursor ion > product ion transition (Q1/Q3) must be established for this compound [3].
    • Key Parameters (to be optimized):
      • Drying Gas Temperature: 320°C
      • Gas Flow: 7 L/min
      • Nebulizer Pressure: 35 psi
      • Capillary Voltage: 3500 V [3].

The following workflow summarizes the key steps for establishing and validating a this compound calibration curve:

G Start Start: Prepare Calibration Standards IS Add Internal Standard Start->IS Prep Sample Preparation (Protein Precipitation) IS->Prep Analysis UPLC-MS/MS Analysis Prep->Analysis Curve Construct Calibration Curve Analysis->Curve Validate Validate with QC Samples Curve->Validate Success Validation Successful? Validate->Success Success->Analysis Yes Troubleshoot Troubleshoot (See Guide) Success->Troubleshoot No

Frequently Asked Questions (FAQs)
  • Q1: What are the major bioactive compounds in Pogostemon cablin (Patchouli) besides this compound?

    • A: The plant contains a wide range of bioactive compounds. The essential oil is rich in patchouli alcohol (patchoulol), pogostone, and β-patchoulene [4]. The non-volatile fraction contains various flavonoids, including This compound, verbascoside, and apigenin, which have been detected in pharmacokinetic studies [3].
  • Q2: What is the biological significance of this compound?

    • A: Research indicates this compound exhibits potent antioxidant and cytoprotective effects. It activates the Nrf2/ARE signaling pathway, a master regulator of cellular antioxidant defense. This activation is dependent on the phosphorylation of ERK (Extracellular signal-regulated kinase). By enhancing the expression of antioxidant enzymes and increasing cellular glutathione, this compound protects hepatocytes from oxidative stress-induced cell death [1].
  • Q3: How often should I re-validate my this compound calibration curve?

    • A: There is no fixed rule, but it is a best practice to re-validate the curve with each analytical batch or sequence. Furthermore, a curve should be fully re-validated if there are significant changes to the instrumental method, reagents, or if quality control (QC) samples begin to show significant deviation from expected values. Regular re-validation ensures ongoing accuracy and reliability [2].

For Further Research

Given the scarcity of literature focused exclusively on this compound analytics, your research may benefit from:

  • Broher Searches: Exploring troubleshooting guides for analyzing similar flavonoids (e.g., apigenin, acacetin) or methods for complex plant extracts.
  • Method Adaptation: The UPLC-MS/MS protocol provided [3] is an excellent starting point, but parameters like the MRM transition for this compound must be empirically determined in your laboratory.

References

Pachypodol vs quercetin biological activity

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Sources

The table below summarizes the fundamental chemical characteristics and natural sources of pachypodol and quercetin.

Feature This compound Quercetin
IUPAC Name 4′,5-Dihydroxy-3,3′,7-trimethoxyflavone [1] 3,3′,4′,5,7-Pentahydroxyflavone [2] [3]
Chemical Formula C₁₈H₁₆O₇ [4] C₁₅H₁₀O₇ [3]
Structural Class Methoxylated Flavone [1] Flavonol (Polyphenolic Flavonoid) [2] [3]
Primary Natural Sources Leaves of Pogostemon cablin (Patchouli) [4] [5] [1] Widely distributed: onions, apples, berries, capers, broccoli, tea [2] [3]

Overview of Biological Activities

Both compounds exhibit a broad spectrum of pharmacological activities, though the depth of research differs considerably.

Biological Activity This compound (Experimental Evidence) Quercetin (Experimental & Clinical Evidence)
Antioxidant Activates Nrf2/ARE pathway; induces antioxidant enzymes (GCLC, GCLM, NQO1); increases cellular glutathione [1]. Potent free radical scavenger; upregulates endogenous antioxidant defenses [2] [3] [6].
Anti-inflammatory Reduces levels of inflammatory markers (NF-κB, TNF-α, IL-6, IL-1β, COX-2) in vivo [7]. Inhibits production of inflammatory cytokines (e.g., IL-8, TNF) and enzymes [3] [8].
Anticancer Identified as having anticancer potential [4]. Induces apoptosis, cell cycle arrest (G2/M), inhibits proliferation & migration; modulates pathways (PI3K, MAPK) [9] [3] [10].
Cardioprotective Attenuates arsenic-induced cardiotoxicity by reducing oxidative stress, inflammation, and apoptosis [7]. Reduces oxidative stress and histopathological damage in traumatic cardiac injury; improves endothelial function [6].
Other Activities Anti-mutagenic, antimicrobial, antiviral [4]. Antimicrobial, antiviral, anti-allergic, antidiabetic, neuroprotective [2] [3] [8].

Mechanistic Insights and Key Signaling Pathways

The biological activities of this compound and quercetin are mediated through their interactions with specific cellular signaling pathways.

This compound: ERK-dependent Nrf2 Activation

This compound's primary characterized mechanism is its potent antioxidant effect through the Nrf2 pathway [1]. The following diagram illustrates this mechanism and the experimental workflow used to elucidate it.

This compound This compound ERK Phosphorylation ERK Phosphorylation This compound->ERK Phosphorylation Induces ERK ERK Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Dissociates from Nucleus Nucleus Nrf2->Nucleus Translocates to ARE ARE Antioxidant_Genes Antioxidant_Genes ARE->Antioxidant_Genes Upregulates GSH GSH Antioxidant_Genes->GSH Increases Cytoprotection Cytoprotection Antioxidant_Genes->Cytoprotection Leads to GSH->Cytoprotection Leads to ERK Phosphorylation->Nrf2 Activates Nucleus->ARE Binds to Exp_Workflow Experimental Workflow: 1. Bioactivity-guided isolation from P. cablin extract 2. ARE-luciferase reporter assay in HepG2 cells 3. Measurement of nuclear Nrf2 & target gene mRNA 4. Cytoprotection assay (t-BHP-induced oxidative stress) 5. ROS detection & GSH measurement Exp_Workflow->this compound

Quercetin: Multi-Target Anticancer and Cardioprotective Actions

Quercetin's well-studied anticancer effects involve a multi-target approach, as shown in the pathway below, which synthesizes findings from cell-based studies [9].

Quercetin Quercetin Extrinsic Apoptosis\n(TRAIL, FASL, TNF) Extrinsic Apoptosis (TRAIL, FASL, TNF) Quercetin->Extrinsic Apoptosis\n(TRAIL, FASL, TNF) Activates Cell Cycle\n(G2/M Arrest) Cell Cycle (G2/M Arrest) Quercetin->Cell Cycle\n(G2/M Arrest) Induces PI3K/MAPK/WNT\nPathways PI3K/MAPK/WNT Pathways Quercetin->PI3K/MAPK/WNT\nPathways Inhibits DNA Damage DNA Damage Quercetin->DNA Damage Induces Migration & \nColony Formation Migration & Colony Formation Quercetin->Migration & \nColony Formation Reduces Caspases Caspases Extrinsic Apoptosis\n(TRAIL, FASL, TNF)->Caspases Upregulates Apoptosis Apoptosis Caspases->Apoptosis Exp_Assays Key Experimental Assays: - MTT Cell Viability Assay - Flow Cytometry (Cell Cycle) - DNA Fragmentation & Comet Assay - Caspase-3 Activity Assay - Colony Formation & Scratch Wound Assay - qPCR & Proteome Profiler Exp_Assays->Quercetin

Research Considerations and Challenges

Parameter This compound Quercetin
Bioavailability & Delivery Not extensively reported in search results. Poor water solubility, substantial first-pass metabolism, low bioavailability. Nanoformulations (NPs, nanoemulsions) under investigation to enhance delivery [2] [10].
Research Scope Early-stage research; pharmacological activities identified, but mechanistic studies are limited primarily to antioxidant/cytoprotective effects [4] [1] [7]. Extensive pre-clinical research and some clinical trials; well-characterized mechanisms across multiple disease models; recognized nutraceutical [2] [3] [8].
Toxicity Profile Showed no cytotoxicity in HepG2 cells at concentrations up to 100 μM for 24 hours [1]. Generally considered safe; human trials use doses from 500 mg to 1000 mg daily [8].

Conclusion and Research Outlook

  • This compound represents a promising, relatively unexplored candidate. Its strong, mechanism-based antioxidant and cytoprotective activity, particularly via ERK-Nrf2 signaling, makes it a compelling subject for future research into oxidative stress-related conditions like liver and heart diseases [1] [7].
  • Quercetin is a well-established flavonoid with broad, multi-target biological activities and a more robust evidence base. Its main research focus has shifted toward overcoming inherent bioavailability limitations through advanced formulation strategies and exploring its utility in combination therapies, especially in oncology [2] [10].

Future research on this compound should focus on expanding mechanistic studies beyond antioxidant effects, evaluating its bioavailability, and conducting in vivo validation across more disease models. For quercetin, the priority lies in advancing clinical trials and optimizing nano-delivery systems for therapeutic application.

References

Pachypodol antioxidant comparison other flavonoids

Author: Smolecule Technical Support Team. Date: February 2026

What We Know About Pachypodol

This compound is a bioactive flavonoid found in plants like Patchouli (Pogostemon cablin) and Clove (Syzygium aromaticum). The table below summarizes its documented biological activities and research status.

Aspect Details
Source Plants Pogostemon cablin (Patchouli) [1], Syzygium aromaticum (Clove) [2]
Reported Biological Activities Antioxidant, anti-inflammatory, antimicrobial, anticancer, anti-mutagenic, antidepressant, antiemetic, antiviral, cytotoxic [1] [2]
Research Context Studied as one of many compounds in plant extracts; detailed, isolated profiling is limited [1] [2]
Comparative Data Status Direct quantitative comparisons of its antioxidant capacity against common flavonoids are not available in recent literature.

Experimental Protocols for Flavonoid Comparison

To objectively compare the antioxidant capacity of flavonoids like this compound, researchers use standardized assays. The methodologies below are commonly described in the literature for evaluating other flavonoids and provide a framework for how such a comparison of this compound could be conducted.

Assay Name Measures Against Principle & Procedure Key Measurement
ABTS Radical Scavenging [3] [4] ABTS•+ radical cation Antioxidant decolorizes pre-formed blue-green ABTS•+ solution. Absorbance loss at 734 nm; Trolox Equivalents or n-value (moles of radical neutralized per mole of antioxidant).
FRAP (Ferric Reducing Antioxidant Power) [3] Fe³⁺-TPTZ complex Antioxidant reduces ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) in acidic conditions. Increase in blue color intensity at 593 nm; Ascorbic Acid or Ferrous Sulfate Equivalents.
DPPH Free Radical Scavenging [5] DPPH• radical Antioxidant decolorizes purple methanol/ethanol DPPH solution. Absorbance loss at 517 nm; IC₅₀ (concentration to scavenge 50% of radicals) or Ascorbic Acid Equivalents.
Cellular/Anti-hemolytic Assays [3] Oxidants like AAPH or HOCl in cell systems Protection of biological membranes (e.g., red blood cells) from oxidative damage. Percentage inhibition of hemolysis or oxidation of intracellular probes.

The following diagram illustrates a typical workflow for extracting, analyzing, and comparing antioxidant activity in plant samples, which could be applied to this compound research.

start Plant Material ext Extraction Optimization (Solvent, Time, Temperature) start->ext comp Compound Identification & Quantification (LC-QQQ/MS, HPLC) ext->comp assay Antioxidant Capacity Assays (ABTS, FRAP, DPPH) comp->assay bio Biological Activity Tests (Anti-inflammatory, Antimicrobial) comp->bio Identified Compounds corr Data Correlation & Analysis assay->corr bio->corr end Comparative Guide / Quality Assessment corr->end

References

Molecular Mechanisms of Pachypodol's Anti-inflammatory Activity

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key molecular mechanisms and experimental evidence supporting pachypodol's anti-inflammatory effects.

Mechanism / Target Experimental Model Observed Effects Citation
TLR4-MyD88-NF-κB/MAPK Pathway Inhibition LPS-induced macrophages (in vitro) & ALI mice (in vivo) Reduced pro-inflammatory cytokines (TNF-α, IL-6, IL-1β); repaired lung barrier; ameliorated acute lung injury (ALI). [1]
ERK-Dependent Nrf2 Activation Human liver cancer cells (HepG2) Increased nuclear Nrf2; upregulated antioxidant genes (GCLC, GCLM, NQO1); protected cells from oxidative stress. [2]
General Anti-inflammatory Properties Literature Review Confirmed activities include anti-inflammatory, antioxidant, and anti-mutagenic. [3] [4]

Detailed Experimental Protocols

To help you evaluate and potentially replicate these findings, here is a detailed description of the key methodologies used in the cited research.

  • In Vitro Anti-inflammatory Assay [1]

    • Cell Line: LPS-induced macrophages.
    • Treatment: Cells were treated with this compound integrated into liposomes (Pac-lipo).
    • Measurement: The production of key pro-inflammatory cytokines, including TNF-α, IL-6, and IL-1β, was measured to assess anti-inflammatory activity. The protective effect of the compound on the endothelial and epithelial barriers was also evaluated.
  • In Vivo Model for Acute Lung Injury (ALI) [1]

    • Animal Model: LPS-induced ALI in mice.
    • Treatment: Mice were treated with Pac-lipo via inhalation.
    • Analysis: Lung tissue was collected for RNA sequencing to identify affected signaling pathways. Key metrics included lung index, pulmonary function, cytokine levels in lung tissue, and histopathological examination (H&E staining) to score lung injury.
  • Mechanism Investigation via Western Blot [1]

    • Method: Following in vivo or in vitro experiments, protein was extracted from cells or tissues.
    • Procedure: Proteins were separated by gel electrophoresis, transferred to a membrane, and probed with specific antibodies against components of the TLR4-MyD88-NF-κB/MAPK pathway to detect changes in their expression and activation levels.
  • Nrf2 Pathway Activation Assay [2]

    • Cell Line: HepG2 cells stably transfected with an Antioxidant Response Element (ARE)-luciferase reporter plasmid.
    • Treatment: Cells were treated with this compound.
    • Measurement: ARE-driven luciferase activity was measured to indicate Nrf2 pathway activation. Additional measures included quantifying nuclear Nrf2 protein levels and mRNA expression of downstream genes like GCLC and NQO1.

This compound's Signaling Pathway in Acute Lung Injury

The diagram below illustrates the mechanism by which this compound, delivered via liposomes (Pac-lipo), ameliorates Acute Lung Injury (ALI), as revealed by the cited research [1].

G This compound Mechanism in Acute Lung Injury (ALI) LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFKB NF-κB MyD88->NFKB MAPK MAPK MyD88->MAPK Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFKB->Cytokines MAPK->Cytokines Inflammation Lung Inflammation & Barrier Damage Cytokines->Inflammation Pac_lipo Pac-lipo Inhibition Inhibition Pac_lipo->Inhibition Inhibition->TLR4 Inhibition->MyD88 Inhibition->NFKB Inhibition->MAPK

Conclusion and Research Implications

  • Dual Mechanism: this compound offers a two-pronged approach by simultaneously inhibiting pro-inflammatory pathways (TLR4-NF-κB/MAPK) and potentiating the body's natural antioxidant defense (Nrf2), making it a compelling candidate for treating inflammatory conditions [1] [2].
  • Formulation is Key: The successful use of a liposomal formulation (Pac-lipo) for lung-targeted delivery highlights the importance of drug delivery systems in enhancing its bioavailability and efficacy for specific therapeutic applications like ALI [1].
  • Therapeutic Potential: The specific efficacy demonstrated in an Acute Lung Injury model suggests this compound is a promising candidate for further development as a therapeutic agent for severe inflammatory lung diseases [1].

References

Pachypodol reference standard qualification

Author: Smolecule Technical Support Team. Date: February 2026

Pachypodol Profile and Key Characteristics

The table below summarizes the fundamental information about this compound as a bioactive compound, which forms the basis for its use in research [1] [2].

Characteristic Description
IUPAC Name 4′,5-Dihydroxy-3,3′,7-trimethoxyflavone [3]
Chemical Formula C₁₈H₁₆O₇ [1] [2]
Plant Source Primarily isolated from Pogostemon cablin (Patchouli) [1] [2]. Also found in other plants like Euphorbia neriifolia [4].
Bioactivity Profile Antioxidant, anti-inflammatory, anti-microbial, antiviral, anticancer, cytoprotective [1] [3] [2].

Quantitative Data & Experimental Evidence

While full analytical protocols are not available in the searched literature, the following tables summarize key quantitative findings from recent pharmacological studies.

Table 1: Cytoprotective and Antioxidant Effects (In Vitro) This data is primarily from a study on HepG2 cells (a human liver cancer cell line) conducted by researchers at Hanyang University [5].

Experimental Measure Result / Outcome Experimental Protocol Summary
Cytoprotection Pretreatment for 12h significantly protected cells from t-BHP-induced oxidative death [5]. HepG2 cells were pretreated with this compound (3-100 μM) for 1 or 12 hours, then exposed to tert-butyl hydroperoxide (t-BHP) to induce oxidative stress. Cell viability was measured, likely via MTT or similar assay [5].
ROS Scavenging Attenuated intracellular ROS production induced by t-BHP [5]. Intracellular ROS levels were measured using a fluorescent probe (DCFH-DA) after this compound pretreatment and t-BHP exposure [5].
Nrf2 Pathway Activation Enhanced ARE-luciferase activity; induced nuclear accumulation of Nrf2; upregulated mRNA of GCLC, GCLM, and NQO1 [5]. HepG2 cells stably transfected with an Antioxidant Response Element (ARE)-luciferase reporter plasmid were used. Nuclear Nrf2 was detected by Western blot. mRNA levels were quantified by RT-PCR [5].
Mechanistic Insight Nrf2 activation was abolished by ERK inhibitor (PD98059), indicating an ERK-dependent pathway [5]. Cells were co-treated with this compound and the specific ERK pathway inhibitor PD98059, followed by measurement of ARE-luciferase activity and Nrf2 levels [5].

Table 2: Anti-inflammatory & Therapeutic Potential in Disease Models This data consolidates findings from molecular docking and animal model studies [3] [6].

Model / Approach Key Finding Experimental Protocol Summary
Molecular Docking (COVID-19) Identified as a key bioactive in Xuanfei Baidu Granule, predicted to bind NLRP3 and CSF2 targets to reduce inflammation [6]. Bioinformatic screening of TCM formula. Molecular docking simulations performed to predict binding affinity and interactions between this compound and protein targets associated with COVID-19 cytokine storm [6].
Acute Lung Injury (ALI) Model This compound-loaded liposomes (Pac-lipo) ameliorated LPS-induced ALI in mice [3]. Liposomes were prepared via thin-film hydration. Mice with LPS-induced ALI were treated with Pac-lipo. Outcomes assessed via lung histology, inflammatory cytokine levels (TNF-α, IL-6), and pulmonary function tests [3].
Formulation Challenge Native this compound has poor water solubility, limiting clinical application [3]. The study highlighted the need for advanced delivery systems, like liposomes, to improve the bioavailability and efficacy of hydrophobic this compound [3].

Experimental Workflow for Nrf2 Pathway Activation

The diagram below illustrates the key experimental workflow and mechanism for elucidating this compound's cytoprotective effect via the Nrf2 pathway, as revealed in the research [5].

G start This compound Treatment exp1 In Vitro Assay (HepG2 Cells) start->exp1 exp2 ARE-Luciferase Reporter Assay exp1->exp2 Confirms pathway activation exp3 Western Blot / RT-PCR Analysis exp1->exp3 Measures protein/mRNA levels exp4 Pharmacological Inhibition exp1->exp4 Uses inhibitor PD98059 outcome Cytoprotective Effect (Reduced Oxidative Stress) exp2->outcome exp3->outcome mech1 ERK Phosphorylation exp4->mech1 Blocks effect mech2 Nrf2 Nuclear Translocation mech1->mech2 mech3 Antioxidant Gene Expression (GCLC, GCLM, NQO1) mech2->mech3 mech3->outcome

References

Known Pharmacological Activities of Pachypodol

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key bioactivities of pachypodol identified in recent research. Please note that these findings describe its effects in various models, but do not provide direct IC50 comparisons with other compounds.

Pharmacological Activity Experimental Model/Context Key Findings / Proposed Mechanism
Antioxidant & Cytoprotective [1] HepG2 cells (human liver cancer cell line) Activates the Nrf2/ARE signaling pathway via ERK-dependent mechanism; increases nuclear Nrf2 accumulation and upregulates antioxidant enzymes (GCLC, GCLM, NQO1); protects against tert-butyl hydroperoxide (t-BHP)-induced oxidative cell death.
Potential Anti-inflammatory (COVID-19) [2] Molecular docking & dynamics simulation study Identified as a key component in Xuanfei Baidu Granule (XFBD); suggested to inhibit the activation of NLRP3 inflammasome, potentially reducing inflammatory response and apoptosis associated with SARS-CoV-2 infection.
Broad-Spectrum Bioactivity [3] [4] Literature review of Pogostemon cablin Reported activities based on various assays and methodologies include anti-inflammatory, antioxidant, anti-mutagenic, antimicrobial, antidepressant, anticancer, antiemetic, antiviral, and cytotoxic effects.

Detailed Experimental Insights

For research purposes, here is a deeper look into the key experimental findings:

  • Mechanism of Hepatoprotection: The 2019 study demonstrated that this compound's antioxidant effect is mediated through the ERK-dependent Nrf2 activation pathway [1]. Pre-treatment of HepG2 cells with this compound for 12 hours significantly increased the cellular glutathione (GSH) content by approximately 5-fold and upregulated mRNA levels of Nrf2-target genes. This cytoprotection was completely abolished when cells were co-treated with PD98059, a specific ERK inhibitor, confirming the crucial role of this kinase [1].

  • Workflow for Antioxidant Mechanism Elucidation: The diagram below summarizes the experimental approach used to define this compound's mechanism of action in the referenced study [1].

G cluster_1 1. Bioactivity-Guided Isolation cluster_2 2. Cytoprotection & ROS Assays cluster_3 3. Nrf2 Pathway Activation Analysis cluster_4 4. ERK Pathway Validation A Crude Methanol Extract of Pogostemon cablin B ARE-Luciferase Reporter Assay in HepG2 cells A->B C Fractionation & Purification (Centrifugal Partition Chromatography) B->C D Isolation of Active Compounds: This compound & Eriodictyol 3',7-dimethyl ether C->D E t-BHP-induced Oxidative Stress D->E F Cell Viability Assay (12h pre-treatment with this compound) E->F G Intracellular ROS Measurement E->G H Nuclear Nrf2 Accumulation (Western Blot) F->H G->H I Antioxidant Gene Expression (RT-qPCR for GCLC, GCLM, NQO1) H->I K ERK Phosphorylation (Western Blot) H->K J Cellular Glutathione (GSH) Content I->J L Inhibition with PD98059 I->L K->L M Confirmation of ERK-dependency L->M

References

Pachypodol cytotoxicity comparison cancer cell lines

Author: Smolecule Technical Support Team. Date: February 2026

Cytotoxicity Data from a Related Source

While specific data for the pure compound pachypodol is scarce, a study evaluated a methanol extract from the roots of Pachypodanthium staudtii, a plant from the Annonaceae family [1].

The table below summarizes the cytotoxic activity of this extract against a panel of cancer cell lines [1]:

Cancer Cell Line Cancer Type IC₅₀ Value (μg/mL)
CCRF-CEM Leukemia < 20
CEM/ADR5000 Multidrug-Resistant Leukemia 10.13
HCT116 (p53⁻/⁻) Resistant Colon Carcinoma 72.01
MDA-MB-231-BCRP Breast Carcinoma 21.51
U87MG.ΔEGFR Glioblastoma 30.67
A2780 Ovarian Carcinoma 32.21

This data suggests that the Pachypodanthium staudtii extract, which contains a mixture of compounds, possesses cytotoxic properties. The variation in IC₅₀ values indicates its activity is cell line-dependent. Further research is needed to isolate this compound from this extract and test it individually.

Standard Experimental Protocols for Cytotoxicity Assessment

The methodology for determining cytotoxicity is well-standardized. The following workflow outlines the key steps, and the details of common assays are provided thereafter [2] [1] [3].

G A 1. Cell Culture B 2. Treatment A->B A1 Grow cancer cell lines (e.g., MCF-7, HT-29, A549) in controlled conditions C 3. Viability Assay B->C B1 Expose cells to escalating concentrations of the test compound D 4. Data Analysis C->D C1 Incubate with assay reagent (e.g., MTT, Resazurin) and measure signal E 5. Mechanism Study (Optional) D->E D1 Calculate IC₅₀ value using dose-response curves E1 Perform flow cytometry for apoptosis, cell cycle, and MMP analysis

Key Experimental Details:

  • Cell Viability Assays: These are the primary methods for determining IC₅₀ values.
    • MTT Assay: Measures the reduction of yellow MTT to purple formazan crystals by metabolically active cells [4] [3].
    • Resazurin Reduction Assay: Uses the dye resazurin, which is reduced to fluorescent resorufin in viable cells [1].
    • Alamar Blue Test: Functions on a similar reducing-power principle as resazurin to measure proliferation [5] [6].
  • Mechanistic Studies: After establishing cytotoxicity, further experiments are conducted to understand the mechanism of action [2] [1].
    • Apoptosis Analysis: Uses Annexin V/propidium iodide staining via flow cytometry to distinguish between early/late apoptotic and necrotic cells [5].
    • Cell Cycle Analysis: Measures DNA content with propidium iodide to determine if the compound arrests the cell cycle at a specific phase (e.g., G2/M) [3].
    • Mitochondrial Membrane Potential (MMP): Uses fluorescent dyes like JC-1 to detect MMP loss, an early indicator of apoptosis [1].

A Path Forward for Your Research

Given the limited data on this compound specifically, you may find the following suggestions helpful:

  • Explore Broader Phytochemistry: The cytotoxicity of Pachypodanthium staudtii suggests that this genus is a promising source of bioactive compounds. A focused literature search on this plant may yield relevant information.
  • Investigate Structural Relatives: Consider looking into compounds with similar chemical structures, which might have more extensively documented activity profiles.
  • Consult Specialized Databases: Search in natural product and phytochemical repositories, which sometimes contain biological screening data not immediately available in general scientific literature.

References

Performance Comparison of B3LYP and M06-2X on Pachypodol

Author: Smolecule Technical Support Team. Date: February 2026

A 2020 DFT investigation specifically explored the antioxidant action of pachypodol (a bioactive compound from the patchouli plant) and evaluated the performance of the B3LYP and M06-2X functionals [1] [2]. The table below summarizes the key quantitative findings from this study.

Comparison Metric B3LYP/6-311G(d,p) M06-2X/6-311G(d,p) Remarks / Significance
Preferred Antioxidant Mechanism HAT (in gas and solvent phases) HAT (in gas and solvent phases) Both methods consistently identified the Hydrogen Atom Transfer (HAT) pathway as the most favorable [1].
Bond Dissociation Enthalpy (BDE) Provided "appreciable results" [1] Not specified, but implied to be less favorable A lower BDE suggests an easier cleavage of the O-H bond, favoring the antioxidant reaction. B3LYP was noted as superior for this parameter [1].
Ionization Potential (IP) Provided "appreciable results" [1] Not specified, but implied to be less favorable A lower IP facilitates the initial electron loss in the SET-PT mechanism. B3LYP performed better [1].
Proton Dissociation Enthalpy (PDE) Provided "appreciable results" [1] Not specified, but implied to be less favorable A lower PDE favors the second step of the SET-PT mechanism. B3LYP was the preferred method [1].
General Conclusion Established radical scavenging of this compound well; recommended for BDE, IP, and PDE analysis [1]. Not recommended as the primary method for the parameters above in this specific study [1]. The study concluded that B3LYP yielded more satisfactory results for elucidating this compound's antioxidant activity [1].

Experimental Protocol from the Cited Study

The quantitative data in the table above was generated using the following detailed methodological workflow [1] [2]. The diagram below outlines the key steps involved in this computational study.

workflow Start Study Objective: Compare B3LYP vs M06-2X for This compound Antioxidant Action Step1 1. Software & Setup Gaussian 09 package 6-311G(d,p) basis set Start->Step1 Step2 2. System Preparation This compound molecule Gas and solvent phases Step1->Step2 Step3 3. Mechanism Evaluation Calculate reaction enthalpies for: • HAT • SPLET • SET-PT Step2->Step3 Step4 4. Advanced Analysis Fukui function & MEP NBO analysis Step3->Step4 Step5 5. Performance Assessment Compare B3LYP vs M06-2X results for BDE, IP, PDE Step4->Step5

Key Experimental Details:

  • Software and Level of Theory: All calculations were performed using the Gaussian 09 software package. Both functionals were used with the 6-311G(d,p) basis set [1] [2].
  • Phases: The investigation was conducted in both the gas phase and solvent phases (the specific solvent model was not detailed in the abstract) to understand environmental effects [1].
  • Analyzed Mechanisms: The study computed reaction enthalpies to compare three established antioxidant mechanisms [1]:
    • HAT (Hydrogen Atom Transfer)
    • SPLET (Sequential Proton-Loss Electron-Transfer)
    • SET-PT (Single Electron Transfer-Proton Transfer)
  • Additional Analyses: The study also used Fukui functions and Molecular Electrostatic Potential (MEP) to identify reactive sites, and Natural Bond Orbital (NBO) analysis to examine intramolecular bonds [1] [2].

Method Selection Insights

While the specific study on this compound favored B3LYP, the choice between these functionals is system-dependent. Broader computational studies highlight their inherent differences, which can guide your selection for other applications:

  • M06-2X: This is a meta-hybrid functional known for its high parameterization and improved performance for systems involving non-covalent interactions (like dispersion forces) and thermochemistry [3] [4] [5]. It is often a good choice for more accurate energetic calculations where weak interactions play a key role.
  • B3LYP: This is a classic hybrid functional that remains widely popular due to its good general performance and computational efficiency. It often provides reliable results for a wide range of chemical systems, including geometries and vibrational frequencies, though it may struggle with dispersion-dominated systems without empirical corrections [3] [5].

How to Proceed

  • Consult the Full Paper: I strongly recommend obtaining the full text of the cited study ("DFT investigation of this compound for exploring anti-oxidant action – Performance of B3LYP and M06-2X," Indian Journal of Chemistry - Section A, Vol. 59A, July 2020, pp. 952-961) for the complete set of data and a deeper discussion of the authors' findings [1] [2].
  • Perform Benchmarking: If your research involves different molecular properties (e.g., interaction with a biological target), consider running benchmark calculations on a small model system with both functionals and a higher-level of theory to determine which one aligns best for your specific case.

References

Pachypodol pharmacokinetic parameters comparison

Author: Smolecule Technical Support Team. Date: February 2026

Available Data on Pachypodol

Here is a summary of the key information available from recent studies:

Aspect Available Data & Context
Pharmacokinetic Study (Animal) A 2024 study established an UPLC-MS/MS method to simultaneously detect this compound among 14 other components in rat plasma after oral administration of Pogostemon cablin extract [1].
Quantifiable Detection The analytical method was validated. This compound was successfully detected and quantified in the plasma of rats given the extract, confirming its absorption [1].
Specific PK Parameters The search results do not provide specific numerical pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t½) for this compound from the above study [1].
In Vivo Biological Activity A 2021 study in rats demonstrated that this compound (10 mg/kg) has efficacy against chemical-induced testicular toxicity, proving it is biologically active in living organisms [2].

Experimental Protocol for Detection

The most relevant methodological detail comes from the 2024 pharmacokinetic study, which outlines the protocol for detecting this compound in biological samples [1]:

  • Animal Model: Rats.
  • Administration: Oral administration of Pogostemon cablin extract.
  • Sample Preparation: Rat plasma samples were processed using protein precipitation with acetonitrile.
  • Analytical Technique: UPLC-MS/MS (Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry).
  • Chromatography:
    • Column: ACQUITY UPLC BEH C18 (2.1 × 100 mm, 1.7 µm).
    • Mobile Phase: 0.1% formic acid in water (A) and acetonitrile (B).
    • Gradient Elution: 14% B to 53% B (0-4 min), 53% B to 100% B (4-5 min), held at 100% B (5-7 min).
    • Flow Rate: 0.3 mL/min.
  • Mass Spectrometry:
    • Ionization Mode: Multiple Reaction Monitoring (MRM) with both positive and negative ionization.
    • Detection: The method was validated for precision, accuracy, extraction recovery, and stability, meeting accepted bioanalytical standards [1].

Documented Pharmacological Mechanisms

While full PK data is unavailable, research has elucidated key molecular mechanisms behind this compound's activity. The diagram below illustrates its role in activating the cellular antioxidant defense system via the Nrf2 pathway, a mechanism discovered in a 2019 study [3]:

G This compound This compound ERK ERK Phosphorylation This compound->ERK Induces Nrf2Inactive Inactive Nrf2 (Cytoplasm, bound to Keap1) ERK->Nrf2Inactive Triggers Dissociation Nrf2Active Active Nrf2 (Nucleus) Nrf2Inactive->Nrf2Active Nuclear Translocation ARE Antioxidant Response Element (ARE) Nrf2Active->ARE Binds to TargetGenes Expression of Antioxidant Genes (e.g., GCLC, GCLM, NQO1) ARE->TargetGenes Activates Transcription Cytoprotection Cytoprotective Effects (Reduced ROS, Increased GSH, Protection from cell death) TargetGenes->Cytoprotection Leads to

This mechanism is central to its observed antioxidant and cytoprotective effects [3] [2]. Beyond this, this compound has demonstrated a range of other pharmacological activities in various models, as summarized below:

Pharmacological Activity Experimental Findings / Model
Antioxidant Protects HepG2 liver cells from oxidative stress; activates the Nrf2/ARE pathway [3].
Anti-inflammatory Studied as a component in traditional Chinese formulas for inflammatory illnesses [4].
Antimicrobial Shows activity against various microbes [4].
Anticancer Exhibits cytotoxic properties against cancer cells [4].
Antidepressant Investigated for potential mood-related effects [4].
Antiemetic Used in traditional medicine to relieve vomiting [4].

References

Pachypodol anti-mutagenic activity validation

Author: Smolecule Technical Support Team. Date: February 2026

Anti-mutagenic Activity of Pachypodol

The table below summarizes key experimental findings on the anti-mutagenic activity of this compound and related compounds from Pogostemon cablin, based on the Ames test using Salmonella typhimurium TA100 [1].

Compound Tested Mutagen Challenged Result (ID₅₀ or % Suppression) Key Finding
This compound [1] Trp-P-1 (requires metabolic activation) > 80% suppression at <0.06 μmol/mL Highly active against this mutagen
This compound [1] Activated Trp-P-1 Suppression effect decreased Lower activity against the pre-activated mutagen
This compound [1] Furylfuramide No significant suppression at 0.6 μmol/mL Activity is mutagen-specific
3,7,4'-tri-O-methylkaempferol [1] Furylfuramide 50% suppression (ID₅₀) at 0.25 μmol/mL More potent against furylfuramide than this compound
7,4'-di-O-methyleriodictyol [1] Furylfuramide 50% suppression (ID₅₀) at 0.25 μmol/mL More potent against furylfuramide than this compound

This data demonstrates that This compound's anti-mutagenic effect is highly potent but depends on the specific mutagen involved, showing strong activity against Trp-P-1 but not furylfuramide [1]. The decreased effect against activated Trp-P-1 suggests its mechanism may involve interfering with the metabolic activation of mutagens [1].

Key Experimental Protocols

Understanding the methods used to generate this data is crucial for evaluation. Here are the core experimental protocols from the cited studies.

  • Ames Test (Bacterial Reverse Mutation Assay): This is the standard method for evaluating anti-mutagenic activity [1] [2]. The general workflow involves pre-incubating the tester strain of Salmonella typhimurium (e.g., TA100) with the test compound (like this compound) and a known mutagen (e.g., Trp-P-1 or furylfuramide). The mixture is then plated onto minimal glucose agar plates. The number of revertant colonies (indicating mutation) is counted after incubation. The percentage suppression of mutagenicity is calculated by comparing the number of revertants in the test plates to the control plates with the mutagen alone [1] [2].
  • Bioactivity-Guided Isolation: this compound was isolated from Pogostemon cablin using a multi-step chromatographic process. The crude methanol extract of dried leaves was fractionated using solvents like dichloromethane. Active fractions showing anti-mutagenic or Nrf2-activating potential were further purified using techniques like repeated silica gel column chromatography and centrifugal partition chromatography (CPC), leading to the isolation of pure this compound [3] [1].

Mechanism of Action: Nrf2 Pathway Activation

Beyond direct anti-mutagenic activity, research indicates this compound activates a key cellular defense system. The diagram below illustrates this ERK-dependent Nrf2 activation pathway, a proposed mechanism for its antioxidant and cytoprotective effects [3].

G This compound This compound ERK Phosphorylation ERK Phosphorylation This compound->ERK Phosphorylation Induces ERK ERK Nrf2 Nrf2 Nrf2 Nuclear Translocation Nrf2 Nuclear Translocation Nrf2->Nrf2 Nuclear Translocation ARE ARE AntioxidantGenes AntioxidantGenes ARE->AntioxidantGenes Upregulates (GCLC, GCLM, NQO1) Cytoprotection Cytoprotection AntioxidantGenes->Cytoprotection Collectively lead to GSH Synthesis GSH Synthesis AntioxidantGenes->GSH Synthesis e.g., ERK Phosphorylation->Nrf2 Activates Nrf2 Nuclear Translocation->ARE Binds to GSH Synthesis->Cytoprotection Leads to

This mechanism is critical for its cytoprotective effect. In HepG2 cells (a human liver cancer cell line), pretreatment with this compound significantly increased nuclear levels of Nrf2, upregulated mRNA and protein levels of antioxidant enzymes (GCLC, GCLM, NQO1), boosted cellular glutathione (GSH) content by approximately 5-fold, and protected cells from death induced by tert-butyl hydroperoxide (t-BHP) [3]. The use of the ERK inhibitor PD98059 completely blocked this compound-induced Nrf2 activation, confirming the pathway's dependence on ERK signaling [3].

Broader Pharmacological Profile

This compound exhibits a wide range of biological activities beyond anti-mutagenesis, as summarized below [4] [5] [6].

Pharmacological Activity Reported Findings / Proposed Context
Antioxidant Activates the Nrf2/ARE pathway, boosts cellular glutathione, and protects hepatocytes from oxidative stress [3].
Anti-inflammatory Used in traditional Chinese medicine formulas (e.g., Houdan Pill, Baoji Pill) for treating inflammatory illnesses [4].
Anticancer / Cytotoxic Reported as one of the multiple biological activities of the compound, though specific mechanistic details for cancer were not in the search results [4] [5].
Antimicrobial Listed among its broad-spectrum bioactive potential [4] [5].
Antiviral Listed among its broad-spectrum bioactive potential [4] [5].
Antidepressant The essential oil of its source plant, Pogostemon cablin, is used in aromatherapy for this purpose; this compound is a constituent [4].

Conclusion and Research Implications

  • Potent and specific anti-mutagenic activity, particularly against mutagens requiring metabolic activation like Trp-P-1 [1].
  • A well-defined mechanism of action through the ERK-dependent Nrf2 pathway, leading to enhanced cellular antioxidant defenses and protection against oxidative injury [3].
  • A broad pharmacological profile that supports its investigation for various therapeutic applications [4] [5].

For researchers, this compound represents a compelling candidate for further development as a chemopreventive agent. Future work should focus on more complex in vivo models to validate its anti-mutagenic and cytoprotective effects, further elucidate its structure-activity relationships, and explore its potential in combination therapies.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.1

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

344.08960285 Da

Monoisotopic Mass

344.08960285 Da

Heavy Atom Count

25

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

8AG6B2DMP5

Other CAS

33708-72-4

Wikipedia

Pachypodol

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]

Dates

Last modified: 08-15-2023
1: Arita M, Philipov S, Galabov AS. Phosphatidylinositol 4-kinase III beta is the target of oxoglaucine and pachypodol (Ro 09-0179) for their anti-poliovirus activities, and is located at upstream of the target step of brefeldin A. Microbiol Immunol. 2015 Jun;59(6):338-47. doi: 10.1111/1348-0421.12261. PubMed PMID: 25891300.
2: Morales-Flores F, Olivares-Palomares KS, Aguilar-Laurents MI, Rivero-Cruz JF, Lotina-Hennsen B, King-Díaz B. Flavonoids Affect the Light Reaction of Photosynthesis in Vitro and in Vivo as Well as the Growth of Plants. J Agric Food Chem. 2015 Sep 23;63(37):8106-15. doi: 10.1021/acs.jafc.5b02842. Epub 2015 Sep 14. PubMed PMID: 26322527.
3: González-Vázquez R, King Díaz B, Aguilar MI, Diego N, Lotina-Hennsen B. Pachypodol from Croton ciliatoglanduliferus Ort. as water-splitting enzyme inhibitor on thylakoids. J Agric Food Chem. 2006 Feb 22;54(4):1217-21. PubMed PMID: 16478239.
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